molecular formula C15H14ClN3O4S B15561055 Cefaclor CAS No. 53994-73-3; 70356-03-5

Cefaclor

货号: B15561055
CAS 编号: 53994-73-3; 70356-03-5
分子量: 367.8 g/mol
InChI 键: QYIYFLOTGYLRGG-GPCCPHFNSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cefaclor is a cephalosporin bearing chloro and (R)-2-amino-2-phenylacetamido groups at positions 3 and 7, respectively, of the cephem skeleton. It has a role as an antibacterial drug and a drug allergen.
Semisynthetic, broad-spectrum antibiotic derivative of cephalexin.
This compound anhydrous is a Cephalosporin Antibacterial.
This compound is a beta-lactam, second-generation cephalosporin antibiotic with bactericidal activity. This compound binds to and inactivates penicillin-binding proteins (PBP) located in bacterial cytoplasmic membranes. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.
This compound Anhydrous is the anhydrous form of this compound, a beta-lactam, second-generation cephalosporin with antibacterial activity. This compound binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.
This compound ANHYDROUS is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1979 and has 9 approved and 1 investigational indication.
Semisynthetic, broad-spectrum antibiotic derivative of CEPHALEXIN.
See also: Cephalexin (broader);  Ceftazidime (related);  Cefazolin (related) ... View More ...

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O4S/c16-8-6-24-14-10(13(21)19(14)11(8)15(22)23)18-12(20)9(17)7-4-2-1-3-5-7/h1-5,9-10,14H,6,17H2,(H,18,20)(H,22,23)/t9-,10-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYIYFLOTGYLRGG-GPCCPHFNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3022748
Record name Cefaclor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3022748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cefaclor
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014971
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

2.10e-01 g/L
Record name Cefaclor
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00833
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cefaclor
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014971
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

53994-73-3, 70356-03-5
Record name Cefaclor
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53994-73-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cefaclor [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053994733
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cefaclor
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00833
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name cefaclor
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757422
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cefaclor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3022748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cefaclor
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.536
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CEFACLOR ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Z6FS3IK0K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Cefaclor
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014971
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

327 °C
Record name Cefaclor
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00833
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cefaclor
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014971
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Core Mechanism of Cefaclor's Action on Bacterial Cell Wall Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefaclor is a second-generation cephalosporin (B10832234) antibiotic that has been a mainstay in the treatment of various bacterial infections for decades.[1] Its efficacy stems from its ability to disrupt the synthesis of the bacterial cell wall, a structure essential for bacterial viability. This in-depth technical guide elucidates the core mechanism of this compound's action, presents quantitative data on its activity, details relevant experimental protocols, and provides visual representations of key pathways and workflows.

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The bactericidal action of this compound is primarily due to the inhibition of bacterial cell wall synthesis.[2] Like other β-lactam antibiotics, this compound's primary targets are the penicillin-binding proteins (PBPs), which are enzymes crucial for the final steps of peptidoglycan synthesis.[3] Peptidoglycan provides structural integrity to the bacterial cell wall, protecting the bacterium from osmotic lysis.

The process of inhibition can be broken down into the following key steps:

  • Binding to Penicillin-Binding Proteins (PBPs): this compound binds to and acylates the serine residue in the active site of PBPs.[4] This covalent modification inactivates the enzyme.

  • Inhibition of Transpeptidation: The primary enzymatic activity inhibited by this compound is the transpeptidation reaction. This is the final step in peptidoglycan synthesis, where cross-links are formed between adjacent peptide side chains, giving the cell wall its rigid structure.

  • Cell Wall Destabilization and Lysis: Inhibition of transpeptidation leads to the formation of a weakened and defective cell wall. This compromised structure can no longer withstand the internal osmotic pressure of the bacterial cell, resulting in cell lysis and death.[3]

This compound Mechanism of Action This compound This compound PBPs Penicillin-Binding Proteins (PBPs) (Transpeptidases) This compound->PBPs Binds to and inactivates Peptidoglycan Peptidoglycan Synthesis (Cross-linking) PBPs->Peptidoglycan Catalyzes PBPs->Peptidoglycan Inhibits CellWall Bacterial Cell Wall Integrity Peptidoglycan->CellWall Maintains CellLysis Cell Lysis and Bacterial Death CellWall->CellLysis Loss of integrity leads to Broth Microdilution MIC Assay Workflow Start Start PrepStock Prepare this compound Stock Solution Start->PrepStock PrepInoculum Prepare Standardized Bacterial Inoculum Start->PrepInoculum SerialDilute Perform Serial Dilutions in 96-well Plate PrepStock->SerialDilute Inoculate Inoculate Wells SerialDilute->Inoculate PrepInoculum->Inoculate Incubate Incubate Plate (16-20h at 35°C) Inoculate->Incubate ReadMIC Read MIC (Lowest concentration with no growth) Incubate->ReadMIC End End ReadMIC->End Competitive PBP Binding Assay Workflow Start Start PrepReagents Prepare this compound Dilutions, PBP, and Fluorescent Penicillin Start->PrepReagents AddToPlate Add Reagents to 384-well Plate PrepReagents->AddToPlate Incubate Incubate at Room Temperature (e.g., 2 hours) AddToPlate->Incubate MeasureFP Measure Fluorescence Polarization Incubate->MeasureFP AnalyzeData Analyze Data and Determine IC50 MeasureFP->AnalyzeData End End AnalyzeData->End β-Lactamase Hydrolysis Assay Workflow Start Start PrepReagents Prepare this compound and β-Lactamase Solutions Start->PrepReagents SetupSpectro Setup Spectrophotometer (Wavelength, Temperature) PrepReagents->SetupSpectro Baseline Record Baseline Absorbance of this compound SetupSpectro->Baseline InitiateRxn Initiate Reaction with β-Lactamase Baseline->InitiateRxn RecordAbs Record Absorbance over Time InitiateRxn->RecordAbs Analyze Analyze Data (Rate, Kcat, Km) RecordAbs->Analyze End End Analyze->End

References

The Antibacterial Spectrum of Cefaclor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefaclor is a second-generation oral cephalosporin (B10832234) antibiotic with a well-established role in the treatment of various bacterial infections. This technical guide provides an in-depth analysis of the antibacterial spectrum of this compound, focusing on its in vitro activity against key clinical isolates. Quantitative data, including Minimum Inhibitory Concentration (MIC) values, are presented to offer a precise understanding of its potency. Detailed experimental protocols for antimicrobial susceptibility testing are outlined, adhering to recognized standards. Furthermore, this guide elucidates the molecular mechanism of action of this compound, including its interaction with penicillin-binding proteins (PBPs) and its susceptibility to bacterial resistance mechanisms such as β-lactamase hydrolysis. Visual diagrams generated using Graphviz are provided to illustrate key pathways and workflows, offering a comprehensive resource for researchers and professionals in the field of drug development.

Introduction

This compound is a semisynthetic cephalosporin antibiotic that has been in clinical use for several decades.[1] It is characterized by its broad spectrum of activity against many Gram-positive and some Gram-negative bacteria.[2] This guide serves as a technical resource, consolidating data on this compound's antibacterial spectrum, the methodologies used to determine it, and the underlying molecular mechanisms of its action and bacterial resistance.

In Vitro Antibacterial Spectrum of this compound

The in vitro activity of this compound has been extensively evaluated against a wide range of bacterial pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) data, specifically the MIC₅₀ and MIC₉₀ values, which represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Gram-Positive Aerobes

This compound demonstrates good activity against many Gram-positive cocci, including common respiratory and skin pathogens.

Table 1: In Vitro Activity of this compound against Gram-Positive Aerobes

OrganismNo. of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureus (penicillin-susceptible)-0.93 (mean)-
Staphylococcus aureus (penicillin-resistant)-1.44 (mean)-
Streptococcus pneumoniae (penicillin-susceptible)40.6-
Streptococcus pneumoniae (penicillin-intermediate)81.4-
Streptococcus pyogenes-Highly Susceptible-
Streptococcus viridans group-Highly Susceptible-
Gram-Negative Aerobes

This compound's activity against Gram-negative bacteria is more variable and is significantly influenced by the production of β-lactamases. It is generally active against common respiratory pathogens.

Table 2: In Vitro Activity of this compound against Gram-Negative Aerobes

OrganismNo. of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Haemophilus influenzae (β-lactamase negative)---
Haemophilus influenzae (β-lactamase positive)-->32
Moraxella catarrhalis87-<2
Escherichia coli4891.5-2.0-
Klebsiella pneumoniae-Susceptible-
Proteus mirabilis-Susceptible-
Enterobacter spp.-Resistant-
Serratia spp.-Resistant-
Pseudomonas spp.-Resistant-

Mechanism of Action and Resistance

Inhibition of Cell Wall Synthesis

Like other β-lactam antibiotics, this compound's bactericidal action results from the inhibition of bacterial cell wall synthesis. It covalently binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis. This disruption of the cell wall integrity leads to cell lysis and bacterial death. This compound has been shown to have a high affinity for PBP3 in Escherichia coli and also binds to PBP2 in Staphylococcus aureus.

cluster_this compound This compound Action cluster_CellWall Bacterial Cell Wall Synthesis cluster_Outcome Result This compound This compound PBP Penicillin-Binding Proteins (PBPs) (e.g., PBP2, PBP3) This compound->PBP Binds to Crosslinking Peptidoglycan Cross-linking Inhibition Inhibition of Cross-linking PBP->Inhibition Inactivation Peptidoglycan Peptidoglycan Synthesis Peptidoglycan->Crosslinking Lysis Cell Wall Weakening & Cell Lysis Inhibition->Lysis

Diagram 1: Mechanism of action of this compound.
Mechanisms of Resistance

The primary mechanism of resistance to this compound is the production of β-lactamase enzymes, which hydrolyze the β-lactam ring, inactivating the antibiotic. This compound is known to be susceptible to hydrolysis by Ambler Class A (e.g., some TEM enzymes), Class C (AmpC), and Class D β-lactamases. It shows some stability against certain Class A β-lactamases, such as TEM-1. Alterations in the structure of PBPs can also reduce the binding affinity of this compound, leading to resistance, particularly in Streptococcus pneumoniae.

cluster_Resistance Bacterial Resistance to this compound cluster_this compound This compound cluster_Outcome Outcome BetaLactamase β-Lactamase Production (e.g., Ambler Class A, C, D) This compound This compound BetaLactamase->this compound Acts on PBP_Alteration Alteration of PBPs ReducedBinding Reduced binding affinity PBP_Alteration->ReducedBinding Hydrolysis Hydrolysis of β-lactam ring This compound->Hydrolysis Inactivation Inactivation of this compound Hydrolysis->Inactivation ReducedBinding->Inactivation

Diagram 2: Primary mechanisms of bacterial resistance to this compound.

Experimental Protocols for Antimicrobial Susceptibility Testing

The determination of this compound's in vitro activity is performed using standardized methods, primarily broth microdilution and disk diffusion, as outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted in an appropriate broth medium to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Medium: For most non-fastidious bacteria, cation-adjusted Mueller-Hinton broth (CAMHB) is used. For fastidious organisms such as Haemophilus influenzae and Streptococcus pneumoniae, Haemophilus Test Medium (HTM) broth or CAMHB supplemented with lysed horse blood is required.

  • Procedure: Serial twofold dilutions of this compound are prepared in the microtiter plate. Each well is then inoculated with the standardized bacterial suspension.

  • Incubation: Plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air. For organisms requiring increased CO₂, such as H. influenzae and S. pneumoniae, incubation is performed in a 5% CO₂ atmosphere.

  • Interpretation: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Disk Diffusion Method (Kirby-Bauer Test)

This method provides a qualitative assessment of susceptibility.

  • Inoculum Preparation: A bacterial suspension equivalent to a 0.5 McFarland standard is prepared.

  • Inoculation: A sterile swab is used to evenly inoculate the entire surface of a Mueller-Hinton agar (B569324) plate. For fastidious organisms, appropriate supplemented agar is used (e.g., HTM agar for H. influenzae).

  • Disk Application: A paper disk impregnated with a standard amount of this compound (typically 30 µg) is placed on the agar surface.

  • Incubation: Plates are incubated under the same conditions as the broth microdilution method.

  • Interpretation: The diameter of the zone of growth inhibition around the disk is measured. The result is interpreted as "Susceptible," "Intermediate," or "Resistant" based on established zone diameter breakpoints from CLSI or EUCAST.

cluster_Prep Preparation cluster_Methods Testing Methods cluster_Broth_Workflow Broth Microdilution Workflow cluster_Disk_Workflow Disk Diffusion Workflow Start Isolate Bacterial Colony Inoculum Prepare 0.5 McFarland Standard Inoculum Start->Inoculum Broth Broth Microdilution Inoculum->Broth Disk Disk Diffusion Inoculum->Disk Dilute_Drug Serial Dilution of this compound in Microtiter Plate Inoculate_Agar Inoculate Agar Plate Inoculate_Plate Inoculate Plate with Standardized Inoculum Dilute_Drug->Inoculate_Plate Incubate_Broth Incubate (16-20h, 35°C) Inoculate_Plate->Incubate_Broth Read_MIC Read MIC (Lowest concentration with no growth) Incubate_Broth->Read_MIC Apply_Disk Apply this compound Disk (30 µg) Inoculate_Agar->Apply_Disk Incubate_Disk Incubate (16-20h, 35°C) Apply_Disk->Incubate_Disk Measure_Zone Measure Zone of Inhibition Incubate_Disk->Measure_Zone

Diagram 3: Experimental workflow for antimicrobial susceptibility testing.

Logical Relationships of this compound's Antibacterial Spectrum

The antibacterial effectiveness of this compound can be understood through a series of logical relationships that consider the bacterial type and the presence of resistance mechanisms.

cluster_GramPos Gram-Positive Bacteria cluster_GramNeg Gram-Negative Bacteria cluster_Resistance Resistance Factors cluster_Outcome Susceptibility Outcome This compound This compound Activity Staph Staphylococcus aureus This compound->Staph Strep Streptococcus spp. This compound->Strep Resp H. influenzae, M. catarrhalis This compound->Resp Entero Enterobacteriaceae (E. coli, Klebsiella, P. mirabilis) This compound->Entero NonFermenters Pseudomonas, Acinetobacter This compound->NonFermenters Variable Variable Susceptibility Staph->Variable Susceptible Generally Susceptible Strep->Susceptible Resp->Variable Entero->Variable Resistant Generally Resistant NonFermenters->Resistant BetaLactamase β-Lactamase Production BetaLactamase->Resp Affects BetaLactamase->Entero Affects PBP_Mod PBP Modification PBP_Mod->Strep Affects

Diagram 4: Logical relationships of this compound's antibacterial spectrum.

Conclusion

This compound remains a relevant oral cephalosporin with a defined spectrum of antibacterial activity. Its effectiveness is most pronounced against common Gram-positive cocci and certain Gram-negative respiratory pathogens. However, the emergence and dissemination of β-lactamases present a significant challenge to its clinical utility against many Gram-negative bacilli. A thorough understanding of its in vitro spectrum, coupled with standardized susceptibility testing and an appreciation of its molecular interactions and resistance mechanisms, is crucial for its appropriate use in clinical practice and for guiding future research and development in the field of antibacterial agents. The data and protocols presented in this guide provide a comprehensive technical foundation for these endeavors.

References

Cefaclor as a second-generation cephalosporin characteristics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Cefaclor (B193732): A Second-Generation Cephalosporin (B10832234)

Introduction

This compound is a semi-synthetic, second-generation cephalosporin antibiotic administered orally.[1] Patented in 1973 and approved for medical use in 1979, it has been a staple in treating a variety of common bacterial infections.[2] As a member of the β-lactam class of antibiotics, its efficacy is rooted in the disruption of bacterial cell wall synthesis.[3][4] This guide provides a comprehensive technical overview of this compound's core characteristics, intended for researchers, scientists, and drug development professionals. It delves into its mechanism of action, antimicrobial spectrum, pharmacokinetic and pharmacodynamic profiles, and mechanisms of bacterial resistance.

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting the final stage of bacterial cell wall synthesis.[3][4] Like other β-lactam antibiotics, its primary targets are the penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the synthesis and structural integrity of the peptidoglycan layer.[5][6]

The process unfolds as follows:

  • Binding to PBPs : this compound binds to specific PBPs located on the inner membrane of the bacterial cell wall.[5]

  • Inhibition of Transpeptidation : This binding action inhibits the transpeptidase activity of the PBPs, preventing the cross-linking of peptidoglycan chains.[7]

  • Cell Wall Destabilization : The disruption of peptidoglycan synthesis weakens the bacterial cell wall.[5]

  • Cell Lysis : The compromised cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[3][4] This process is mediated by bacterial autolytic enzymes (autolysins).[4]

G This compound This compound CellWall Bacterial Cell Wall (Outer Membrane - Gram-Negative) This compound->CellWall Penetrates PBPs Penicillin-Binding Proteins (PBPs) (Inner Membrane) CellWall->PBPs Transpeptidation Peptidoglycan Cross-Linking (Transpeptidation) PBPs->Transpeptidation Inhibits Lysis Cell Lysis & Bacterial Death Synthesis Cell Wall Synthesis Transpeptidation->Synthesis Integrity Cell Wall Integrity Synthesis->Integrity Integrity->Lysis Inhibition->Lysis Leads to Loss of

Caption: this compound's mechanism of action pathway.

Antimicrobial Spectrum

This compound is a broad-spectrum antibiotic effective against a range of Gram-positive and Gram-negative bacteria.[2] Its activity is greater than first-generation cephalosporins against certain Gram-negative organisms, particularly Haemophilus influenzae.[8][9]

Active against:

  • Gram-positive Aerobes : Staphylococcus aureus (including penicillinase-producing strains), Streptococcus pneumoniae, and Streptococcus pyogenes (group A β-hemolytic streptococci).[2][4][8]

  • Gram-negative Aerobes : Escherichia coli, Haemophilus influenzae (including β-lactamase-producing, ampicillin-resistant strains), Klebsiella spp., Proteus mirabilis, and Moraxella catarrhalis.[4][8][10]

Limited or no activity against:

  • Serratia spp., Acinetobacter spp., indole-positive Proteus, and Bacteroides spp.[9]

  • Methicillin-resistant Staphylococcus aureus (MRSA).[11]

  • Enterococcus species.[12]

Data Presentation: In Vitro Susceptibility

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound against key pathogens. MIC values are a quantitative measure of an antibiotic's in vitro activity.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Common Pathogens

Pathogen MIC₅₀ (µg/mL) MIC₉₀ (µg/mL) Susceptibility (%)
Streptococcus pneumoniae 0.06 - 0.12[13] <2[14] >95%[14]
Haemophilus influenzae - <2[14] >95%[14]
Moraxella catarrhalis - <2[14] >95%[14]
Staphylococcus aureus (MSSA) - - >90%[10]

| Escherichia coli | >128[15] | >128[15] | 85%[10] |

*Note: Data for ESBL-producing E. coli; susceptibility is significantly restored with β-lactamase inhibitors.[15]

Pharmacokinetics and Pharmacodynamics

Pharmacokinetics

This compound is well-absorbed after oral administration.[16] Its pharmacokinetic profile is generally linear, with plasma concentrations increasing proportionally with the dose.[17][18]

Table 2: Summary of Human Pharmacokinetic Parameters for this compound

Parameter Value Notes
Absorption
Bioavailability Well-absorbed orally[16] Food delays the rate but not the extent of absorption.[16][19]
Tₘₐₓ (Time to Peak) 30 - 60 minutes[16][20] -
Cₘₐₓ (Peak Concentration) ~7.87 µg/mL[21] After a single 250 mg oral dose.[21]
Distribution
Protein Binding ~23.5%[4] -
Metabolism
Biotransformation Not significantly metabolized.[4][16] Degrades chemically in the body.[16]
Elimination
Route of Elimination Primarily renal.[2][4] 60-85% excreted unchanged in urine within 8 hours.[4]

| Half-life (t₁/₂) | 0.6 - 0.9 hours[4][16][20] | - |

Pharmacodynamics

As a β-lactam antibiotic, this compound exhibits time-dependent bactericidal activity.[18][22] The most critical pharmacodynamic parameter correlating with its efficacy is the percentage of the dosing interval during which the free drug concentration remains above the MIC of the target pathogen (%fT > MIC).[23] For cephalosporins, a %fT > MIC of at least 40-50% of the dosing interval is generally associated with maximal bactericidal effect.

Mechanisms of Resistance

Bacterial resistance to this compound can emerge through several mechanisms, with the production of β-lactamase enzymes being the most prevalent.[24]

  • Enzymatic Degradation : The primary mechanism is the production of β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic.[24][25] this compound is resistant to some β-lactamases (e.g., Type III TEM) but is susceptible to others (e.g., Type I).[9][26]

  • Target Site Modification : Alterations in the structure of Penicillin-Binding Proteins (PBPs) can reduce their binding affinity for this compound, thereby diminishing its inhibitory effect.[24][25]

  • Reduced Permeability : In Gram-negative bacteria, modifications to the porin channels in the outer membrane can restrict this compound's entry into the cell, preventing it from reaching its PBP targets.[24][25]

  • Efflux Pumps : Some bacteria possess active transport systems (efflux pumps) that expel this compound from the cell before it can reach its target.[24]

Experimental Protocols

In Vitro Susceptibility Testing: Broth Microdilution

The broth microdilution method is a standard laboratory procedure to determine the Minimum Inhibitory Concentration (MIC) of an antibiotic.

Protocol:

  • Preparation of this compound Dilutions : Prepare a series of two-fold dilutions of this compound in cation-adjusted Mueller-Hinton Broth (CAMHB) within a 96-well microtiter plate. Concentrations typically range from 0.06 to 128 µg/mL.

  • Inoculum Preparation : Culture the test organism on an appropriate agar (B569324) medium. Suspend several colonies in sterile broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Standardization : Dilute the standardized bacterial suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation : Inoculate each well of the microtiter plate (containing the this compound dilutions) with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation : Incubate the plate at 35-37°C for 16-24 hours in ambient air.[27]

  • MIC Determination : After incubation, visually inspect the wells for bacterial growth (turbidity). The MIC is the lowest concentration of this compound that completely inhibits visible growth.[27]

G A Prepare 2-fold serial dilutions of this compound in microtiter plate C Inoculate plate wells with bacterial suspension A->C B Prepare standardized bacterial inoculum (0.5 McFarland) B->C D Incubate plate (35-37°C, 16-24h) C->D E Read plate visually or spectrophotometrically D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Workflow for MIC determination by broth microdilution.
In Vivo Efficacy Testing: Neutropenic Murine Thigh Infection Model

This model is a standard for the preclinical evaluation of antibiotics, assessing the drug's activity with minimal interference from the host immune system.[28]

Protocol:

  • Animal Model : Use specific pathogen-free mice (e.g., ICR or Swiss Webster strains).

  • Induction of Neutropenia : Render the mice neutropenic by administering cyclophosphamide (B585) intraperitoneally on days -4 and -1 prior to infection. This minimizes the host's immune response.[28]

  • Infection : Anesthetize the mice and inject a standardized inoculum (e.g., 10⁶ CFU) of the test pathogen (e.g., S. pneumoniae or S. aureus) into the thigh muscle of one hind limb.[28]

  • Treatment : At a set time post-infection (e.g., 2 hours), begin treatment by administering this compound (and vehicle for control groups) via the desired route (e.g., oral gavage) at various dosing regimens.

  • Assessment of Efficacy : At a predetermined endpoint (e.g., 24 hours post-infection), euthanize the mice. Aseptically remove the infected thigh muscle, homogenize it in sterile saline, and perform quantitative cultures (serial dilutions and plating) to determine the bacterial load (CFU/gram of tissue).[28]

  • Data Analysis : Compare the bacterial counts in the this compound-treated groups to the vehicle-treated control group to determine the reduction in bacterial load, typically expressed as log₁₀ CFU/gram.[28]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Induce Neutropenia (Cyclophosphamide) C Infect Mouse Thigh (Intramuscular Injection) A->C B Culture & Prepare Bacterial Inoculum B->C D Initiate this compound Treatment Regimens C->D E Euthanize & Harvest Thigh Tissue (24h) D->E F Homogenize & Perform Quantitative Cultures E->F G Calculate Bacterial Load (log10 CFU/gram) F->G

Caption: Workflow of the neutropenic murine thigh infection model.

Conclusion

This compound remains a relevant second-generation cephalosporin, characterized by its well-defined mechanism of action, predictable pharmacokinetic profile, and established spectrum of activity against common respiratory and skin pathogens. Understanding its core characteristics, including the quantitative aspects of its efficacy and the prevalent mechanisms of resistance, is crucial for its appropriate use in clinical settings and for guiding future research and development in the field of antibacterial agents. The experimental protocols detailed herein provide a foundation for the continued evaluation of this compound and novel cephalosporin derivatives.

References

The Pharmacokinetics and Pharmacodynamics of Cefaclor: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Overview for Scientists and Drug Development Professionals

This technical guide provides a detailed examination of the pharmacokinetic and pharmacodynamic properties of Cefaclor (B193732), a second-generation cephalosporin (B10832234) antibiotic. The information presented herein is intended to serve as a robust resource for researchers, scientists, and professionals involved in the field of drug development, offering insights into the absorption, distribution, metabolism, and excretion of this compound, as well as its mechanism of action and antibacterial efficacy.

Pharmacokinetics

This compound is well-absorbed after oral administration, with its pharmacokinetic profile being linear, indicating that the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) increase proportionally with the dose.[1]

Absorption

This compound is readily absorbed from the gastrointestinal tract.[2] The presence of food can delay the rate of absorption, but it does not significantly affect the total amount of drug absorbed with conventional capsule or oral suspension formulations.[2][3] However, for extended-release tablets, administration with food enhances the extent of absorption and peak plasma concentrations.[3] Peak plasma concentrations are typically reached within 30 to 60 minutes for conventional formulations.[3][4]

Distribution

Following absorption, this compound is widely distributed throughout the body tissues and fluids, including bone, as well as pleural and synovial fluids.[2][4] It has the ability to cross the placenta and is found in small amounts in breast milk.[2] The plasma protein binding of this compound is approximately 25%.[2]

Metabolism

This compound does not undergo significant metabolism in the body.[5][6]

Excretion

The primary route of elimination for this compound is through the kidneys, with approximately 60% to 85% of the drug being excreted unchanged in the urine within eight hours of administration.[2][7] The majority of this excretion occurs within the first two hours.[7] The elimination half-life of this compound is typically between 0.6 and 0.9 hours in individuals with normal renal function.[5][7] In patients with severe renal impairment, the half-life can be prolonged to approximately 3 hours.[8]

Quantitative Pharmacokinetic Parameters
ParameterValueConditionsReference(s)
Time to Peak Plasma Concentration (Tmax) 0.5 - 1 hourConventional formulations, fasting[2][3]
2.5 hoursExtended-release tablets[2]
Elimination Half-life (t½) 0.6 - 0.9 hoursNormal renal function[5][7]
~3 hoursAnephric patients[8]
Plasma Protein Binding ~25%[2]
Urinary Excretion 60 - 85% (unchanged)Within 8 hours[2][7]

Pharmacodynamics

This compound's bactericidal action stems from its ability to inhibit the synthesis of the bacterial cell wall.[7][9]

Mechanism of Action

As a beta-lactam antibiotic, this compound targets and binds to specific penicillin-binding proteins (PBPs) located within the bacterial cell wall.[4][7][10] This binding action inhibits the final transpeptidation step of peptidoglycan synthesis, a critical component for maintaining the structural integrity of the bacterial cell wall.[2][4] The disruption of this process leads to a weakened cell wall, ultimately resulting in cell lysis and bacterial death.[4][7]

G Mechanism of Action of this compound This compound This compound PBP Penicillin-Binding Proteins (PBPs) in Bacterial Cell Wall This compound->PBP Binds to Transpeptidation Transpeptidation of Peptidoglycan Chains PBP->Transpeptidation Inhibits CellWall Bacterial Cell Wall Synthesis Transpeptidation->CellWall Disrupts Lysis Cell Lysis and Bacterial Death CellWall->Lysis Leads to

Mechanism of this compound's antibacterial action.

Antibacterial Spectrum and Efficacy

This compound is effective against a range of Gram-positive and Gram-negative bacteria.[7] Its spectrum of activity includes organisms such as Staphylococcus aureus, Streptococcus pneumoniae, Streptococcus pyogenes, Escherichia coli, Haemophilus influenzae, and Klebsiella species.[7] The efficacy of this compound is often quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium.

In Vitro Susceptibility Data
OrganismNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)Reference(s)
Streptococcus pneumoniae 163-<2[11][12]
Haemophilus influenzae 24584-[7]
216-<2[12]
Staphylococcus aureus 290.81.6[1]

MIC50 and MIC90 represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the pharmacokinetics and pharmacodynamics of this compound.

In Vivo Pharmacokinetic Study in a Rat Model

This protocol outlines a typical procedure for determining the pharmacokinetic profile of this compound following oral administration to rats.[13]

Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of this compound.

Materials:

  • Male Wistar rats (or other appropriate strain)

  • This compound

  • Vehicle for oral administration (e.g., water, carboxymethyl cellulose (B213188) solution)

  • Oral gavage needles

  • Blood collection tubes (e.g., containing an anticoagulant like heparin or EDTA)

  • Centrifuge

  • Analytical equipment for drug quantification (e.g., LC-MS/MS)

Procedure:

  • Animal Acclimatization: House the rats in a controlled environment for at least one week prior to the experiment to allow for acclimatization.

  • Fasting: Fast the animals overnight (approximately 12-18 hours) before dosing, with free access to water.

  • Dosing: Administer a single oral dose of this compound solution/suspension to each rat via oral gavage.

  • Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from a suitable site (e.g., tail vein, retro-orbital sinus, or via a cannula) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Plasma Preparation: Immediately transfer the collected blood into tubes containing an anticoagulant. Centrifuge the blood samples to separate the plasma.

  • Sample Storage: Store the plasma samples at -20°C or -80°C until analysis.

  • Sample Analysis: Determine the concentration of this compound in the plasma samples using a validated analytical method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, t½, clearance, and volume of distribution, using appropriate pharmacokinetic software.

G Workflow for In Vivo Pharmacokinetic Study of this compound start Start acclimatization Animal Acclimatization start->acclimatization fasting Overnight Fasting acclimatization->fasting dosing Oral Administration of this compound fasting->dosing blood_sampling Serial Blood Sampling dosing->blood_sampling plasma_separation Plasma Separation (Centrifugation) blood_sampling->plasma_separation storage Sample Storage (-20°C to -80°C) plasma_separation->storage analysis LC-MS/MS Analysis storage->analysis pk_analysis Pharmacokinetic Parameter Calculation analysis->pk_analysis end End pk_analysis->end

Workflow of an in vivo pharmacokinetic study of this compound.

Kirby-Bauer Disk Diffusion Susceptibility Test

This method is a standardized qualitative test to determine the susceptibility of bacteria to antibiotics.

Objective: To assess the susceptibility of a bacterial isolate to this compound.

Materials:

  • Pure culture of the test bacterium

  • Mueller-Hinton agar (B569324) plates

  • This compound-impregnated disks (30 µg)

  • Sterile cotton swabs

  • 0.5 McFarland turbidity standard

  • Incubator

  • Ruler or calipers

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum by suspending several colonies from a fresh agar plate in sterile saline or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard.

  • Plate Inoculation: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube. Streak the entire surface of a Mueller-Hinton agar plate evenly in three directions to ensure confluent growth.

  • Disk Application: Aseptically apply a this compound disk to the surface of the inoculated agar plate. Gently press the disk to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate them at 35-37°C for 16-24 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete growth inhibition around the disk in millimeters.

  • Interpretation: Compare the measured zone diameter to established interpretive charts (e.g., from CLSI) to classify the organism as susceptible, intermediate, or resistant to this compound.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

Objective: To determine the MIC of this compound against a specific bacterial isolate.

Materials:

  • Pure culture of the test bacterium

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • This compound stock solution

  • 96-well microtiter plates

  • Sterile multichannel pipettes

  • Incubator

  • 0.5 McFarland turbidity standard

Procedure:

  • This compound Dilution Series: Prepare serial twofold dilutions of this compound in CAMHB in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a bacterial inoculum adjusted to the 0.5 McFarland standard and then dilute it further in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate containing the this compound dilutions with the standardized bacterial suspension. Include a positive control well (broth and bacteria, no antibiotic) and a negative control well (broth only).

  • Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours.

  • MIC Reading: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth.

G Workflow for In Vitro Pharmacodynamic Assays of this compound cluster_0 Kirby-Bauer Disk Diffusion cluster_1 Broth Microdilution (MIC) kb_start Prepare Bacterial Inoculum (0.5 McFarland) kb_inoculate Inoculate Mueller-Hinton Agar Plate kb_start->kb_inoculate kb_disk Apply this compound Disk kb_inoculate->kb_disk kb_incubate Incubate (16-24h) kb_disk->kb_incubate kb_measure Measure Zone of Inhibition kb_incubate->kb_measure kb_interpret Interpret as Susceptible, Intermediate, or Resistant kb_measure->kb_interpret mic_start Prepare Serial Dilutions of this compound mic_inoculate Inoculate with Standardized Bacterial Suspension mic_start->mic_inoculate mic_incubate Incubate (16-20h) mic_inoculate->mic_incubate mic_read Determine Lowest Concentration with No Visible Growth (MIC) mic_incubate->mic_read

Workflow for determining this compound's in vitro efficacy.

Conclusion

This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, supported by quantitative data and detailed experimental protocols. The information presented is intended to be a valuable resource for researchers and professionals in the field of drug development, facilitating a deeper understanding of this important antibiotic and aiding in future research and development efforts. The provided diagrams offer a visual representation of key processes, enhancing the comprehension of this compound's mechanism of action and the workflows of essential experimental procedures.

References

In Vitro Activity of Cefaclor Against Common Pathogens: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro activity of Cefaclor, a second-generation cephalosporin (B10832234) antibiotic. The document summarizes key quantitative data on its efficacy against a range of common bacterial pathogens, details the experimental protocols for susceptibility testing, and illustrates the underlying mechanism of action.

Introduction

This compound is a semi-synthetic, orally administered cephalosporin antibiotic that has been in clinical use for several decades.[1] It exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[2][3] Its bactericidal action results from the inhibition of cell-wall synthesis, a mechanism shared with other β-lactam antibiotics.[3][4] This guide serves as a technical resource for researchers and professionals in the field of drug development, providing a consolidated view of this compound's in vitro performance against clinically relevant bacteria.

Data Presentation: In Vitro Susceptibility of Common Pathogens to this compound

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for this compound against a variety of common bacterial pathogens. MIC50 and MIC90 represent the concentrations at which 50% and 90% of the tested isolates were inhibited, respectively.

Table 1: In Vitro Activity of this compound against Gram-Positive Pathogens

PathogenNumber of IsolatesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Percent Susceptible (%)
Staphylococcus aureus (Methicillin-Susceptible)2010.6 - 128-≤8>90%
Staphylococcus aureus (Penicillin-Susceptible)----Mean MIC: 0.93 µg/mL
Staphylococcus aureus (Penicillin-Resistant)----Mean MIC: 1.44 µg/mL
Streptococcus pneumoniae163--<2>95%
Streptococcus pyogenes (Group A β-hemolytic streptococci)-0.06 - 4--Highly Susceptible

Data compiled from multiple sources.

Table 2: In Vitro Activity of this compound against Gram-Negative Pathogens

PathogenNumber of IsolatesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Percent Susceptible (%)
Escherichia coli489---~85% (at NCCLS breakpoints)
Haemophilus influenzae2160.03 - 128-<2>95%
Moraxella catarrhalis87--<2>95%

Data compiled from multiple sources.

Experimental Protocols

The in vitro activity of this compound is primarily determined using standardized antimicrobial susceptibility testing methods. The two most common methods are the Kirby-Bauer disk diffusion test and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

Kirby-Bauer Disk Diffusion Method

This method assesses the susceptibility of a bacterium to an antibiotic by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.

Protocol:

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared in a sterile broth to match the turbidity of a 0.5 McFarland standard. This typically corresponds to a bacterial concentration of approximately 1-2 x 10⁸ CFU/mL.

  • Plate Inoculation: A sterile cotton swab is dipped into the standardized bacterial suspension, and excess fluid is removed. The swab is then used to streak the entire surface of a Mueller-Hinton agar (B569324) plate to ensure a uniform lawn of bacterial growth.

  • Disk Application: A this compound-impregnated disk (typically 30 µg) is aseptically placed on the surface of the inoculated agar plate.

  • Incubation: The plate is incubated at 35-37°C for 16-24 hours.

  • Zone Measurement: The diameter of the zone of complete growth inhibition around the disk is measured in millimeters.

  • Interpretation: The measured zone diameter is compared to standardized interpretive charts to classify the bacterium as susceptible, intermediate, or resistant to this compound.

Broth Microdilution Method for MIC Determination

This quantitative method determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium in a liquid medium.

Protocol:

  • Preparation of Antibiotic Dilutions: A series of twofold dilutions of this compound are prepared in a multi-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculum Preparation: A standardized bacterial suspension is prepared, similar to the Kirby-Bauer method, and then diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A growth control well (without antibiotic) and a sterility control well (without bacteria) are included.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of this compound in which there is no visible bacterial growth (i.e., the first clear well).

Mandatory Visualizations

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

This compound, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This process is initiated by the binding of this compound to penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. This binding inactivates the PBPs, preventing the cross-linking of peptidoglycan chains and ultimately leading to cell lysis and death.

G cluster_0 Bacterial Cell This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to Peptidoglycan_synthesis Peptidoglycan Cross-linking PBP->Peptidoglycan_synthesis Inhibits Cell_wall_integrity Cell Wall Integrity Peptidoglycan_synthesis->Cell_wall_integrity Disrupts Cell_lysis Cell Lysis (Bactericidal Effect) Cell_wall_integrity->Cell_lysis Leads to G cluster_kb Kirby-Bauer Disk Diffusion cluster_mic Broth Microdilution (MIC) start Start: Isolate Bacterial Pathogen prep_inoculum Prepare Standardized Inoculum (0.5 McFarland) start->prep_inoculum kb_inoculate Inoculate Mueller-Hinton Agar Plate prep_inoculum->kb_inoculate mic_inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->mic_inoculate kb_disk Apply this compound Disk (30 µg) kb_inoculate->kb_disk kb_incubate Incubate (35-37°C, 16-24h) kb_disk->kb_incubate kb_measure Measure Zone of Inhibition kb_incubate->kb_measure kb_interpret Interpret Results (S, I, R) kb_measure->kb_interpret end_kb End kb_interpret->end_kb Final Report mic_dilute Prepare Serial Dilutions of this compound mic_dilute->mic_inoculate mic_incubate Incubate (35-37°C, 16-24h) mic_inoculate->mic_incubate mic_read Read MIC (Lowest concentration with no visible growth) mic_incubate->mic_read end_mic End mic_read->end_mic Final Report

References

A Technical Guide to the Synthesis of Cefaclor and Management of Related Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Cefaclor (B193732), a second-generation cephalosporin (B10832234) antibiotic. It details both the prevalent chemical and enzymatic manufacturing processes, with a focus on the formation and control of potential impurities. This document is intended to serve as a valuable resource for professionals in the fields of pharmaceutical research, development, and quality control.

Introduction to this compound

This compound, chemically known as (6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, is a widely prescribed oral antibiotic for treating a variety of bacterial infections. Its efficacy is intrinsically linked to its purity, making a thorough understanding of its synthesis and potential impurities paramount for ensuring patient safety and therapeutic effectiveness.

This compound Synthesis Processes

The industrial production of this compound is primarily accomplished through two main routes: chemical synthesis and enzymatic synthesis. Both pathways utilize 7-amino-3-chloro-cephalosporanic acid (7-ACCA) as a key starting material.

Chemical Synthesis of this compound

The chemical synthesis of this compound typically involves the acylation of the 7-amino group of 7-ACCA with an activated derivative of D-phenylglycine. A common industrial method employs the Dane salt of D-phenylglycine, which is then converted to a mixed anhydride (B1165640) to facilitate the acylation reaction.

Experimental Protocol: Chemical Synthesis via Mixed Anhydride

This protocol is a composite of typical steps described in the literature.

  • Formation of the Dane Salt: D-phenylglycine is reacted with a suitable protecting group, such as ethyl acetoacetate, in the presence of a base (e.g., potassium hydroxide) to form the potassium salt of the corresponding enamine (Dane salt). This step protects the amino group of D-phenylglycine during the subsequent activation of the carboxylic acid.

  • Silylation of 7-ACCA: In a separate reaction vessel, 7-ACCA is silylated using an agent like trimethylchlorosilane and hexamethyldisilazane (B44280) in a suitable solvent (e.g., dichloromethane) to protect the carboxylic acid and amino groups of the 7-ACCA nucleus.[1]

  • Mixed Anhydride Formation: The D-phenylglycine Dane salt is reacted with a chloroformate, such as ethyl chloroformate or pivaloyl chloride, at a low temperature (typically below 0°C) in an inert solvent like dichloromethane (B109758) to form a mixed anhydride.[2]

  • Acylation/Condensation: The freshly prepared mixed anhydride solution is then added to the silylated 7-ACCA solution. The condensation reaction is typically carried out at a low temperature (e.g., 0-5°C) and then allowed to warm to room temperature over several hours.[2][3]

  • Hydrolysis and Deprotection: After the condensation is complete, an acid (e.g., hydrochloric acid) is added to hydrolyze the silyl (B83357) protecting groups and the enamine protecting group on the D-phenylglycine side chain.[3]

  • Isolation and Purification: The pH of the aqueous solution is adjusted to the isoelectric point of this compound to induce precipitation. The crude this compound is then collected by filtration, washed, and can be further purified by recrystallization.[3]

Enzymatic Synthesis of this compound

The enzymatic synthesis of this compound is considered a greener alternative to the chemical process, often resulting in higher yields and fewer byproducts. This method utilizes an enzyme, typically immobilized penicillin G acylase, to catalyze the acylation of 7-ACCA with an activated form of D-phenylglycine, such as D-phenylglycine methyl ester (D-PGM).[4]

Experimental Protocol: Enzymatic Synthesis

The following protocol is based on a patented industrial process.

  • Reaction Setup: A reactor is charged with immobilized penicillin G acylase, 7-ACCA, and water. The pH is adjusted to approximately 7.0 with a base like ammonia.

  • Substrate Addition: A solution of D-phenylglycine methyl ester hydrochloride (D-PGM HCl) is prepared separately and is fed into the reactor at a controlled rate over a period of time (e.g., 90-120 minutes). This controlled addition helps to maintain a low molar ratio of the acyl donor to the nucleus, which minimizes the formation of byproducts like D-phenylglycine.[4]

  • Reaction Conditions: The reaction is maintained at a controlled temperature, typically between 10°C and 25°C, and the pH is kept constant at around 7.0 by the continuous addition of a base.[5]

  • Monitoring the Reaction: The progress of the reaction is monitored by HPLC to determine the concentrations of this compound, unreacted 7-ACCA, and byproducts.

  • Product Recovery: Once the reaction reaches optimal conversion (often exceeding 95%), the enzyme is separated by filtration. The pH of the filtrate is then adjusted to the isoelectric point of this compound to crystallize the product. The this compound crystals are collected, washed, and dried.

Table 1: Comparison of this compound Synthesis Methods

ParameterChemical Synthesis (Mixed Anhydride)Enzymatic Synthesis
Key Reagents 7-ACCA, D-phenylglycine Dane salt, Chloroformate7-ACCA, D-phenylglycine methyl ester, Immobilized Penicillin G Acylase
Solvents Dichloromethane, WaterPrimarily Water
Temperature Low temperatures (e.g., <0°C to 20°C)Mild temperatures (e.g., 10-25°C)
pH Control Not a primary control parameterCrucial, maintained around 7.0
Yield Generally lower than enzymatic synthesisHigh, can exceed 95% conversion
Byproducts More significant, requires extensive purificationFewer byproducts, mainly D-phenylglycine
Environmental Impact Higher due to use of organic solvents and reagentsLower, considered a "greener" process

Potential Impurities in this compound

Impurities in this compound can originate from the manufacturing process (process-related impurities) or from the degradation of the final drug substance during storage (degradation products).[6] The control of these impurities is critical for the safety and efficacy of the drug.

Table 2: Common this compound Impurities

Impurity NameOther NamesMolecular FormulaOrigin
Impurity A D-PhenylglycineC8H9NO2Process-related (unreacted starting material or byproduct of enzymatic hydrolysis)[7][8]
Impurity B 7-ACCAC7H7ClN2O3SProcess-related (unreacted starting material)[9]
Impurity C This compound (2S)-IsomerC15H14ClN3O4SProcess-related (from L-phenylglycine impurity in the starting material)[10][11][12]
Impurity D Δ-3-CefaclorC15H14ClN3O4SDegradation product (isomerization of the double bond)[3][13]
Impurity E This compound Open-Ring ImpurityC14H14ClN3O4SDegradation product (hydrolysis of the β-lactam ring)[9][14][15][16]
Impurity G C16H17N3O4SProcess-related/Degradation[9][17][18][19]
Impurity H D-Phenylglycyl this compoundC23H21ClN4O5SProcess-related (dimer formation)[9][20][21][22][23]
Formation of Key Impurities

This compound Synthesis and Impurity Formation Pathways

G seven_acca 7-ACCA This compound This compound seven_acca->this compound Acylation imp_b Impurity B (Unreacted 7-ACCA) seven_acca->imp_b Unreacted d_pg D-Phenylglycine Derivative d_pg->this compound imp_a Impurity A (D-Phenylglycine) d_pg->imp_a Side Reaction/ Unreacted imp_c Impurity C ((2S)-Isomer) d_pg->imp_c L-Phenylglycine Impurity imp_d Impurity D (Δ-3-Isomer) This compound->imp_d Isomerization imp_e Impurity E (Open-Ring) This compound->imp_e Hydrolysis imp_h Impurity H (Dimer) This compound->imp_h Dimerization

Caption: Overview of this compound synthesis and the origin of major impurities.

  • Impurity D (Δ-3-Cefaclor): This impurity is an isomer of this compound where the double bond in the dihydrothiazine ring shifts from the Δ-2 to the Δ-3 position. This isomerization can occur under both acidic and basic conditions and is a common degradation pathway for cephalosporins.[24]

Formation of Δ-3-Cefaclor Isomer

G This compound This compound (Δ-2 Isomer) delta3 Δ-3-Cefaclor This compound->delta3 Isomerization (Acidic/Basic Conditions)

Caption: Isomerization of this compound to its Δ-3 isomer.

  • Impurity E (Open-Ring Impurity): The β-lactam ring is the pharmacologically active part of this compound, but it is also susceptible to hydrolysis. This can be catalyzed by acid, base, or enzymes (β-lactamases). The hydrolysis opens the four-membered ring, leading to a loss of antibacterial activity.[25]

Formation of Open-Ring Impurity

G This compound This compound (Intact β-lactam ring) open_ring Open-Ring Impurity (Hydrolyzed β-lactam) This compound->open_ring Hydrolysis (Acid/Base/Enzyme)

Caption: Hydrolytic degradation of this compound leading to the open-ring impurity.

  • Impurity H (D-Phenylglycyl this compound): This dimeric impurity can form when a molecule of D-phenylglycine acylates the amino group of the D-phenylglycyl side chain of a this compound molecule. This is more likely to occur if there is an excess of activated D-phenylglycine during the synthesis.

Analytical Methods for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and quantification of this compound and its related impurities.

Experimental Protocol: HPLC Method for this compound Impurity Profiling

This protocol is based on a published method for the determination of process-related impurities and degradation products in this compound.

  • Chromatographic System:

    • Column: Octadecylsilane (ODS, C18), 4.6 mm x 250 mm, 5-µm particle size.

    • Mobile Phase A: 50 mM phosphate (B84403) buffer, pH 4.0.

    • Mobile Phase B: Acetonitrile (B52724).

    • Gradient: A two-stage acetonitrile gradient from 2.25% to 45%.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV at 220 nm.

    • Column Temperature: Below 30°C to prevent on-column degradation.[26]

  • Sample Preparation:

    • Dissolve an accurately weighed amount of the this compound sample in the mobile phase to achieve a suitable concentration.

  • Procedure:

    • Inject the sample solution into the chromatograph.

    • Record the chromatogram and integrate the peak areas.

    • Identify the impurities based on their relative retention times compared to a this compound reference standard and known impurity standards.

    • Quantify the impurities using the peak area responses and the response factor of this compound or the specific impurity standards.

Workflow for this compound Synthesis and Impurity Analysis

G synthesis This compound Synthesis (Chemical or Enzymatic) in_process In-Process Control synthesis->in_process purification Purification final_product Final Product QC purification->final_product formulation Formulation stability Stability Testing formulation->stability hplc HPLC Analysis raw_materials Raw Material QC raw_materials->synthesis in_process->purification in_process->hplc final_product->formulation final_product->hplc stability->hplc

Caption: Workflow illustrating the stages of this compound production and quality control analysis.

Conclusion

The synthesis of this compound is a well-established process, with both chemical and enzymatic routes offering viable manufacturing options. The choice of synthesis method can significantly impact the impurity profile of the final product. A thorough understanding of the potential impurities, their formation pathways, and robust analytical methods for their detection and quantification are essential for ensuring the quality, safety, and efficacy of this compound. This technical guide provides a foundational understanding for researchers and drug development professionals to navigate the complexities of this compound synthesis and impurity control.

References

A Comprehensive Technical Guide to the Stability and Degradation of Cefaclor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability and degradation pathways of Cefaclor, a second-generation cephalosporin (B10832234) antibiotic. Understanding the chemical stability of this compound is paramount for the development of robust pharmaceutical formulations, ensuring therapeutic efficacy and patient safety. This document outlines the intrinsic and extrinsic factors influencing its degradation, details the primary degradation pathways, and provides comprehensive experimental protocols for stability assessment.

Core Stability Profile of this compound

This compound is susceptible to degradation through various pathways, significantly influenced by environmental factors.[1] The primary routes of degradation include hydrolysis, oxidation, isomerization, and racemization.[1][2] The stability of this compound is contingent on several factors, including pH, temperature, humidity, light, and the presence of oxygen.[1][3]

Influence of pH on this compound Stability

The pH of the environment is a critical determinant of this compound's stability. It is most stable in acidic conditions and degrades rapidly in neutral to alkaline environments. This pH-dependent degradation is a crucial consideration for liquid formulations and during in vivo transit.

Table 1: Effect of pH on this compound Stability in Aqueous Solutions at 4°C, 25°C, and 37°C over 72 hours

pH% this compound Remaining (4°C)% this compound Remaining (25°C)% this compound Remaining (37°C)
2.5≥ 90%95%80%
4.5≥ 90%69%< 20%
6.070%16%< 20%
7.046%5%< 20%
8.034%3%< 20%
Influence of Temperature and Humidity on this compound Stability

Elevated temperatures and humidity accelerate the degradation of this compound, both in solid and liquid states. Accelerated stability studies are often conducted at elevated temperatures to predict the long-term stability of the drug substance and its formulations.

Table 2: Stability of Reconstituted this compound Oral Suspensions at Different Temperatures over 14 Days

Temperature% Degradation (Day 14) - Product 1 (Ceclor)% Degradation (Day 14) - Product 2 (Midocef)% Degradation (Day 14) - Product 3 (Forticef)% Degradation (Day 14) - Product 4 (Cefabac)% Degradation (Day 14) - Product 5 (Cloracef)
4°C< 5%< 5%< 5%5%6%
25°CSignificant degradation observedSignificant degradation observedSignificant degradation observedSignificant degradation observedSignificant degradation observed
37°CSignificant degradation observedSignificant degradation observedSignificant degradation observedSignificant degradation observedSignificant degradation observed

Note: "Significant degradation" indicates a notable loss of potency as reported in the studies, though specific percentages for all products at 25°C and 37°C on day 14 were not consistently provided across all sources.

This compound Degradation Pathways

The degradation of this compound proceeds through several distinct chemical pathways, leading to a variety of degradation products. The primary pathways are hydrolysis of the β-lactam ring, isomerization of the double bond in the dihydrothiazine ring, and intramolecular reactions.

Hydrolytic Degradation

Hydrolysis of the β-lactam ring is a major degradation pathway for all β-lactam antibiotics, including this compound. This reaction is catalyzed by both acid and base. In neutral and alkaline conditions, intramolecular aminolysis, where the side-chain amino group attacks the β-lactam carbonyl, can occur, leading to the formation of piperazine-2,5-dione derivatives.

Isomerization and Ring Contraction

In the solid state, this compound can undergo isomerization of the double bond within the dihydrothiazine ring. Additionally, under acidic aqueous conditions, the cephem nucleus can contract to form five-membered thiazole (B1198619) derivatives.

Oxidative Degradation

Oxidation, particularly at the sulfur atom in the dihydrothiazine ring, is another degradation route, especially in the solid state at ambient temperatures. An on-column oxidative decarboxylation has also been observed during HPLC analysis at elevated temperatures.

Other Degradation Pathways

Other identified degradation pathways include decarboxylation and the formation of pyrazine (B50134) derivatives through the attack of the primary amine of the side chain on the "masked aldehyde" at carbon 6.

Below is a diagram illustrating the major degradation pathways of this compound.

G Major Degradation Pathways of this compound This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Isomerization Isomerization This compound->Isomerization Oxidation Oxidation This compound->Oxidation Intramolecular_Aminolysis Intramolecular_Aminolysis This compound->Intramolecular_Aminolysis Ring_Contraction Ring_Contraction This compound->Ring_Contraction Decarboxylation Decarboxylation This compound->Decarboxylation Pyrazine_Formation Pyrazine_Formation This compound->Pyrazine_Formation Beta_Lactam_Ring_Opening β-Lactam Ring Opening Hydrolysis->Beta_Lactam_Ring_Opening Delta2_Isomer Δ²-Isomer Isomerization->Delta2_Isomer Sulfoxide This compound Sulfoxide Oxidation->Sulfoxide Piperazine_Dione Piperazine-2,5-dione Derivatives Intramolecular_Aminolysis->Piperazine_Dione Thiazole_Derivatives Thiazole Derivatives Ring_Contraction->Thiazole_Derivatives Decarboxylated_Product Decarboxylated this compound Decarboxylation->Decarboxylated_Product Pyrazine_Derivatives Pyrazine Derivatives Pyrazine_Formation->Pyrazine_Derivatives

Caption: Major degradation pathways of this compound.

Experimental Protocols for Stability Studies

A stability-indicating method is crucial for the accurate determination of this compound in the presence of its degradation products. High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to establish the degradation pathways. These studies involve subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light.

Protocol for Forced Degradation of this compound:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of mobile phase components) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for a specified period (e.g., 2 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH at room temperature for a specified period (e.g., 30 minutes). Neutralize the solution before analysis.

  • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for a specified period (e.g., 1 hour).

  • Thermal Degradation: Heat the solid drug substance at a high temperature (e.g., 85°C) for a specified period. Dissolve the stressed sample for analysis.

  • Photolytic Degradation: Expose the drug solution or solid substance to UV light (e.g., 254 nm) for a specified duration.

  • Analysis: Analyze all stressed samples using a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method

A robust HPLC method is required to separate this compound from its process-related impurities and degradation products.

Table 3: Example of a Stability-Indicating HPLC Method for this compound

ParameterCondition
Column ODS (C18), 4.6 mm x 250 mm, 5 µm particle size
Mobile Phase Gradient elution with a mixture of aqueous phosphate (B84403) buffer (e.g., 50 mM, pH 4.0) and acetonitrile. An alternative isocratic mobile phase could be a mixture of potassium dihydrogen phosphate buffer (0.067M): methanol (80:20 v/v) at pH 4.5, with an ion-pairing agent like hexane-1-sulphonic acid sodium salt (0.002 M).
Flow Rate 1.2 - 1.3 mL/min
Detection UV at 220 nm or 265 nm
Column Temperature Ambient or controlled below 30°C to prevent on-column degradation
Injection Volume 20 µL

The following diagram outlines a general workflow for conducting this compound stability studies.

G General Workflow for this compound Stability Studies cluster_0 Stress Conditions cluster_1 Analytical Method Development cluster_2 Analysis and Characterization Acid Acid Hydrolysis Analysis Analyze Stressed Samples by HPLC Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Stress Thermal->Analysis Photolytic Photolytic Stress Photolytic->Analysis HPLC_Method Develop Stability-Indicating HPLC Method Method_Validation Validate Method (Specificity, Linearity, Accuracy, Precision) HPLC_Method->Method_Validation Method_Validation->Analysis Peak_Purity Assess Peak Purity Analysis->Peak_Purity Impurity_Profiling Impurity Profiling Analysis->Impurity_Profiling Structure_Elucidation Structure Elucidation of Degradation Products (MS, NMR) Impurity_Profiling->Structure_Elucidation Drug_Substance This compound Drug Substance or Formulation Drug_Substance->Acid Drug_Substance->Base Drug_Substance->Oxidation Drug_Substance->Thermal Drug_Substance->Photolytic

Caption: Workflow for this compound stability studies.

Conclusion

The chemical stability of this compound is a multifaceted issue influenced by a range of environmental factors, with pH and temperature being the most prominent. A thorough understanding of its degradation pathways, primarily hydrolysis, isomerization, and oxidation, is essential for the development of stable and effective pharmaceutical products. The implementation of robust, validated stability-indicating analytical methods, such as the HPLC protocol detailed herein, is critical for quality control and regulatory compliance. The data and protocols presented in this guide serve as a valuable resource for scientists and researchers in the pharmaceutical industry, aiding in the formulation development and ensuring the delivery of a safe and efficacious drug to patients.

References

An In-depth Technical Guide to Cefaclor Resistance Mechanisms in Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms governing cefaclor (B193732) resistance in gram-negative bacteria. The emergence of resistance to second-generation cephalosporins like this compound poses a significant challenge in clinical settings. Understanding the molecular underpinnings of this resistance is paramount for the development of novel therapeutic strategies and the preservation of the efficacy of existing antibiotic arsenals. This document details the primary resistance mechanisms, presents quantitative data on this compound susceptibility, outlines key experimental protocols for resistance determination, and provides visual workflows and pathways to elucidate these complex processes.

Core Mechanisms of this compound Resistance

Gram-negative bacteria have evolved sophisticated strategies to counteract the antibacterial effects of this compound and other β-lactam antibiotics. These mechanisms can act individually or in concert to confer high levels of resistance. The principal mechanisms include:

  • Enzymatic Degradation by β-Lactamases: The production of β-lactamase enzymes is the most prevalent and clinically significant mechanism of resistance to β-lactam antibiotics, including this compound.[1][2][3] These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive.[3][4] Gram-negative bacteria can produce a wide variety of β-lactamases, which are often classified based on their substrate profiles and genetic makeup. Extended-spectrum β-lactamases (ESBLs), for instance, can inactivate a broad range of cephalosporins. The genes encoding these enzymes are frequently located on mobile genetic elements like plasmids, facilitating their rapid dissemination among bacterial populations.

  • Alterations in Penicillin-Binding Proteins (PBPs): this compound exerts its antibacterial action by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of the bacterial cell wall. Mutations in the genes encoding these PBPs can lead to structural changes that reduce the binding affinity of this compound. This decreased affinity means that higher concentrations of the antibiotic are required to inhibit cell wall synthesis, resulting in resistance. While more common in gram-positive bacteria, PBP modifications are an increasingly recognized resistance mechanism in gram-negative pathogens.

  • Active Efflux of the Antibiotic: Gram-negative bacteria possess various efflux pumps, which are membrane-spanning protein complexes that actively transport a wide range of substrates, including antibiotics, out of the cell. Overexpression of these pumps can significantly reduce the intracellular concentration of this compound, preventing it from reaching its PBP targets. This mechanism contributes to multidrug resistance, as many efflux pumps have broad substrate specificity. The resistance-nodulation-division (RND) superfamily of efflux pumps is particularly important in conferring clinically relevant antibiotic resistance in gram-negative bacteria.

  • Reduced Outer Membrane Permeability: The outer membrane of gram-negative bacteria acts as a selective barrier, and the entry of hydrophilic antibiotics like this compound is often mediated by porin channels. Mutations that lead to a decrease in the number of porin channels or alterations in their structure can restrict the influx of this compound into the periplasmic space, where the PBPs are located. This reduction in permeability can work synergistically with other resistance mechanisms, such as β-lactamase production and efflux, to achieve higher levels of resistance.

Quantitative Data on this compound Resistance

The following tables summarize the in vitro activity of this compound against various gram-negative bacteria and the impact of resistance mechanisms.

Table 1: this compound Resistance Rates in Selected Gram-Negative Bacteria

Bacterial SpeciesNumber of StrainsResistance Rate (%)Reference
Escherichia coli5861.2
Klebsiella spp.5862.0
Proteus mirabilis5863.1
Indole-positive Proteus58660
Serratia spp.58680

Table 2: In Vitro Activity of this compound in Combination with β-Lactamase Inhibitors against ESBL-Producing E. coli

Antimicrobial Agent(s)MIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Susceptibility Restoration (%)Reference
This compound (CFC)>128>128>1280
This compound + Clavulanic Acid (CA)-8/48/454
This compound + Sulbactam (SUL)-8/48/454
This compound + CA + SUL-8/4/464/32/3258

Experimental Protocols

Detailed methodologies are crucial for the accurate identification and characterization of this compound resistance mechanisms.

β-Lactamase Activity Assays

Objective: To detect and quantify the production of β-lactamase enzymes.

a) Chromogenic Method (Nitrocefin Assay)

  • Principle: Nitrocefin (B1678963) is a chromogenic cephalosporin (B10832234) that changes color from yellow to red upon hydrolysis by a β-lactamase. This color change can be measured spectrophotometrically.

  • Materials:

    • Nitrocefin solution

    • Bacterial cell lysate or culture supernatant

    • Phosphate-buffered saline (PBS)

    • 96-well microtiter plate

    • Spectrophotometer

  • Procedure:

    • Prepare serial dilutions of a β-lactamase standard.

    • Add 50 µL of each standard, test sample, and a PBS blank into separate wells of a 96-well plate.

    • Prepare a working solution of nitrocefin in an appropriate assay buffer.

    • Add 50 µL of the nitrocefin working solution to each well.

    • Incubate the plate at room temperature for 30-60 minutes, protected from light.

    • Measure the absorbance at 490 nm.

    • Calculate β-lactamase activity based on the standard curve.

b) Iodometric Method

  • Principle: Penicillin hydrolysis by β-lactamase produces penicilloic acid, which reduces iodine, causing a decolorization of a starch-iodine complex.

  • Materials:

    • Penicillin G solution

    • Starch solution

    • Iodine solution

    • Bacterial culture

  • Procedure:

    • Mix the bacterial culture with the penicillin G solution and incubate.

    • Add the starch solution, followed by the iodine solution.

    • A positive result (β-lactamase production) is indicated by the decolorization of the blue starch-iodine complex.

Penicillin-Binding Protein (PBP) Affinity Assays

Objective: To determine the binding affinity of this compound to bacterial PBPs.

a) Competitive Binding Assay with Fluorescent Penicillin

  • Principle: This assay measures the ability of this compound to compete with a fluorescently labeled penicillin derivative for binding to PBPs.

  • Materials:

    • Bacterial membrane preparation containing PBPs

    • This compound solutions of varying concentrations

    • Fluorescently labeled penicillin (e.g., Bocillin™ FL)

    • SDS-PAGE equipment

    • Fluorescence scanner

  • Procedure:

    • Isolate bacterial membranes containing PBPs through cell lysis and ultracentrifugation.

    • Incubate the membrane preparation with varying concentrations of this compound.

    • Add a fixed concentration of the fluorescent penicillin probe and incubate.

    • Stop the reaction and separate the membrane proteins by SDS-PAGE.

    • Visualize the fluorescently labeled PBPs using a fluorescence scanner.

    • A decrease in fluorescence intensity with increasing this compound concentration indicates competitive binding.

Efflux Pump Activity Assays

Objective: To assess the contribution of efflux pumps to this compound resistance.

a) Ethidium (B1194527) Bromide (EtBr) Accumulation Assay

  • Principle: This assay uses the fluorescent dye ethidium bromide, a known substrate of many efflux pumps. Reduced accumulation of EtBr in the presence of an energy source indicates active efflux.

  • Materials:

    • Bacterial cell suspension

    • Ethidium bromide solution

    • Glucose (as an energy source)

    • Efflux pump inhibitor (EPI) such as carbonyl cyanide m-chlorophenylhydrazone (CCCP) or phenylalanine-arginine β-naphthylamide (PAβN)

    • Fluorometer

  • Procedure:

    • Wash and resuspend bacterial cells in a suitable buffer.

    • Add EtBr to the cell suspension and monitor the increase in fluorescence over time as EtBr intercalates with DNA.

    • Add glucose to energize the efflux pumps and observe the decrease in fluorescence as EtBr is pumped out.

    • In a parallel experiment, pre-incubate the cells with an EPI before adding glucose to confirm that the observed efflux is pump-mediated.

b) Checkerboard Assay for Synergy with Efflux Pump Inhibitors

  • Principle: This method determines if an EPI can potentiate the activity of this compound, indicating the involvement of efflux pumps in resistance.

  • Procedure:

    • Prepare a 96-well microtiter plate with serial dilutions of this compound along the x-axis and serial dilutions of an EPI along the y-axis.

    • Inoculate each well with a standardized bacterial suspension.

    • Incubate the plate and determine the minimum inhibitory concentration (MIC) of this compound in the presence of varying concentrations of the EPI.

    • A significant reduction in the this compound MIC in the presence of the EPI suggests that efflux is a mechanism of resistance.

Porin Expression Analysis

Objective: To evaluate changes in the expression of outer membrane porins.

a) SDS-PAGE Analysis of Outer Membrane Proteins

  • Principle: This method allows for the visualization and comparison of the protein profiles of the outer membrane of susceptible and resistant bacterial strains.

  • Materials:

    • Bacterial cultures

    • Reagents for outer membrane protein extraction

    • SDS-PAGE equipment

    • Coomassie blue or silver stain

  • Procedure:

    • Grow bacterial cultures to the mid-logarithmic phase.

    • Isolate the outer membrane proteins using established protocols.

    • Separate the proteins by SDS-PAGE.

    • Stain the gel to visualize the protein bands.

    • Compare the protein profiles of resistant and susceptible strains, looking for the absence or reduction of specific porin bands in the resistant strain.

Visualizations of Pathways and Workflows

Cefaclor_Resistance_Mechanisms cluster_extracellular Extracellular Space cluster_cell Gram-Negative Bacterium cluster_om Outer Membrane cluster_periplasm Periplasm cluster_im Inner Membrane Cefaclor_ext This compound Porin Porin Channel Cefaclor_ext->Porin Influx Cefaclor_peri This compound Porin->Cefaclor_peri Efflux_OMP Outer Membrane Protein (e.g., TolC) Efflux_OMP->Cefaclor_ext BetaLactamase β-Lactamase Cefaclor_peri->BetaLactamase Hydrolysis PBP Penicillin-Binding Protein (PBP) Cefaclor_peri->PBP Inhibition of Cell Wall Synthesis Efflux_adaptor Adaptor Protein Cefaclor_peri->Efflux_adaptor Efflux Inactive_this compound Inactive_this compound BetaLactamase->Inactive_this compound Inactive Metabolite BetaLactamase_Overexpression BetaLactamase_Overexpression Cell_Lysis Cell_Lysis PBP->Cell_Lysis Bactericidal Effect PBP_Alteration PBP_Alteration Efflux_adaptor->Efflux_OMP Efflux_inner Inner Membrane Transporter Efflux_inner->Efflux_adaptor Efflux_Overexpression Efflux_Overexpression

Caption: Core mechanisms of this compound resistance in gram-negative bacteria.

Experimental_Workflow_Resistance_ID Start This compound-Resistant Gram-Negative Isolate MIC_Test Determine this compound MIC Start->MIC_Test Synergy_Test Synergy Testing with β-Lactamase Inhibitor MIC_Test->Synergy_Test Beta_Lactamase_Assay β-Lactamase Activity Assay (e.g., Nitrocefin) Synergy_Test->Beta_Lactamase_Assay Synergy Observed Efflux_Assay Efflux Pump Activity Assay (e.g., EtBr Accumulation) Synergy_Test->Efflux_Assay No Synergy Mechanism_ID Identify Dominant Resistance Mechanism(s) Beta_Lactamase_Assay->Mechanism_ID Positive Result PBP_Assay PBP Binding Affinity Assay Efflux_Assay->PBP_Assay Efflux_Assay->Mechanism_ID Positive Result Porin_Analysis Outer Membrane Porin Analysis (SDS-PAGE) PBP_Assay->Porin_Analysis PBP_Assay->Mechanism_ID Reduced Affinity Porin_Analysis->Mechanism_ID Porin_Analysis->Mechanism_ID Altered Porins

Caption: Workflow for identifying this compound resistance mechanisms.

References

Methodological & Application

Application Notes and Protocols for Cefaclor Minimum Inhibitory Concentration (MIC) Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Cefaclor, a second-generation cephalosporin (B10832234) antibiotic, against clinically relevant bacterial strains. The protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Principle

The broth dilution method is a standardized in vitro susceptibility testing technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1] This method involves exposing a standardized bacterial inoculum to serial twofold dilutions of the antimicrobial agent in a liquid growth medium.[1] Following incubation, the presence or absence of visible growth is observed to determine the MIC.

Materials

  • This compound analytical standard powder

  • Sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • For fastidious organisms like Haemophilus influenzae, use Haemophilus Test Medium (HTM) broth.[2][3]

  • Sterile deionized water or other appropriate solvent for this compound

  • Sterile 96-well microtiter plates (for microdilution) or test tubes (for macrodilution)

  • Sterile pipettes and pipette tips

  • 0.5 McFarland turbidity standard

  • Fresh (18-24 hour) culture plates of the test organism

  • Quality control (QC) strains (e.g., Staphylococcus aureus ATCC® 29213™, Escherichia coli ATCC® 25922™, Haemophilus influenzae ATCC® 49247™)[1]

  • Incubator (35°C ± 2°C)

  • Vortex mixer

  • Spectrophotometer or densitometer (optional)

Experimental Protocols

Two primary methods for broth dilution MIC testing are described below: broth microdilution and broth macrodilution.

Protocol 1: Broth Microdilution MIC Assay

The broth microdilution method utilizes 96-well microtiter plates and is suitable for high-throughput screening.

3.1.1. Preparation of this compound Stock Solution

Aseptically prepare a stock solution of this compound at a concentration of 1280 µg/mL or another suitable high concentration. The choice of solvent should be appropriate for this compound and should not impact bacterial growth at its final concentration in the assay. Filter-sterilize the stock solution using a 0.22 µm syringe filter.

3.1.2. Preparation of this compound Dilutions in Microtiter Plate

  • Dispense 50 µL of sterile CAMHB (or HTM for H. influenzae) into wells 2 through 12 of a 96-well microtiter plate.

  • Add 100 µL of the this compound stock solution to well 1.

  • Perform a serial twofold dilution by transferring 50 µL from well 1 to well 2.

  • Mix the contents of well 2 thoroughly by pipetting up and down.

  • Continue this serial dilution process from well 2 to well 10.

  • Discard 50 µL from well 10.

  • Well 11 will serve as the growth control (no antibiotic).

  • Well 12 will serve as the sterility control (no inoculum).

3.1.3. Preparation of Bacterial Inoculum

  • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

  • Transfer the colonies to a tube of sterile saline or broth and vortex to create a homogenous suspension.

  • Adjust the turbidity of the bacterial suspension to match that of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to confirm the turbidity (absorbance at 625 nm should be between 0.08 and 0.13).

  • Within 15 minutes of standardization, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

3.1.4. Inoculation of the Microtiter Plate

Add 50 µL of the standardized and diluted bacterial inoculum to wells 1 through 11.

3.1.5. Incubation

Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air. For fastidious organisms like Haemophilus influenzae, incubation should be in a CO₂-enriched atmosphere (5%).

3.1.6. Reading and Interpreting Results

  • After incubation, visually inspect the plate for bacterial growth.

  • The sterility control (well 12) should show no growth.

  • The growth control (well 11) should show turbidity, indicating adequate bacterial growth.

  • The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).

  • Compare the obtained MIC value to the interpretive criteria provided by the latest CLSI M100 or EUCAST breakpoint tables to classify the organism as susceptible, intermediate, or resistant.

Protocol 2: Broth Macrodilution MIC Assay

The broth macrodilution method is performed in test tubes with larger volumes and is analogous to the microdilution method.

  • Preparation of this compound Dilutions: Prepare serial twofold dilutions of this compound in test tubes, with each tube containing 1 mL of the desired antibiotic concentration in CAMHB.

  • Inoculum Preparation: Prepare the bacterial inoculum as described for the microdilution method to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 1 mL of the standardized inoculum to each tube containing the this compound dilutions and to a growth control tube (broth only).

  • Incubation: Incubate the tubes at 35°C ± 2°C for 16-20 hours.

  • Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible growth (turbidity).

Quality Control

A rigorous quality control program is essential for ensuring the accuracy and reproducibility of MIC testing.

QC Strains: Concurrently test well-characterized QC strains with known MIC ranges for this compound. Recommended strains include:

  • Staphylococcus aureus ATCC® 29213™

  • Escherichia coli ATCC® 25922™

  • Haemophilus influenzae ATCC® 49247™

Acceptable Ranges: The MIC value obtained for each QC strain must fall within the acceptable ranges specified in the most current CLSI M100 document or other relevant guidelines. If the QC results are out of range, the test results for the clinical isolates are considered invalid.

Data Presentation

Quantitative data from this compound MIC testing should be presented in a clear and organized manner.

Table 1: Quality Control Ranges for this compound MIC Testing

Quality Control StrainMethodAcceptable MIC Range (µg/mL)
Escherichia coli ATCC® 25922™Broth Dilution1 - 4
Staphylococcus aureus ATCC® 29213™Broth Dilution1 - 4
Haemophilus influenzae ATCC® 49247™Broth Dilution0.12 - 0.5

Note: The specific QC ranges for this compound are subject to change and should always be referenced from the most current versions of the CLSI M100 or EUCAST documents. The values in the table above are for illustrative purposes.

Table 2: Example of this compound Interpretive Criteria (CLSI)

OrganismSusceptible (S)Intermediate (I)Resistant (R)
Haemophilus influenzae≤ 8 µg/mL16 µg/mL≥ 32 µg/mL

Note: Interpretive criteria can vary based on the bacterial species and the standardizing body (e.g., CLSI, EUCAST). Always refer to the latest guidelines.

Experimental Workflow Diagram

Cefaclor_MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_analysis Analysis stock_prep Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions in 96-Well Plate stock_prep->serial_dilution media_prep Prepare Broth Media (CAMHB or HTM) media_prep->serial_dilution inoculum_prep Prepare Bacterial Inoculum (0.5 McFarland) inoculation Inoculate Plate with Bacterial Suspension inoculum_prep->inoculation serial_dilution->inoculation incubation Incubate at 35°C ± 2°C for 16-20 hours inoculation->incubation read_results Read and Record MIC Value incubation->read_results qc_check Quality Control Check read_results->qc_check qc_check->stock_prep If QC Fail interpretation Interpret Results (S, I, R) qc_check->interpretation If QC Pass a

Caption: Workflow for this compound MIC Testing.

References

Application Notes and Protocols for Kirby-Bauer Disk Diffusion Susceptibility Testing of Cefaclor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for performing Kirby-Bauer disk diffusion susceptibility testing for the second-generation cephalosporin (B10832234) antibiotic, Cefaclor. The information is curated for professionals in research, and drug development, focusing on accurate and reproducible methodologies.

Introduction

This compound is a broad-spectrum cephalosporin antibiotic effective against a range of Gram-positive and Gram-negative bacteria.[1] The Kirby-Bauer disk diffusion method is a standardized, cost-effective, and widely used technique to determine the susceptibility of bacterial isolates to antimicrobial agents like this compound.[2][3] This method involves placing a paper disk impregnated with a specific concentration of this compound onto an agar (B569324) plate inoculated with a standardized bacterial suspension. The antibiotic diffuses into the agar, and if the bacteria are susceptible, a zone of growth inhibition forms around the disk. The diameter of this zone is then measured and compared to established interpretive criteria to classify the organism as susceptible, intermediate, or resistant.[4]

Data Presentation

Accurate interpretation of results is paramount in antimicrobial susceptibility testing. The following tables summarize the quantitative data for this compound disk diffusion testing, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Table 1: this compound (30 µg) Disk Diffusion Zone Diameter Interpretive Criteria
OrganismSusceptible (S)Intermediate (I)Resistant (R)
Enterobacteriaceae≥ 18 mm15-17 mm≤ 14 mm
Staphylococcus spp.≥ 18 mm15-17 mm≤ 14 mm
Haemophilus influenzae≥ 20 mm17-19 mm≤ 16 mm
Source: Based on CLSI and other compiled sources.[5]
Table 2: Quality Control (QC) Ranges for this compound (30 µg) Disk Diffusion Testing
Quality Control StrainATCC® NumberAcceptable Zone Diameter (mm)
Escherichia coli2592223-27 mm
Staphylococcus aureus2592327-31 mm
Haemophilus influenzae4976625-31 mm
Source: Compiled from multiple sources.

Experimental Protocols

The following protocols are based on established standards for the Kirby-Bauer disk diffusion test.

Materials
  • This compound antimicrobial susceptibility test disks (30 µg)

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)

  • For Haemophilus influenzae, Haemophilus Test Medium (HTM) agar plates

  • Sterile cotton swabs

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth (e.g., Tryptic Soy Broth)

  • Bacterial cultures to be tested

  • Quality control (QC) strains (e.g., E. coli ATCC® 25922, S. aureus ATCC® 25923, H. influenzae ATCC® 49766)

  • Incubator (35 ± 2°C)

  • Calipers or a ruler for measuring zone diameters

Inoculum Preparation
  • From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies of the test organism using a sterile loop.

  • Transfer the colonies into a tube containing 4-5 mL of sterile saline or broth.

  • Vortex the tube to create a uniform suspension.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done by visual comparison against a white background with contrasting black lines or by using a photometric device. An adjusted suspension will have a concentration of approximately 1-2 x 10⁸ CFU/mL.

Inoculation of the Agar Plate
  • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the adjusted suspension.

  • Rotate the swab against the inside of the tube above the liquid level to remove excess fluid.

  • Streak the swab evenly over the entire surface of the MHA or HTM plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.

  • Allow the plate to dry for 3-5 minutes, but no more than 15 minutes, with the lid slightly ajar.

Application of this compound Disks
  • Using sterile forceps, aseptically place a this compound (30 µg) disk onto the surface of the inoculated agar plate.

  • Gently press the disk down to ensure complete contact with the agar surface. Do not move the disk once it has been placed.

  • If testing multiple antimicrobial agents on the same plate, ensure the disks are spaced at least 24 mm apart from center to center.

Incubation
  • Invert the plates and incubate them at 35 ± 2°C for 16-20 hours in ambient air.

  • For H. influenzae, incubate in a CO₂-enriched atmosphere (5% CO₂).

Results Interpretation
  • After incubation, measure the diameter of the zone of complete inhibition (including the disk diameter) to the nearest millimeter using calipers or a ruler.

  • Interpret the results based on the zone diameter interpretive criteria provided in Table 1.

Quality Control
  • Perform quality control testing with each new batch of media and disks, and on each day of testing, using the recommended QC strains.

  • The zone diameters for the QC strains should fall within the acceptable ranges listed in Table 2.

Visualizations

This compound Mechanism of Action and Resistance

This compound, a β-lactam antibiotic, functions by inhibiting the synthesis of the bacterial cell wall. It specifically targets and binds to penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This disruption leads to a weakened cell wall and ultimately cell lysis. A primary mechanism of resistance to this compound is the production of β-lactamase enzymes by bacteria, which hydrolyze the β-lactam ring of the antibiotic, rendering it inactive.

cluster_action Mechanism of Action cluster_resistance Mechanism of Resistance This compound This compound PBPs Penicillin-Binding Proteins (PBPs) This compound->PBPs Binds to Inactivethis compound Inactive this compound This compound->Inactivethis compound CellWall Bacterial Cell Wall Synthesis PBPs->CellWall Inhibits Lysis Cell Lysis and Death CellWall->Lysis Leads to BetaLactamase β-Lactamase Enzyme BetaLactamase->this compound Hydrolyzes

Caption: this compound's mechanism of action and a common resistance pathway.

Kirby-Bauer Experimental Workflow

The following diagram illustrates the sequential steps involved in performing the Kirby-Bauer disk diffusion susceptibility test for this compound.

Start Start InoculumPrep Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->InoculumPrep PlateInoculation Inoculate Mueller-Hinton Agar Plate InoculumPrep->PlateInoculation DiskApplication Apply this compound (30 µg) Disk PlateInoculation->DiskApplication Incubation Incubate at 35±2°C for 16-20 hours DiskApplication->Incubation MeasureZone Measure Zone of Inhibition Incubation->MeasureZone InterpretResults Interpret Results using CLSI Breakpoints MeasureZone->InterpretResults End End InterpretResults->End

Caption: Workflow for this compound Kirby-Bauer disk diffusion testing.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Cefaclor in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Abstract

This application note describes a detailed and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Cefaclor in human plasma. The described protocol utilizes protein precipitation for sample preparation, followed by isocratic elution and UV detection. This method is demonstrated to be simple, accurate, precise, and sensitive, making it suitable for pharmacokinetic studies and therapeutic drug monitoring in research and drug development settings.

Introduction

This compound is a second-generation cephalosporin (B10832234) antibiotic administered orally for the treatment of various bacterial infections.[1] Accurate measurement of this compound concentrations in plasma is crucial for pharmacokinetic analysis, dose optimization, and bioequivalence studies. High-performance liquid chromatography (HPLC) with UV detection is a widely used analytical technique for this purpose due to its robustness, specificity, and accessibility. This document provides a comprehensive protocol for the quantification of this compound in human plasma, including sample preparation, chromatographic conditions, and method validation parameters.

Experimental

Materials and Reagents
  • This compound reference standard (purity ≥99%)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)[2][3]

  • Trichloroacetic acid (analytical grade)[3]

  • Sodium 1-pentanesulfonate[2][4]

  • Triethylamine[2][4]

  • Phosphoric acid[2][4]

  • Potassium dihydrogen phosphate[3]

  • Water (ultrapure, Milli-Q or equivalent)

  • Human plasma (drug-free)

Instrumentation
  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[2][4]

  • Data acquisition and processing software

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Micropipettes

Experimental Protocols

Preparation of Standard and Quality Control (QC) Solutions
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of mobile phase or a suitable solvent like water to obtain a stock solution of 1 mg/mL.[5][6]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with mobile phase or plasma to achieve the desired concentrations for the calibration curve (e.g., 0.1 µg/mL to 50 µg/mL).[4][5]

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range in drug-free human plasma to evaluate the accuracy and precision of the method.

Sample Preparation (Protein Precipitation)
  • Pipette 500 µL of plasma sample (standard, QC, or unknown) into a microcentrifuge tube.

  • Add 500 µL of acetonitrile or 6% trichloroacetic acid to the plasma sample.[1][3]

  • Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of plasma proteins.

  • Centrifuge the mixture at 10,000 rpm for 10 minutes.

  • Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

  • Inject a fixed volume (e.g., 20 µL) of the filtered supernatant into the HPLC system.[7]

Chromatographic Conditions

The following chromatographic conditions have been reported to provide good separation and quantification of this compound:

ParameterCondition 1Condition 2
Column C18 (250 mm x 4.6 mm, 5 µm)[2][4]C8 (150 mm x 4.6 mm, 5 µm)[3]
Mobile Phase Mixture of sodium 1-pentanesulfonate, water, triethylamine, and methanol; pH adjusted to 2.5 with phosphoric acid[2][4]0.025 M KH2PO4 (pH 2.2) and Methanol (75:25, v/v)[3]
Flow Rate 1.5 mL/min[2][4]1.2 mL/min
Detection Wavelength 265 nm[2][4]265 nm[5]
Injection Volume 50 µL[1]120 µL[3]
Column Temperature Ambient30 °C[5]
Internal Standard Cephradine[5]Not specified

Data Presentation

Summary of Quantitative Data from Various Methods
ParameterMethod 1Method 2Method 3
Linearity Range (µg/mL) 0.39 - 50[2][4]0.1 - 10[5]0.2 - 30[3]
Correlation Coefficient (r²) > 0.999[2][4]> 0.99[5]> 0.999[3]
Accuracy (% Recovery) 88.28 - 98.11[2]Not specifiedNot specified
Precision (%RSD) < 4.72 (Intra-day)[2]Not specified< 6.0[3]
Limit of Quantification (LOQ) (µg/mL) 0.39[2]0.1[5]0.1[3]
Retention Time (min) ~17[2][4]Not specified~8.3[3]

Visualizations

Experimental Workflow

G HPLC Quantification of this compound in Plasma Workflow cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis Plasma Plasma Sample Precipitant Add Protein Precipitating Agent (e.g., Acetonitrile) Plasma->Precipitant Vortex Vortex Mix Precipitant->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Filter Filter through 0.45 µm filter Supernatant->Filter HPLC_Vial Transfer to HPLC Vial Filter->HPLC_Vial Injection Inject Sample into HPLC HPLC_Vial->Injection Separation Chromatographic Separation (C18 Column, Mobile Phase) Injection->Separation Detection UV Detection (at 265 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantify this compound Concentration Calibration->Quantification

Caption: Workflow for this compound quantification in plasma.

Logical Relationship of Method Validation Parameters

G Key HPLC Method Validation Parameters Method Validated HPLC Method Specificity Specificity (No interference from endogenous components) Method->Specificity Linearity Linearity (Proportional response to concentration) Method->Linearity Accuracy Accuracy (Closeness to true value) Method->Accuracy Precision Precision (Repeatability and reproducibility) Method->Precision Sensitivity Sensitivity (LOD and LOQ) Method->Sensitivity Stability Stability (Analyte stability in matrix) Method->Stability Linearity->Accuracy influences Precision->Accuracy influences Sensitivity->Linearity defines range

Caption: Interrelation of HPLC method validation parameters.

References

Application Notes and Protocols for Cefaclor Administration in Murine Infection Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction to Cefaclor (B193732)

This compound is a second-generation cephalosporin (B10832234) antibiotic with a broad spectrum of activity against various Gram-positive and Gram-negative bacteria.[1][2] It is commonly utilized in preclinical studies to assess its in vivo efficacy against clinically relevant pathogens. Murine infection models are indispensable tools in this context, providing a platform to evaluate the therapeutic potential of antimicrobial agents like this compound.[2] The effectiveness of this compound has been demonstrated in protecting mice against lethal intraperitoneal challenges with susceptible bacteria following oral administration.[3]

Pharmacokinetics in Murine Models

Understanding the pharmacokinetic profile of this compound in mice is fundamental for designing effective dosing regimens in experimental settings. This compound is generally well-absorbed after oral administration in mice and is primarily excreted unchanged in the urine.[4] The metabolic stability of this compound can vary between species, with mice and rats showing less metabolism compared to dogs.

In Vitro Susceptibility of Key Pathogens

The in vitro susceptibility of target pathogens to this compound provides a baseline for predicting its potential in vivo efficacy. This compound has shown potent activity against many strains of Streptococcus pneumoniae and Haemophilus species.

Experimental Protocols

General Procedures for this compound Administration

Oral Gavage:

  • Preparation of this compound Solution: Dissolve this compound in a suitable vehicle, such as sterile saline or water. The concentration should be calculated based on the desired dosage and the volume to be administered (typically 0.1-0.2 mL for a mouse).

  • Animal Restraint: Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to prevent movement and injury.

  • Gavage Needle Insertion: Carefully insert a sterile, ball-tipped gavage needle into the mouse's mouth, directing it towards the esophagus. The needle should pass with minimal resistance.

  • Administration: Slowly administer the this compound solution.

  • Post-Administration Monitoring: Observe the mouse for any signs of distress or adverse reactions.

Intraperitoneal (IP) Injection:

  • Preparation of this compound Solution: Prepare the this compound solution as described for oral gavage.

  • Animal Restraint: Restrain the mouse by scruffing the neck and turning it to expose the abdomen.

  • Injection Site: Identify the lower right or left quadrant of the abdomen.

  • Injection: Insert a sterile needle (e.g., 25-27 gauge) at a 10- to 20-degree angle and inject the this compound solution.

  • Post-Administration Monitoring: Monitor the mouse for any adverse reactions.

Murine Model of Streptococcus pneumoniae Pneumonia

Materials:

  • Streptococcus pneumoniae strain (e.g., ATCC 49619)

  • Todd-Hewitt broth with 0.5% yeast extract

  • Sterile Phosphate-Buffered Saline (PBS)

  • Anesthetic (e.g., isoflurane)

  • This compound

Protocol:

  • Bacterial Culture Preparation: Culture S. pneumoniae in Todd-Hewitt broth to the mid-logarithmic phase. Wash the bacterial cells with sterile PBS and resuspend to the desired concentration.

  • Infection: Anesthetize the mice using isoflurane. Induce pneumonia by direct instillation of the bacterial suspension into the nasopharynx.

  • This compound Treatment: At a predetermined time post-infection (e.g., 24 hours), initiate this compound treatment. Administer this compound via oral gavage or IP injection at the desired dosage and frequency (e.g., twice daily for 3-5 days).

  • Efficacy Assessment: Monitor survival rates daily. At specific time points, euthanize a subset of mice to collect bronchoalveolar lavage fluid (BALF) and lung tissue for determining bacterial load (CFU counts).

Murine Model of Staphylococcus aureus Skin Infection

Materials:

  • Staphylococcus aureus strain

  • Sterile PBS

  • Anesthetic

  • This compound

Protocol:

  • Induction of Neutropenia (Optional but recommended for robust infection): Administer cyclophosphamide (B585) to the mice. A common regimen involves two intraperitoneal injections: 150 mg/kg on day 1 and 100 mg/kg on day 4.

  • Bacterial Challenge: Prepare a suspension of S. aureus in sterile PBS. Inject the bacterial suspension subcutaneously or intradermally into the shaved flank of the mice.

  • This compound Treatment: Begin this compound treatment at a specified time post-infection. Administer orally or via IP injection at the chosen dosage and frequency.

  • Efficacy Assessment: Monitor the size and severity of the skin lesions daily. At designated time points, euthanize mice and excise the infected skin tissue to determine the bacterial load (CFU/gram of tissue).

Murine Model of Haemophilus influenzae Otitis Media

Materials:

  • Nontypeable Haemophilus influenzae (NTHi) strain

  • Sterile PBS

  • Anesthetic

  • Surgical microscope

  • This compound

Protocol:

  • Bacterial Culture Preparation: Grow NTHi to the desired phase and resuspend in sterile PBS to the target concentration.

  • Infection: Anesthetize the mice. Under a surgical microscope, create a small perforation in the tympanic membrane. Inject a small volume (e.g., 5 µL) of the NTHi suspension into the middle ear cavity.

  • This compound Treatment: Initiate oral this compound treatment at a specified time post-infection (e.g., 24 hours). Continue the treatment for a defined duration (e.g., 5-7 days).

  • Efficacy Assessment: At the end of the treatment period, collect middle ear fluid by lavage. Determine the bacterial load in the fluid by plating serial dilutions.

Murine Model of Klebsiella pneumoniae Pneumonia

Materials:

  • Klebsiella pneumoniae strain (e.g., ATCC 43816)

  • Sterile PBS or saline

  • Anesthetic (e.g., isoflurane, pentobarbital)

  • This compound

Protocol:

  • Bacterial Culture Preparation: Culture K. pneumoniae overnight and then dilute in sterile saline to the desired inoculum concentration.

  • Infection: Anesthetize the mice. Administer the bacterial suspension (e.g., 50 µL) via intranasal or intratracheal inoculation.

  • This compound Treatment: Initiate this compound treatment at a designated time post-infection. Administer via the desired route and schedule.

  • Efficacy Assessment: Monitor survival rates. At specified endpoints, harvest lungs for bacterial burden determination (CFU counts) and histological analysis.

Murine Model of Urinary Tract Infection (UTI)

Materials:

  • Uropathogenic Escherichia coli (UPEC) strain

  • Sterile PBS

  • Anesthetic

  • Catheter

  • This compound

Protocol:

  • Bacterial Culture Preparation: Prepare an inoculum of a UPEC strain in sterile PBS.

  • Infection: Anesthetize the mice and empty the bladder by gentle abdominal pressure. Introduce the bacterial suspension (e.g., 10^7 to 10^8 CFU in 50 µL) into the bladder via a transurethral catheter.

  • This compound Treatment: Begin this compound administration at a defined time post-infection.

  • Efficacy Assessment: At selected time points, euthanize the mice and aseptically collect the bladder and kidneys. Homogenize the tissues and plate serial dilutions to quantify the bacterial load.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Mice
ParameterValueReference
Route of Administration Oral
Bioavailability Good
Time to Peak Concentration (Tmax) 30-60 minutes
Half-life (t1/2) ~0.8 hours
Excretion Primarily renal

Note: Specific pharmacokinetic parameters can vary depending on the mouse strain, age, and health status.

Table 2: In Vitro Susceptibility of Key Pathogens to this compound (MIC values)
PathogenMIC Range (µg/mL)
Streptococcus pneumoniae0.25 - 2.0
Haemophilus influenzae0.5 - 4.0
Staphylococcus aureus (MSSA)1.0 - 8.0
Klebsiella pneumoniae2.0 - 16.0
Escherichia coli1.0 - 8.0

Note: MIC values are representative and can vary based on the specific strain and testing methodology.

Table 3: Efficacy of this compound in Murine S. pneumoniae Pneumonia Model
Treatment GroupDosage RegimenSurvival Rate (%)Lung Bacterial Load (log10 CFU/g) at 48h
Vehicle Control Saline, twice daily207.5 ± 0.8
This compound 50 mg/kg, twice daily803.2 ± 0.5
This compound 100 mg/kg, twice daily902.1 ± 0.3

Note: This data is representative and intended to illustrate expected efficacy. Actual results may vary.

Table 4: Efficacy of this compound in Murine S. aureus Skin Infection Model
Treatment GroupDosage RegimenLesion Size (mm²) at Day 3Skin Bacterial Load (log10 CFU/g) at Day 3
Vehicle Control Saline, twice daily150 ± 258.2 ± 0.6
This compound 50 mg/kg, twice daily65 ± 154.5 ± 0.7
This compound 100 mg/kg, twice daily30 ± 103.1 ± 0.4

Note: This data is representative and intended to illustrate expected efficacy. Actual results may vary.

Table 5: Efficacy of this compound in Murine H. influenzae Otitis Media Model
Treatment GroupDosage RegimenMiddle Ear Fluid Bacterial Load (log10 CFU/mL) at Day 5
Vehicle Control Saline, once daily6.8 ± 0.9
This compound 40 mg/kg, once daily2.5 ± 0.4
This compound 80 mg/kg, once daily< 2.0

Note: This data is representative and intended to illustrate expected efficacy. Actual results may vary.

Visualizations

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_assess Assessment Phase BacterialCulture Bacterial Culture Preparation Infection Induction of Infection in Murine Model BacterialCulture->Infection CefaclorPrep This compound Solution Preparation Treatment This compound Administration (Oral Gavage or IP) CefaclorPrep->Treatment Infection->Treatment Time Delay Monitoring Monitoring (Survival, Clinical Signs) Treatment->Monitoring Euthanasia Euthanasia & Tissue Collection Monitoring->Euthanasia BacterialLoad Bacterial Load Determination (CFU) Euthanasia->BacterialLoad

Caption: General Experimental Workflow for Murine Infection Models.

G This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to Synthesis Cell Wall Synthesis (Transpeptidation) PBP->Synthesis Catalyzes Lysis Bacterial Cell Lysis PBP->Lysis Inhibition leads to CellWall Bacterial Cell Wall (Peptidoglycan) CellWall->Lysis Weakened wall leads to Synthesis->CellWall Forms

Caption: this compound's Mechanism of Action - Inhibition of Bacterial Cell Wall Synthesis.

References

Application Notes and Protocols for Analytical Method Validation of Cefaclor API

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the analytical method validation of Cefaclor (B193732) Active Pharmaceutical Ingredient (API). The methodologies outlined are based on established High-Performance Liquid Chromatography (HPLC) and Ultraviolet (UV) Spectrophotometry techniques, with validation parameters discussed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2]

Introduction

This compound is a second-generation cephalosporin (B10832234) antibiotic used to treat a variety of bacterial infections. Ensuring the quality and purity of this compound API is critical for its safety and efficacy. Robust and validated analytical methods are therefore essential for the quantitative determination of this compound, as well as for the detection and quantification of any impurities or degradation products.

This document outlines the validation of an HPLC method for the assay of this compound and the determination of its related substances, and a UV spectrophotometric method for the assay of this compound. The validation process ensures that the analytical procedures are suitable for their intended purpose.[1][2]

Analytical Techniques

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for the analysis of this compound API due to its high resolution, sensitivity, and specificity. It allows for the separation of this compound from its potential impurities and degradation products.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a simpler and more rapid technique that can be used for the quantitative determination of this compound in the bulk drug. This method is based on the measurement of the absorption of UV radiation by the this compound molecule at a specific wavelength.[3][4][5][6][7]

Data Presentation

HPLC Method Parameters

A summary of typical HPLC method parameters for this compound API analysis is presented in Table 1.

Table 1: Typical HPLC Chromatographic Conditions for this compound Analysis

ParameterCondition 1Condition 2
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)C18 (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile, methanol, and 1% orthophosphoric acid and 0.01M ammonium (B1175870) dihydrogen phosphate (B84403) (50:45:5 v/v)Triethylamine: Methanol: Acetonitrile: Ultra Pure Water (2: 10: 20: 68 v/v%)
Flow Rate 1.0 mL/min1.0 mL/min
Detection Wavelength 270 nm265 nm
Injection Volume 20 µL20 µL
Column Temperature AmbientAmbient
UV Spectrophotometric Method Parameters

A summary of typical UV spectrophotometric method parameters for this compound API analysis is presented in Table 2.

Table 2: Typical UV Spectrophotometric Conditions for this compound Analysis

ParameterCondition
Instrument Double beam UV-Visible Spectrophotometer
Wavelength (λmax) 262.4 nm[4]
Solvent (Diluent) Distilled Water[4]
Concentration Range 5-50 µg/mL[3][4]
Summary of Validation Parameters and Acceptance Criteria

The following table summarizes the key validation parameters and their typical acceptance criteria for the analytical methods, as per ICH guidelines.

Table 3: Validation Parameters and Acceptance Criteria

ParameterHPLC (Assay & Impurities)UV Spectrophotometry (Assay)Acceptance Criteria
Specificity / Selectivity YesYesThe method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity YesYesCorrelation coefficient (r²) ≥ 0.998[3]
Range YesYes80-120% of the test concentration for assay.[8]
Accuracy YesYes% Recovery within 98.0% to 102.0%
Precision (Repeatability & Intermediate Precision) YesYesRSD ≤ 2.0%
Limit of Detection (LOD) For ImpuritiesNot ApplicableSignal-to-Noise ratio of 3:1 or based on the standard deviation of the response and the slope.[8]
Limit of Quantitation (LOQ) For ImpuritiesNot ApplicableSignal-to-Noise ratio of 10:1 or based on the standard deviation of the response and the slope.[8]
Robustness YesYesNo significant change in results with deliberate variations in method parameters.
System Suitability YesNot ApplicableTailing factor ≤ 2.0, Theoretical plates > 2000, RSD of replicate injections ≤ 1.0%

Experimental Protocols

Protocol 1: HPLC Method Validation

Objective: To demonstrate the ability of the method to specifically measure this compound in the presence of its impurities and degradation products.

Procedure:

  • Prepare a solution of this compound reference standard.

  • Prepare solutions of known impurities and degradation products.

  • Prepare a spiked solution containing this compound and all known impurities and degradation products.

  • Subject this compound API to forced degradation conditions (acid, base, oxidation, thermal, and photolytic stress).

  • Inject all prepared solutions into the HPLC system.

  • Acceptance Criteria: The this compound peak should be well-resolved from all other peaks (impurities, degradation products, and blank components) with a resolution of not less than 2.0. Peak purity analysis should confirm the homogeneity of the this compound peak.

Objective: To demonstrate the linear relationship between the concentration of this compound and the detector response.

Procedure:

  • Prepare a series of at least five concentrations of this compound reference standard ranging from 50% to 150% of the nominal assay concentration.

  • Inject each solution in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.998.[3] The y-intercept should be close to zero.

Objective: To determine the closeness of the test results obtained by the method to the true value.

Procedure:

  • Prepare samples of a placebo spiked with this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the assay concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean percentage recovery should be within 98.0% to 102.0% at each concentration level.

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

Procedure:

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples of this compound at 100% of the assay concentration.

    • Analyze the samples on the same day, with the same analyst and instrument.

    • Calculate the Relative Standard Deviation (RSD).

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst and/or a different instrument.

    • Calculate the RSD for the combined data from both days.

  • Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.

Objective: To determine the lowest amount of analyte in a sample which can be detected and quantified with suitable precision and accuracy.

Procedure:

  • Based on Signal-to-Noise Ratio: Determine the concentration at which the this compound peak is detectable and gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (σ/S)

    • LOQ = 10 * (σ/S)

    • Where σ is the standard deviation of the response (e.g., from the y-intercept of the regression line or from the analysis of blank samples) and S is the slope of the calibration curve.[8]

  • Acceptance Criteria: The determined LOD and LOQ should be sufficiently low to detect and quantify impurities at the specified levels.

Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Procedure:

  • Introduce small variations to the HPLC method parameters, such as:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Mobile phase composition (e.g., ± 2% organic phase)

    • Column temperature (e.g., ± 5 °C)

    • Detection wavelength (e.g., ± 2 nm)

  • Analyze a standard solution under each varied condition.

  • Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the assay results should not be significantly affected.

Protocol 2: UV Spectrophotometric Method Validation

Objective: To ensure that the excipients do not interfere with the determination of this compound.

Procedure:

  • Scan the UV spectrum of a this compound standard solution from 200 to 400 nm.

  • Scan the UV spectrum of a placebo solution.

  • Acceptance Criteria: The placebo solution should not show any significant absorbance at the λmax of this compound (around 262.4 nm).[4]

Objective: To demonstrate the linear relationship between the absorbance and the concentration of this compound.

Procedure:

  • Prepare a series of at least five concentrations of this compound standard solution in the specified range (e.g., 5-50 µg/mL).[3][4]

  • Measure the absorbance of each solution at the λmax.

  • Plot a graph of absorbance versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.998.[3]

Objective: To determine the closeness of the measured value to the true value.

Procedure:

  • Perform a recovery study by adding known amounts of this compound standard to a placebo preparation at three different concentration levels (e.g., 80%, 100%, and 120%).

  • Prepare each level in triplicate.

  • Measure the absorbance and calculate the percentage recovery.

  • Acceptance Criteria: The mean percentage recovery should be within 98.0% to 102.0%.

Objective: To assess the variability of the measurements.

Procedure:

  • Repeatability:

    • Prepare six independent samples of this compound at 100% of the test concentration.

    • Measure the absorbance of each sample.

    • Calculate the RSD.

  • Intermediate Precision:

    • Repeat the repeatability study on a different day or with a different analyst.

    • Calculate the RSD for the combined data.

  • Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.

Mandatory Visualizations

Analytical_Method_Validation_Workflow cluster_Plan Planning Phase cluster_Execute Execution Phase cluster_Evaluate Evaluation & Documentation Define_Purpose Define Analytical Procedure's Purpose Select_Method Select Analytical Technique (HPLC/UV) Define_Purpose->Select_Method Define_Validation_Parameters Define Validation Parameters (ICH Q2) Select_Method->Define_Validation_Parameters Specificity Specificity/ Selectivity Define_Validation_Parameters->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Compare_Results Compare Results with Acceptance Criteria Robustness->Compare_Results Compare_Results->Define_Validation_Parameters If criteria are not met Validation_Report Prepare Validation Report Compare_Results->Validation_Report If criteria are met Method_Implementation Implement Validated Method for Routine Use Validation_Report->Method_Implementation

Caption: Analytical Method Validation Workflow for this compound API.

Cefaclor_Degradation_Pathways cluster_Pathways Degradation Pathways This compound This compound Isomerization Isomerization of Dihydrothiazine Ring This compound->Isomerization Heat, Light Decarboxylation Decarboxylation This compound->Decarboxylation Heat Ring_Contraction Ring Contraction to Thiazole Structures This compound->Ring_Contraction Aqueous conditions Oxidation Oxidative Attack This compound->Oxidation Oxidizing agents Intramolecular_Attack Intramolecular Attack (forming Diketopiperazines or Pyrazine Derivatives) This compound->Intramolecular_Attack Aqueous conditions

Caption: Major Degradation Pathways of this compound.[9][10][11][12]

Conclusion

The described HPLC and UV spectrophotometric methods for the analysis of this compound API, when validated according to the provided protocols, are demonstrated to be specific, linear, accurate, precise, and robust for their intended purposes. Adherence to these validated methods will ensure the reliable quality control of this compound API in a pharmaceutical setting. The provided diagrams illustrate the systematic workflow for method validation and the key degradation pathways to consider during stability studies.

References

Application Note: Analysis of Cefaclor and its Degradation Products using Liquid Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the identification and quantification of Cefaclor (B193732) and its degradation products using Liquid Chromatography-Mass Spectrometry (LC-MS). This compound, a second-generation cephalosporin (B10832234) antibiotic, is susceptible to degradation through various pathways, including hydrolysis, isomerization, and ring contraction. The method described herein is crucial for researchers, scientists, and drug development professionals involved in the quality control and stability testing of this compound.

Introduction

This compound is a widely prescribed β-lactam antibiotic used to treat a variety of bacterial infections. However, its chemical stability can be compromised under certain conditions, leading to the formation of degradation products that may lack therapeutic efficacy and potentially cause adverse effects. Monitoring the degradation of this compound is therefore essential during its manufacturing, storage, and formulation.

This document outlines a robust LC-MS method for the separation and analysis of this compound and its primary degradation products. The protocol includes sample preparation, chromatographic conditions, and mass spectrometric parameters. Additionally, it provides a summary of known degradation pathways and a workflow for analysis.

This compound Degradation Pathways

This compound degradation is a complex process that can be initiated by factors such as pH, temperature, humidity, and light.[1][2] The main degradation routes include:

  • Hydrolysis of the β-lactam ring: This is a common pathway for β-lactam antibiotics and results in the loss of antibacterial activity.[3]

  • Intramolecular aminolysis: The amino group in the side chain can attack the β-lactam carbonyl, leading to the formation of piperazine-2,5-dione derivatives.[1][4]

  • Isomerization: The double bond in the dihydrothiazine ring can isomerize.[3][5]

  • Ring contraction: The cephem nucleus can undergo rearrangement to form thiazole (B1198619) structures.[3][5][6]

  • Formation of pyrazine (B50134) derivatives: These can be formed through the attack of the primary amine of the phenylglycyl side chain on the "masked aldehyde" at carbon-6.[5][6]

  • Oxidative degradation: Oxidation can occur, for instance, at carbon 4 of the dihydrothiazine ring, particularly in the solid state.[5]

dot graph G { layout="neato"; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

This compound [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hydrolysis [label="Hydrolysis of\nβ-lactam ring"]; Aminolysis [label="Intramolecular\nAminolysis"]; Isomerization [label="Isomerization"]; RingContraction [label="Ring Contraction"]; PyrazineFormation [label="Pyrazine Derivative\nFormation"]; Oxidation [label="Oxidation"];

This compound -- Hydrolysis; this compound -- Aminolysis; this compound -- Isomerization; this compound -- RingContraction; this compound -- PyrazineFormation; this compound -- Oxidation; } केंद

Caption: Major degradation pathways of this compound.

Experimental Protocols

Forced Degradation Study

To identify potential degradation products, a forced degradation study can be performed under various stress conditions.

a. Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., mobile phase A) at a concentration of 5 mg/mL.[3]

b. Stress Conditions:

  • Acidic Degradation: Adjust the pH of the this compound solution to an acidic range (e.g., pH 2.5-4.0) with a suitable acid and incubate.[1][6]

  • Alkaline Degradation: Adjust the pH to an alkaline range and incubate. Be aware that co-suspension with alkaline substances like magnesium oxide can significantly increase degradation.[2]

  • Oxidative Degradation: Treat the this compound solution with an oxidizing agent such as 3% hydrogen peroxide at room temperature.[3]

  • Thermal Degradation: Incubate the this compound solution at elevated temperatures (e.g., 40°C, 85°C).[5]

  • Photolytic Degradation: Expose the this compound solution to UV light.[3]

c. Analysis: After incubation, neutralize the samples if necessary, and dilute them to a suitable concentration (e.g., 0.03 mg/mL) with the mobile phase for LC-MS analysis.[7]

LC-MS Analysis Protocol

This protocol is a composite based on methods described for the analysis of this compound and its impurities.[8][9]

a. Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC) system.

  • Mass Spectrometer (e.g., Quadrupole Time-of-Flight (QTOF) or Triple Quadrupole) with an Electrospray Ionization (ESI) source.

b. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.5 µm particle size).[8]

  • Mobile Phase A: 50 mM phosphate (B84403) buffer, pH 4.0 or 0.1% formic acid in water.[8][9]

  • Mobile Phase B: Acetonitrile or a mixture of methanol (B129727) and acetonitrile.[8][9]

  • Gradient Program: Implement a gradient elution to separate compounds with a wide range of polarities. A typical gradient might start with a low percentage of organic phase (e.g., 2-5% B) and increase to a high percentage (e.g., 45-95% B) over a set period.[8][9]

  • Flow Rate: 0.3 - 1.5 mL/min.[3][8]

  • Column Temperature: Ambient, not to exceed 30°C to prevent on-column degradation.[3][10]

  • Injection Volume: 20 µL.[8]

  • UV Detection: 220 nm or 262-265 nm.[3][9]

c. Mass Spectrometry Parameters (Positive ESI Mode):

  • Capillary Voltage: 3-4 kV

  • Cone Voltage: 20-40 V

  • Source Temperature: 120-150°C

  • Desolvation Temperature: 350-400°C

  • Scan Mode: Full scan for identification of unknowns and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantification of known degradation products.

G cluster_0 Sample Preparation cluster_1 LC-MS Analysis cluster_2 Data Analysis Cefaclor_Sample This compound Sample Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) Cefaclor_Sample->Forced_Degradation Dilution Dilution Forced_Degradation->Dilution HPLC HPLC/UHPLC System (C18 Column) Dilution->HPLC MS Mass Spectrometer (ESI+) HPLC->MS Peak_Integration Peak Integration & Identification MS->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: Experimental workflow for this compound degradation analysis.

Data Presentation

The following table summarizes some of the known degradation products of this compound. Quantitative data will vary depending on the specific stress conditions and duration of the study.

Compound Name/IdentifierMolecular Formulam/z (ESI+)Degradation Pathway
This compoundC₁₅H₁₄ClN₃O₄S368.04-
This compound Δ-2 IsomerC₁₅H₁₄ClN₃O₄S368.04Isomerization
(2R,3S)-3-amino-4-(2-oxo-2-phenylethyl)-3,4-dihydro-2H-1,4-thiazine-2-carboxylic acidC₁₄H₁₄N₂O₅S339.06Hydrolysis & Rearrangement
2-hydroxy-3-phenylpyrazineC₁₀H₈N₂O173.07Pyrazine Formation
3-phenyl-2,5-diketopiperazineC₁₀H₁₀N₂O₂191.08Intramolecular Aminolysis
C-4 Oxidative Decarboxylation AnalogC₁₄H₁₄ClN₃O₂S339.05Oxidation & Decarboxylation

Note: The m/z values are for the protonated molecules [M+H]⁺ and may vary slightly depending on the instrument and calibration.

Conclusion

The LC-MS method detailed in this application note provides a reliable and sensitive approach for the analysis of this compound and its degradation products. This protocol is essential for ensuring the quality, safety, and efficacy of this compound formulations. The provided information on degradation pathways and the experimental workflow can serve as a valuable resource for researchers and professionals in the pharmaceutical industry. Further studies can be conducted to isolate and fully characterize any novel degradation products observed under specific conditions.

References

Standard Operating Procedure for Cefaclor Stability Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive standard operating procedure (SOP) for conducting stability studies of the cephalosporin (B10832234) antibiotic, Cefaclor (B193732). It outlines detailed protocols for forced degradation and long-term stability studies in accordance with ICH guidelines (Q1A R2).[1][2][3] The objective is to establish the intrinsic stability of this compound, identify potential degradation products, and define its shelf life and storage conditions. This SOP includes methodologies for stress testing, the development of a stability-indicating analytical method using High-Performance Liquid Chromatography (HPLC), and clear guidelines for data presentation.

Introduction

Stability testing is a critical component of the drug development process, providing essential information on how the quality of a drug substance or drug product varies over time under the influence of environmental factors such as temperature, humidity, and light.[2][4] For this compound, a β-lactam antibiotic, understanding its degradation pathways is crucial due to its susceptibility to hydrolysis of the β-lactam ring, which leads to a loss of antibacterial activity.

This SOP details the procedures for conducting forced degradation and long-term stability studies on this compound. Forced degradation studies, or stress testing, are performed to identify the likely degradation products, which aids in establishing the degradation pathways and the intrinsic stability of the molecule.[2] This information is instrumental in developing and validating a stability-indicating analytical method. Long-term stability studies are designed to establish the re-test period for the drug substance or the shelf life for the drug product under recommended storage conditions.[2][5]

Materials and Equipment

2.1 Materials:

  • This compound reference standard

  • This compound drug substance or drug product batches

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (B78521) (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC grade acetonitrile

  • HPLC grade methanol (B129727)

  • Phosphate buffer

  • Sodium pentanesulfonate

  • Triethylamine

  • Phosphoric acid

  • HPLC grade water

  • Syringe filters, 0.45 µm

2.2 Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector

  • Analytical balance

  • pH meter

  • Stability chambers with controlled temperature and humidity

  • Water bath or oven for thermal studies

  • Photostability chamber

  • Volumetric flasks, pipettes, and other standard laboratory glassware

Experimental Protocols

Protocol 1: Forced Degradation (Stress) Studies

Forced degradation studies are essential for developing and validating a stability-indicating method. The goal is to achieve 5-20% degradation of the drug substance.[6]

3.1.1 Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., HPLC grade water or a water/methanol mixture).

3.1.2 Stress Conditions:

  • Acid Hydrolysis:

    • To an aliquot of the this compound stock solution, add 0.1 N HCl.

    • Incubate the solution at 60°C for a specified period (e.g., 2-4 hours).[7]

    • After incubation, cool the solution to room temperature.

    • Neutralize the solution with an equivalent volume of 0.1 N NaOH.

    • Dilute to a final concentration suitable for HPLC analysis.

  • Alkaline Hydrolysis:

    • To an aliquot of the this compound stock solution, add 0.1 N NaOH.

    • Maintain the solution at room temperature for a specified period (e.g., 30-60 minutes). This compound is highly susceptible to alkaline hydrolysis.[7]

    • Neutralize the solution with an equivalent volume of 0.1 N HCl.

    • Dilute to a final concentration suitable for HPLC analysis.

  • Oxidative Degradation:

    • To an aliquot of the this compound stock solution, add 3% H₂O₂.

    • Keep the solution at room temperature for a specified period (e.g., 2-6 hours).[7]

    • Dilute to a final concentration suitable for HPLC analysis.

  • Thermal Degradation:

    • Expose solid this compound powder to dry heat (e.g., 85°C) for a specified period (e.g., 24-48 hours).[7][8]

    • Dissolve the stressed solid sample in a suitable solvent.

    • Dilute to a final concentration suitable for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound to UV light in a photostability chamber.

    • Analyze the stressed sample at appropriate time intervals.

    • A control sample should be protected from light to differentiate between photolytic and thermal degradation.

3.1.3 Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

A validated HPLC method is required to separate this compound from its degradation products.[9]

  • Column: LiChrospher 100 RP-18 (250 x 4 mm, 5 µm particle size) or equivalent.[9]

  • Mobile Phase: A mixture of 30 volumes of methanol and 70 volumes of an aqueous solution containing 1.0 g/L sodium pentanesulfonate and 10 mL/L triethylamine, adjusted to pH 2.5 with phosphoric acid.[9]

  • Flow Rate: 1.2 mL/min.[9]

  • Detection Wavelength: 220 nm or 265 nm.[7][10]

  • Injection Volume: 20-50 µL.[9]

  • Temperature: Ambient.

Method Validation: The HPLC method should be validated according to ICH guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.

Protocol 3: Long-Term and Accelerated Stability Studies

These studies are conducted on at least three primary batches of the drug substance or product in its proposed packaging.[5]

3.3.1 Storage Conditions (as per ICH Q1A): [2]

Study TypeStorage ConditionMinimum Duration
Long-Term25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months

3.3.2 Testing Frequency:

  • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.[11]

  • Accelerated: 0, 3, and 6 months.[5]

  • Intermediate: 0, 3, and 6 months (and a final time point at the end of the study).

3.3.3 Parameters to be Tested: The stability protocol should include testing for attributes of the drug substance and product that are susceptible to change and are likely to influence quality, safety, and efficacy. These include:

  • Appearance

  • Assay of this compound

  • Degradation products/impurities

  • Moisture content

  • (For drug product) Dissolution, hardness, friability (for tablets), pH (for suspensions)

Data Presentation

Quantitative data should be summarized in clear and concise tables.

Table 1: Summary of Forced Degradation Studies

Stress ConditionDuration% Assay of this compound% Total ImpuritiesObservations
0.1 N HCl4 hours
0.1 N NaOH1 hour
3% H₂O₂6 hours
Thermal (85°C)48 hours
Photolytic24 hours

Table 2: Long-Term Stability Data (Example: 25°C/60%RH)

Time Point (Months)AppearanceAssay (%)Individual Impurity X (%)Total Impurities (%)Moisture (%)
0
3
6
9
12

Table 3: Accelerated Stability Data (Example: 40°C/75%RH)

Time Point (Months)AppearanceAssay (%)Individual Impurity X (%)Total Impurities (%)Moisture (%)
0
3
6

Visualizations

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis Stock Prepare this compound Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 N HCl, 60°C) Stock->Acid Alkali Alkaline Hydrolysis (0.1 N NaOH, RT) Stock->Alkali Oxidative Oxidative Degradation (3% H2O2, RT) Stock->Oxidative Thermal Thermal Degradation (Solid, 85°C) Stock->Thermal Photo Photolytic Degradation (UV Light) Stock->Photo HPLC HPLC Analysis (Stability-Indicating Method) Acid->HPLC Alkali->HPLC Oxidative->HPLC Thermal->HPLC Photo->HPLC Data Data Evaluation (Assay, Impurities) HPLC->Data

Caption: Experimental workflow for this compound forced degradation studies.

G cluster_hydrolysis Hydrolysis (Acidic/Alkaline) cluster_oxidation Oxidation cluster_intramolecular Intramolecular Attack cluster_other Other Pathways This compound This compound BetaLactam β-Lactam Ring Hydrolysis (Loss of Activity) This compound->BetaLactam OxidativeAttack Oxidative Attack at C4 of Dihydrothiazine Ring This compound->OxidativeAttack Diketopiperazines 3-Phenyl-2,5-diketopiperazines This compound->Diketopiperazines Pyrazines 2-Hydroxy-3-phenylpyrazine Derivatives This compound->Pyrazines Isomerization Double Bond Isomerization This compound->Isomerization RingContraction Ring Contraction to Thiazole Structures This compound->RingContraction Rearrangement Subsequent Rearrangement Products BetaLactam->Rearrangement

Caption: Major degradation pathways of this compound.[8][12]

References

Application of Cefaclor in Veterinary Microbiology Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefaclor (B193732), a second-generation cephalosporin (B10832234) antibiotic, has been a subject of interest in both human and veterinary medicine. Its bactericidal action, achieved through the inhibition of bacterial cell wall synthesis, makes it effective against a range of Gram-positive and Gram-negative pathogens.[1][2][3][4] In veterinary microbiology, this compound is utilized, often in an off-label capacity, for treating susceptible bacterial infections in companion animals like dogs and cats.[5] This document provides detailed application notes, experimental protocols, and data presentation for the use of this compound in veterinary microbiology research, aiding in the systematic evaluation of its efficacy against relevant animal pathogens.

Mechanism of Action and Antimicrobial Spectrum

This compound exerts its bactericidal effect by binding to penicillin-binding proteins (PBPs) located within the bacterial cell wall. This binding inhibits the final transpeptidation step of peptidoglycan synthesis, a critical component of the bacterial cell wall. The resulting weakened cell wall leads to cell lysis and bacterial death.

This compound demonstrates activity against a variety of veterinary pathogens. Its spectrum includes many Gram-positive aerobes such as Staphylococci (including coagulase-positive, coagulase-negative, and penicillinase-producing strains) and Streptococcus species. It is also effective against certain Gram-negative aerobes, including Escherichia coli, Klebsiella spp., and Proteus mirabilis.

Bacterial Resistance to this compound

Bacterial resistance to this compound can develop through several mechanisms. The primary modes of resistance include:

  • Hydrolysis by β-lactamases: Bacteria may produce enzymes called β-lactamases that can inactivate this compound by breaking down its β-lactam ring.

  • Alteration of Penicillin-Binding Proteins (PBPs): Modifications in the structure of PBPs can reduce their affinity for this compound, rendering the antibiotic less effective.

  • Decreased Permeability: Changes in the bacterial outer membrane can restrict the entry of this compound into the cell, preventing it from reaching its target PBPs.

Quantitative Data: In Vitro Susceptibility of Veterinary Pathogens

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound against key veterinary bacterial isolates. MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Staphylococcus pseudintermedius

Number of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
751.01.00.12 - 4.0

Data sourced from a study on canine isolates of methicillin-susceptible Staphylococcus pseudintermedius.

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Pasteurella multocida

Number of IsolatesMIC (µg/mL)MBC (µg/mL)
35≤2.56≤2.56

Data from a study on isolates from both human and animal sources.

Table 3: this compound Resistance Rates in Escherichia coli from Veterinary Isolates

SourceNumber of IsolatesResistance Rate (%)
Hospital and Community (Urinary Tract)4891.4 - 1.5

Data from a study on urinary tract isolates. While not exclusively veterinary, it provides relevant data on E. coli susceptibility.

Experimental Protocols

Detailed methodologies for key experiments are provided below, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) for veterinary microbiology.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a veterinary bacterial pathogen.

Materials:

  • This compound powder

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Pipettes and sterile tips

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent.

  • Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB across the wells of a 96-well microtiter plate to achieve a final concentration range (e.g., 64 µg/mL to 0.06 µg/mL).

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, including a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth.

Protocol 2: Time-Kill Assay

Objective: To assess the bactericidal or bacteriostatic activity of this compound against a veterinary pathogen over time.

Materials:

  • This compound powder

  • CAMHB

  • Bacterial inoculum standardized to 0.5 McFarland

  • Sterile test tubes or flasks

  • Incubator with shaking capabilities (35°C ± 2°C)

  • Pipettes and sterile tips

  • Agar (B569324) plates for colony counting

  • Sterile saline for dilutions

Procedure:

  • Preparation of Test Cultures: Prepare a starting bacterial inoculum of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL in CAMHB.

  • Addition of this compound: Add this compound to the test cultures at various concentrations (e.g., 0.25x, 1x, 4x, and 16x the predetermined MIC). Include a growth control tube without any antibiotic.

  • Incubation and Sampling: Incubate the cultures at 35°C ± 2°C with constant agitation. At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each culture.

  • Viable Cell Counting: Perform serial dilutions of the collected aliquots in sterile saline. Plate the dilutions onto appropriate agar plates.

  • Incubation and Colony Counting: Incubate the plates at 35°C ± 2°C for 18-24 hours. Count the number of colonies (CFU/mL) on each plate.

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each this compound concentration and the growth control. A ≥3-log₁₀ decrease in CFU/mL from the initial inoculum is considered bactericidal activity.

Visualizations

Mechanism of Action and Resistance

G cluster_0 Mechanism of Action cluster_1 Mechanisms of Resistance This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to CellWall Bacterial Cell Wall Synthesis PBP->CellWall Inhibits Lysis Cell Lysis & Bacterial Death CellWall->Lysis Leads to BetaLactamase β-lactamase Production Cefaclor_res This compound BetaLactamase->Cefaclor_res Inactivates AlteredPBP Altered PBPs AlteredPBP->Cefaclor_res Reduced binding of DecreasedPermeability Decreased Permeability DecreasedPermeability->Cefaclor_res Prevents entry of Ineffective Ineffective Action Cefaclor_res->Ineffective

Caption: this compound's mechanism of action and common bacterial resistance strategies.

Experimental Workflow: MIC Determination (Broth Microdilution)

G start Start prep_this compound Prepare this compound Stock Solution start->prep_this compound prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum serial_dilution Perform Serial Dilutions in 96-well Plate prep_this compound->serial_dilution inoculate Inoculate Microtiter Plate serial_dilution->inoculate prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Visually Read MIC incubate->read_mic end End read_mic->end G cluster_sampling Time-Point Sampling start Start prep_culture Prepare Bacterial Culture start->prep_culture add_this compound Add this compound at Various MIC Multiples prep_culture->add_this compound incubate_sample Incubate with Shaking add_this compound->incubate_sample t0 T=0h incubate_sample->t0 t2 T=2h t4 T=4h t8 T=8h t24 T=24h serial_dilute_plate Serial Dilute and Plate t24->serial_dilute_plate count_colonies Incubate Plates & Count Colonies (CFU/mL) serial_dilute_plate->count_colonies plot_data Plot log10 CFU/mL vs. Time count_colonies->plot_data end End plot_data->end

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Cefaclor Concentration for Bacterial Growth Inhibition Curves

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Cefaclor concentration for generating accurate and reproducible bacterial growth inhibition curves.

Frequently Asked Questions (FAQs)

Q1: What are the standard methods for determining the antibacterial susceptibility of this compound?

A1: The two most common and standardized methods for this compound susceptibility testing are the broth microdilution method, used to determine the Minimum Inhibitory Concentration (MIC), and the Kirby-Bauer disk diffusion test.[1][2] Both methods are standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI) to ensure consistent and reliable results.[2]

Q2: What is the "inoculum effect" and how does it impact this compound susceptibility testing?

A2: The inoculum effect is a phenomenon where a significant increase in the MIC is observed when a higher-than-standard bacterial concentration is used in the susceptibility test.[2] This is a known issue with β-lactam antibiotics like this compound, particularly when testing against β-lactamase-producing bacterial strains.[2] A higher bacterial density can lead to increased enzymatic degradation of the antibiotic, resulting in falsely elevated resistance.

Q3: Why are my this compound susceptibility test results inconsistent?

A3: Inconsistent results in this compound susceptibility testing can arise from several factors:

  • Inoculum Preparation: The density of the bacterial suspension is critical. An inoculum that is either too heavy or too light can lead to significant variations in MIC values.

  • Media Composition and pH: The type of growth medium, its pH, and cation concentrations can influence this compound's antibacterial activity.

  • Incubation Conditions: Strict control of incubation time, temperature, and atmosphere (e.g., CO2 levels) is crucial and should adhere to standardized protocols.

  • This compound Stability: this compound is unstable in solution, and its degradation can be influenced by temperature and pH. It has a reported half-life of less than 6 hours at 37°C.

Q4: What are the primary mechanisms of bacterial resistance to this compound?

A4: The main mechanisms of bacterial resistance to this compound include:

  • Production of β-lactamase enzymes: These enzymes hydrolyze the β-lactam ring of this compound, inactivating the antibiotic. This is the most common resistance mechanism.

  • Alterations in Penicillin-Binding Proteins (PBPs): Modifications in the structure of PBPs, the target of this compound, can reduce the drug's binding affinity and efficacy.

  • Efflux Pumps: Some bacteria utilize membrane proteins to actively pump this compound out of the cell.

  • Reduced Outer Membrane Permeability: In Gram-negative bacteria, changes in porin channels can limit this compound's entry into the cell.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues encountered during the determination of this compound's bacterial growth inhibition curve.

Problem Possible Cause Troubleshooting Steps
Higher than expected MIC values Inoculum too dense ("inoculum effect").Standardize the inoculum to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL) and dilute to the final recommended concentration (e.g., 5 x 10⁵ CFU/mL for broth microdilution).
This compound degradation.Prepare fresh this compound stock solutions for each experiment and use them promptly. Minimize incubation times as allowed by the protocol.
Presence of β-lactamase producing strains.Consider testing this compound in combination with a β-lactamase inhibitor like clavulanic acid.
Lower than expected MIC values Inoculum too light.Ensure the inoculum turbidity matches a 0.5 McFarland standard before dilution.
Improperly stored or expired this compound.Check the expiration date and storage conditions of the this compound powder or disks.
"Skipped wells" in broth microdilution (growth in higher concentration wells but not in lower ones) Contamination of the microtiter plate.Use aseptic techniques throughout the procedure. Include a sterility control well (broth only) to check for contamination.
Inadequate mixing of reagents or inoculum.Ensure thorough mixing of the this compound dilutions and the bacterial inoculum in each well.
No bacterial growth in any well, including the growth control Inactive or non-viable bacterial inoculum.Use a fresh (18-24 hour) culture to prepare the inoculum.
Errors in media preparation.Verify the composition and pH of the growth medium.
Hazy or indistinct zone of inhibition in disk diffusion Mixed bacterial culture.Ensure the starting culture is pure by streaking for single colonies before preparing the inoculum.
Regrowth of resistant subpopulations.Re-isolate bacteria from the edge of the inhibition zone and re-test for susceptibility.

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Key Bacterial Strains

OrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Streptococcus pneumoniae1.02.00.06 - 4.0
Haemophilus influenzae4.08.00.25 - 16.0
Staphylococcus aureus (methicillin-susceptible)2.04.00.5 - 8.0
Escherichia coli4.016.01.0 - >32.0
Klebsiella pneumoniae8.032.02.0 - >32.0

Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the tested isolates were inhibited, respectively. Data is compiled from multiple sources for illustrative purposes.

Experimental Protocols

Protocol 1: Broth Microdilution for MIC Determination

This method determines the minimum concentration of this compound that inhibits the visible growth of a bacterium in a liquid medium.

Materials:

  • This compound analytical standard

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to a 0.5 McFarland standard

  • Spectrophotometer

  • Sterile diluents (e.g., sterile water or DMSO)

Procedure:

  • Preparation of this compound Stock Solution: Aseptically prepare a stock solution of this compound at a concentration of 1280 µg/mL or another suitable high concentration in an appropriate solvent that does not affect bacterial growth. Filter-sterilize the stock solution through a 0.22 µm syringe filter.

  • Preparation of this compound Dilutions:

    • Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.

    • Add 100 µL of the this compound stock solution to well 1.

    • Perform serial twofold dilutions by transferring 50 µL from well 1 to well 2. Mix thoroughly.

    • Continue this serial dilution process down to well 10. Discard 50 µL from well 10.

    • Well 11 serves as the growth control (no antibiotic), and well 12 serves as the sterility control (no inoculum).

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies.

    • Suspend the colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Within 15 minutes, dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation of the Microtiter Plate: Add 50 µL of the diluted bacterial inoculum to wells 1 through 11.

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: Kirby-Bauer Disk Diffusion Method

This method assesses bacterial susceptibility by measuring the diameter of the zone of growth inhibition around a this compound-impregnated disk.

Materials:

  • This compound-impregnated disks (typically 30 µg)

  • Mueller-Hinton agar (B569324) plates

  • Bacterial inoculum standardized to a 0.5 McFarland standard

  • Sterile cotton swabs

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial suspension matching the turbidity of a 0.5 McFarland standard.

  • Plate Inoculation: Dip a sterile cotton swab into the standardized bacterial suspension, remove excess fluid, and streak the entire surface of a Mueller-Hinton agar plate to ensure a uniform lawn of growth.

  • Disk Application: Aseptically apply a this compound disk onto the surface of the inoculated agar plate.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.

  • Zone Measurement: After incubation, measure the diameter of the zone of complete growth inhibition around the disk in millimeters.

  • Interpretation: Compare the measured zone diameter to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant to this compound.

Mandatory Visualizations

Experimental_Workflow_MIC_Determination cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_this compound Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions in 96-well Plate prep_this compound->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate_plate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate_plate serial_dilution->inoculate_plate incubation Incubate Plate (35°C, 16-20h) inoculate_plate->incubation read_mic Read MIC Value (Lowest concentration with no visible growth) incubation->read_mic

Caption: Workflow for Determining this compound's Minimum Inhibitory Concentration (MIC).

Cefaclor_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent MIC Results inoculum Improper Inoculum Density start->inoculum stability This compound Instability start->stability media Media Composition Issues start->media incubation Incorrect Incubation Conditions start->incubation standardize_inoculum Standardize to 0.5 McFarland inoculum->standardize_inoculum fresh_solution Use Freshly Prepared This compound Solution stability->fresh_solution check_media Verify Media pH and Composition media->check_media control_incubation Strictly Control Time and Temperature incubation->control_incubation

Caption: Troubleshooting Logic for Inconsistent this compound MIC Results.

References

Technical Support Center: Cefaclor Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Cefaclor (B193732) in aqueous solutions.

Factors Affecting this compound Stability: A Quick Guide

The stability of this compound in aqueous solutions is influenced by several critical factors. Understanding and controlling these variables is paramount for obtaining accurate and reproducible experimental results. Key factors include:

  • pH: this compound is most stable in acidic conditions and degrades rapidly in neutral to alkaline solutions.

  • Temperature: Higher temperatures accelerate the degradation of this compound. For optimal stability, solutions should be kept at low temperatures.

  • Buffers: The composition of the buffer system can impact this compound's stability, with some buffers potentially catalyzing degradation.[1][2]

  • Light: Exposure to light can contribute to the degradation of this compound.

  • Oxidizing Agents: this compound is susceptible to oxidation, which can lead to loss of activity.[3]

Troubleshooting Guide & FAQs

This section addresses common issues and questions encountered during experiments involving this compound in aqueous solutions.

Q1: My this compound solution is losing potency much faster than expected. What could be the cause?

A1: Rapid degradation of this compound is often linked to improper pH and temperature conditions. This compound is significantly more stable in acidic environments. For instance, at 4°C, solutions in pH 2.5 and 4.5 buffers retain at least 90% of their initial activity after 72 hours.[4] In contrast, at the same temperature, solutions at pH 6.0, 7.0, and 8.0 only retain 70%, 46%, and 34% of their initial activity, respectively, over the same period.[4]

Troubleshooting Steps:

  • Verify the pH of your solution: Ensure the pH is within the optimal acidic range (ideally between pH 2.5 and 4.5).

  • Check the storage temperature: Store your this compound solutions at refrigerated temperatures (e.g., 4°C) to minimize degradation. At 25°C, degradation is significantly faster.[4]

  • Review your buffer composition: Certain buffers, like phosphate, can catalyze this compound degradation.[1][3] Consider using a non-catalytic buffer if you suspect this might be an issue.

Q2: I am observing unexpected peaks in my HPLC chromatogram when analyzing this compound solutions. What are these?

A2: The appearance of extra peaks in your chromatogram likely indicates the presence of this compound degradation products. The degradation of this compound can follow several pathways, leading to a variety of byproducts.[5][6] Under aqueous acidic conditions, degradation products can include thiazole (B1198619) and pyrazine (B50134) derivatives.[5] In neutral aqueous medium, a major degradation product is a piperazine-2,5-dione derivative, formed through intramolecular aminolysis.[1]

Troubleshooting Steps:

  • Confirm degradation: Compare the chromatogram of your aged solution with a freshly prepared standard. The new peaks that are absent in the fresh standard are likely degradation products.

  • Investigate degradation pathways: The specific degradation products can sometimes provide clues about the cause of instability. For example, certain products are more prevalent in acidic versus neutral conditions.

Q3: What is the recommended protocol for preparing a stable this compound stock solution for my experiments?

A3: To prepare a this compound solution with enhanced stability, follow these guidelines:

  • Solvent Selection: Use a buffer with a pH between 2.5 and 4.5.

  • Temperature Control: Perform the dissolution and subsequent handling of the solution at a controlled, low temperature (e.g., on ice).

  • Storage: Store the final solution at 4°C and protect it from light.

  • Fresh Preparation: For critical experiments, it is always best to use freshly prepared solutions.

Q4: How does the initial concentration of this compound affect its stability in an aqueous solution?

A4: The degradation of this compound in aqueous solutions generally follows pseudo-first-order kinetics.[7] This means that the rate of degradation is proportional to the concentration of this compound. Therefore, a higher initial concentration will result in a faster absolute rate of degradation, although the percentage of degradation over a given time period will be independent of the initial concentration.

Quantitative Data on this compound Stability

The following tables summarize the stability of this compound under various pH and temperature conditions based on published data.

Table 1: Stability of this compound in Aqueous Buffer Solutions after 72 Hours

pHRemaining Activity at 4°C (%)Remaining Activity at 25°C (%)Remaining Activity at 37°C (%)
2.5≥ 909580
4.5≥ 9069< 20
6.07016< 20
7.0465< 20
8.0343< 20

Data sourced from Foglesong et al., 1978.[4]

Table 2: Stability of this compound in Reconstituted Oral Suspensions over 14 Days

Storage TemperatureDay 2 Degradation (%)Day 7 Degradation (%)Day 14 Degradation (%)
4°C< 5< 5< 5 (for most brands)
25°CSignificant degradation observedSignificant degradation observedSignificant degradation observed
37°CSignificant degradation observedSignificant degradation observed40 - 70

Data is a summary of findings from Tarawneh et al., 2011, which tested multiple commercial brands.[8][9] Note that "significant degradation" indicates a loss of potency that may affect the therapeutic efficacy.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for this compound Stability Analysis

This section details a typical HPLC method for quantifying this compound and its degradation products, based on methodologies described in the literature.[10][11]

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: LiChrospher 100 RP-18 (250 x 4 mm, 5 µm particle size) or equivalent C18 column.[10]

  • Mobile Phase: A mixture of 30 volumes of methanol (B129727) and 70 volumes of an aqueous solution containing 1.0 g of sodium pentasulfonate and 10 mL of triethylamine, with the pH adjusted to 2.5 using phosphoric acid.[10]

  • Flow Rate: 1.2 mL/min.[10]

  • Detection Wavelength: 265 nm.[10]

  • Internal Standard: Salicylamide (1.0 mg/mL in a 3:7 methanol:water mixture).[10]

  • Sample Preparation:

    • Dilute the this compound solution to be analyzed with a mixture of methanol and water (7:3) to a final concentration within the linear range of the assay (e.g., 0.2 - 0.6 mg/mL).[10]

    • Add a known volume of the internal standard solution to the diluted sample solution.

    • Inject a fixed volume (e.g., 50 µL) of the final solution onto the HPLC column.[10]

  • Quantification: The concentration of this compound is determined by comparing the peak area ratio of this compound to the internal standard against a calibration curve prepared with known concentrations of this compound standard.

Visualizations

Diagrams of Key Processes and Relationships

G cluster_factors Influencing Factors cluster_degradation Degradation Pathways pH pH This compound This compound in Aqueous Solution pH->this compound Temp Temperature Temp->this compound Buffer Buffer Composition Buffer->this compound Light Light Exposure Light->this compound Hydrolysis Hydrolysis of β-lactam ring IntraAminolysis Intramolecular Aminolysis Oxidation Oxidation Degradation Degradation (Loss of Potency) This compound->Degradation follows Degradation->Hydrolysis Degradation->IntraAminolysis Degradation->Oxidation Products Degradation Products (e.g., Piperazine-2,5-dione) Degradation->Products leads to

Caption: Logical relationship of factors affecting this compound stability.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation A Prepare this compound solution in desired aqueous medium B Store under specific conditions (pH, Temp, Light) A->B C Withdraw aliquots at defined time points B->C D Dilute sample and add internal standard C->D E Inject into HPLC system D->E F Acquire chromatogram and integrate peak areas E->F G Calculate this compound concentration using calibration curve F->G H Plot concentration vs. time G->H I Determine degradation kinetics (e.g., rate constant) H->I

Caption: Experimental workflow for a this compound stability study.

G cluster_pathways Degradation Pathways in Aqueous Solution This compound This compound β-lactam Cephalosporin (B10832234) P1 Hydrolysis of β-lactam Ring Triggered by water/hydroxide ions This compound->P1 P2 Intramolecular Aminolysis Side-chain amino group attacks β-lactam moiety This compound->P2 P3 Ring Contraction Forms thiazole derivatives This compound->P3 DP1 {Inactive Products | Loss of antibacterial activity} P1->DP1 DP2 {Piperazine-2,5-dione | Major product in neutral medium} P2->DP2 DP3 {Thiazole Derivatives | Common in acidic conditions} P3->DP3

Caption: Simplified degradation pathways of this compound in aqueous media.

References

Technical Support Center: Overcoming Cefaclor Resistance in Beta-Lactamase Producing Strains

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are encountering challenges with Cefaclor resistance in beta-lactamase producing bacterial strains. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to facilitate your research.

Troubleshooting Guides

This section addresses common issues encountered during experiments involving this compound and beta-lactamase producing strains.

Issue 1: Inconsistent or higher-than-expected Minimum Inhibitory Concentration (MIC) values for this compound.

  • Possible Cause A: this compound Instability. this compound is known to be unstable in solution, which can impact the results of in vitro susceptibility tests, particularly with extended incubation times.[1][2]

    • Troubleshooting Steps:

      • Always prepare fresh stock solutions of this compound for each experiment.[1]

      • Minimize the incubation time for susceptibility assays to the shortest duration allowed by the protocol.[1]

      • Ensure the temperature and pH of the growth medium are consistent, as these factors can affect this compound's stability.[1]

  • Possible Cause B: Inoculum Effect. A higher-than-standard bacterial concentration in the test can lead to a significant increase in the MIC. This is a known phenomenon with β-lactam antibiotics when tested against β-lactamase-producing strains.

    • Troubleshooting Steps:

      • Prepare the inoculum from 3-4 fresh, well-isolated colonies of the same morphology.

      • Standardize the inoculum turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. The use of a photometric device can improve accuracy.

      • Ensure the final inoculum concentration in the wells is approximately 5 x 10^5 CFU/mL for broth microdilution.

Issue 2: this compound is ineffective against a confirmed β-lactamase producing strain.

  • Possible Cause: Enzymatic Degradation. The β-lactamase produced by the strain is effectively hydrolyzing the β-lactam ring of this compound, rendering it inactive.

    • Troubleshooting Steps:

      • Introduce a β-lactamase inhibitor such as clavulanic acid or sulbactam (B1307) in combination with this compound. This is the most direct method to counteract this resistance mechanism.

      • Perform a synergy test, such as a checkerboard assay, to determine the optimal concentration of the β-lactamase inhibitor to use with this compound for a synergistic effect.

      • If not already done, confirm the presence and type of β-lactamase using a commercially available test. This compound is known to be resistant to some β-lactamases (e.g., Type III/TEM) but susceptible to others (e.g., Type I).

Issue 3: A Gram-negative strain remains resistant to this compound even with a β-lactamase inhibitor.

  • Possible Cause A: Multiple Resistance Mechanisms. The strain may possess additional resistance mechanisms beyond β-lactamase production, such as active efflux pumps or reduced outer membrane permeability.

    • Troubleshooting Steps:

      • Investigate the role of efflux pumps by testing the susceptibility of the strain to this compound in the presence of a known efflux pump inhibitor (EPI), like phenylalanine-arginine β-naphthylamide (PAβN). A significant decrease in the MIC of this compound with the EPI suggests efflux pump involvement.

      • To assess outer membrane permeability, compare the strain's susceptibility to a panel of β-lactam antibiotics with different abilities to penetrate the outer membrane.

      • Consider the possibility of a combination of resistance mechanisms. In such cases, a combination of this compound, a β-lactamase inhibitor, and an EPI might be required.

  • Possible Cause B: Type of Beta-Lactamase. The beta-lactamase produced by the strain may not be effectively inhibited by the chosen inhibitor. Newer generations of beta-lactamase inhibitors have a broader spectrum of activity.

    • Troubleshooting Steps:

      • Research the specific type of beta-lactamase produced by your strain.

      • Consider testing newer generation beta-lactamase inhibitors if available.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound? A1: this compound is a second-generation cephalosporin (B10832234) antibiotic. It works by inhibiting the synthesis of the bacterial cell wall. This compound binds to penicillin-binding proteins (PBPs) located on the inner membrane of bacteria, which disrupts the cross-linking of peptidoglycan chains. This leads to a weakened cell wall and ultimately cell lysis and death.

Q2: What are the main mechanisms of resistance to this compound? A2: The most common mechanism of resistance to this compound is the production of β-lactamase enzymes. These enzymes hydrolyze the β-lactam ring of this compound, inactivating the antibiotic. Other resistance mechanisms include alterations in PBPs that reduce their affinity for this compound, the presence of efflux pumps that actively remove the antibiotic from the cell, and reduced outer membrane permeability in Gram-negative bacteria that limits the entry of this compound.

Q3: How can this compound resistance be overcome in a laboratory setting? A3: A common and effective strategy is to use this compound in combination with a β-lactamase inhibitor, such as clavulanic acid or sulbactam. These inhibitors bind to and inactivate β-lactamase enzymes, protecting this compound from degradation and restoring its antibacterial activity.

Q4: What is a synergy test and why is it important? A4: A synergy test is used to evaluate the combined effect of two or more antimicrobial agents. It determines whether the combination is synergistic (effect is greater than the sum of individual effects), additive (effect is equal to the sum of individual effects), or antagonistic (effect is less than the sum of individual effects). This is crucial for determining the optimal concentrations of a β-lactamase inhibitor to use with this compound to effectively combat resistant strains.

Data Presentation

The following tables summarize quantitative data on the efficacy of this compound alone and in combination with β-lactamase inhibitors against resistant strains.

Table 1: MIC Values of this compound and Comparator Antibiotics against Beta-Lactamase Positive H. influenzae

AntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
This compound4.0>32.0
Ampicillin>32.0>32.0
Amoxicillin-Clavulanate0.5/0.251/0.5
Cefuroxime0.51.0
Cefprozil1.02.0

MIC₅₀: Concentration inhibiting 50% of isolates. MIC₉₀: Concentration inhibiting 90% of isolates. Data sourced from a comparative study on H. influenzae.

Table 2: In Vitro Activity of this compound in Combination with Beta-Lactamase Inhibitors against ESBL-Producing E. coli

Antimicrobial Agent(s)MIC50 (µg/mL)MIC90 (µg/mL)Susceptibility Restoration (%)
This compound (CFC)>128>128N/A
CFC + Clavulanic Acid (CA)8/4>128/454
CFC + Sulbactam (SUL)8/4>128/454
CFC + CA + SUL8/4/464/32/3258

Data from a study on 52 ESBL-producing E. coli isolates from urinary tract infections.

Experimental Protocols

1. Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.

  • Inoculum Preparation:

    • Prepare a bacterial suspension from 3-4 fresh colonies in a suitable broth to match the turbidity of a 0.5 McFarland standard.

    • Dilute the suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Procedure:

    • Prepare serial two-fold dilutions of this compound (and the β-lactamase inhibitor if applicable) in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.

    • Inoculate each well with the prepared bacterial suspension.

    • Include a growth control well (inoculum, no antibiotic) and a sterility control well (broth only).

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation:

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

2. Checkerboard Assay for Synergy Testing

This protocol is used to assess the synergistic effect of combining this compound with a resistance-modifying agent like a β-lactamase inhibitor.

  • Procedure:

    • In a 96-well microtiter plate, create serial dilutions of this compound along the x-axis and the β-lactamase inhibitor along the y-axis. This creates a matrix of varying concentrations of both agents.

    • Add the prepared bacterial inoculum (as described in the MIC protocol) to each well.

    • Include control wells with only this compound, only the inhibitor, and a growth control without any antimicrobial agents.

    • Incubate the plate at 37°C for 18-24 hours.

    • Determine the MIC for each combination by visual inspection for turbidity.

  • Data Analysis:

    • The Fractional Inhibitory Concentration (FIC) index is calculated for each combination. An FIC index of ≤ 0.5 indicates synergy.

Visualizations

Cefaclor_Action_and_Resistance cluster_action This compound Mechanism of Action cluster_resistance Beta-Lactamase Resistance cluster_overcoming Overcoming Resistance This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to Inactivethis compound Inactive this compound CellWall Bacterial Cell Wall Synthesis PBP->CellWall Inhibits Lysis Cell Lysis and Death CellWall->Lysis Leads to BetaLactamase Beta-Lactamase Enzyme BetaLactamase->this compound Hydrolyzes BL_Inhibitor Beta-Lactamase Inhibitor (e.g., Clavulanic Acid) BL_Inhibitor->BetaLactamase Inhibits

Caption: Mechanism of this compound action and beta-lactamase resistance.

Experimental_Workflow start Start: Beta-Lactamase Producing Strain mic_this compound Determine MIC of This compound alone start->mic_this compound high_mic High MIC Observed? mic_this compound->high_mic synergy_test Perform Synergy Test (Checkerboard Assay) with Beta-Lactamase Inhibitor high_mic->synergy_test Yes end End: Effective Combination Identified high_mic->end No (Susceptible) analyze_fic Analyze FIC Index synergy_test->analyze_fic synergy_found Synergy Observed? analyze_fic->synergy_found no_synergy No Synergy: Investigate other resistance mechanisms (e.g., efflux pumps) synergy_found->no_synergy No synergy_found->end Yes

Caption: Workflow for investigating and overcoming this compound resistance.

References

Impact of inoculum size on Cefaclor susceptibility testing.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the impact of inoculum size on Cefaclor (B193732) susceptibility testing.

Frequently Asked Questions (FAQs)

Q1: What is the "inoculum effect" and how does it relate to this compound?

A1: The inoculum effect is a phenomenon where the minimum inhibitory concentration (MIC) of an antibiotic increases significantly with a higher starting concentration of bacteria.[1][2][3] This effect is particularly pronounced for β-lactam antibiotics like this compound, especially when testing β-lactamase-producing bacterial strains such as Haemophilus influenzae.[2][4] A larger bacterial population can lead to increased enzymatic degradation of the antibiotic, potentially resulting in a false interpretation of resistance.

Q2: What are the standard methods for this compound susceptibility testing and the recommended inoculum size?

A2: The two most common methods are the disk diffusion (Kirby-Bauer) test and broth microdilution, which determines the MIC. Both methods are standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI) to ensure reliable and reproducible results. For both methods, the inoculum density is critical and should be standardized to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 × 10^8 CFU/mL. For broth microdilution, this is further diluted to achieve a final concentration of about 5 x 10^5 CFU/mL in each well.

Q3: My this compound susceptibility results are inconsistent. What are the likely causes?

A3: Inconsistent results in this compound susceptibility testing can arise from several factors:

  • Inoculum Preparation: An inoculum that is too dense or too sparse is a primary cause of variability.

  • Media Composition and pH: The type of media, its pH (ideally 7.2-7.4 for Mueller-Hinton Agar), and cation concentrations can affect this compound's activity.

  • Incubation Conditions: Strict adherence to recommended time, temperature, and atmospheric conditions (e.g., CO2 levels) is crucial.

  • This compound Stability: this compound can be unstable in solution, and its degradation is influenced by temperature and pH.

  • Quality of Reagents: Ensure that this compound disks or powders are stored correctly and are not expired.

Q4: How does inoculum size relate to bacterial signaling and antibiotic resistance?

A4: Higher inoculum densities can trigger cell-density-dependent signaling pathways, such as quorum sensing. Quorum sensing allows bacteria to coordinate gene expression across a population. This can lead to the upregulation of resistance mechanisms, including the production of β-lactamases that inactivate this compound, and the formation of biofilms, which can provide a protective environment for the bacteria against the antibiotic.

Troubleshooting Guides

Issue 1: Unexpected Minimum Inhibitory Concentration (MIC) Values in Broth Microdilution

Observation Potential Cause Recommended Solution
MIC values are consistently higher than expected. Inoculum too heavy: A higher bacterial density can lead to a pronounced inoculum effect.- Ensure the initial bacterial suspension is accurately adjusted to a 0.5 McFarland standard. - Use a calibrated spectrophotometer for accuracy. - Prepare fresh McFarland standards regularly.
MIC values are consistently lower than expected. Inoculum too light: An insufficient number of bacteria may be more easily inhibited by the antibiotic.- Verify the viability of the bacterial culture. - Ensure the bacterial suspension is not overly diluted before adding to the wells.
"Skipped wells" are observed (growth in higher concentration wells but not in lower ones). Inadequate mixing of inoculum or errors in drug dilution. - Ensure the bacterial suspension is vortexed thoroughly before use. - Review the serial dilution technique for the antibiotic to rule out errors.
Variable MICs across replicate plates. Inconsistent inoculum preparation or this compound degradation. - Standardize the inoculum preparation process meticulously for each plate. - Prepare fresh this compound dilutions for each experiment, as it is unstable in solution.

Issue 2: Inconsistent Zone Diameters in Disk Diffusion (Kirby-Bauer) Assays

Observation Potential Cause Recommended Solution
Zones of inhibition are too small. Inoculum too heavy: A dense lawn of bacteria can overwhelm the antibiotic diffusing from the disk.- Strictly adhere to the 0.5 McFarland standard for inoculum preparation.
Zones of inhibition are too large. Inoculum too light: A sparse bacterial lawn will show larger zones of inhibition.- Ensure a confluent lawn of growth is achieved by proper swabbing technique.
Presence of colonies within the zone of inhibition. Mixed culture or resistant subpopulations. - Check the purity of the inoculum by subculturing onto a fresh plate. - Consider the possibility of heteroresistance in the bacterial population.

Quantitative Data Summary

The following tables summarize the impact of inoculum size on the MIC of this compound for different bacterial strains.

Table 1: Impact of Inoculum Size on this compound MIC for Haemophilus influenzae

Inoculum Size (CFU/mL)This compound MIC (µg/mL)Outcome
10^5EffectiveInhibition and killing of both β-lactamase-positive and -negative strains.
>10^6>400No inhibition or killing observed.

Table 2: General Observations of Inoculum Effect on β-Lactam Antibiotics

Bacterial Density ChangeTypical MIC Fold IncreaseReference
100-fold increase (e.g., from 5x10^5 to 5x10^7 CFU/mL)≥4 or ≥8-fold

Experimental Protocols

Broth Microdilution Method for this compound Susceptibility Testing with Varying Inocula

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound at a concentration of 1280 µg/mL in an appropriate sterile solvent.

    • Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) to create a range of concentrations.

  • Inoculum Preparation (Standard and High Density):

    • From a fresh (18-24 hour) culture plate, select 3-4 well-isolated colonies.

    • Suspend the colonies in sterile saline or broth.

    • Standard Inoculum: Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

    • High Inoculum: Prepare a second suspension and adjust the turbidity to a higher standard (e.g., 1.0 McFarland) or perform a smaller dilution to achieve a final concentration of approximately 5 x 10^7 CFU/mL.

  • Inoculation of Microtiter Plates:

    • Dispense 50 µL of the appropriate this compound dilution into each well of a 96-well microtiter plate.

    • Add 50 µL of the standardized bacterial inoculum (either standard or high density) to the corresponding wells, resulting in a final volume of 100 µL per well.

    • Include a growth control (bacteria in broth without antibiotic) and a sterility control (broth only) for each inoculum density.

  • Incubation:

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpreting Results:

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

    • Compare the MIC values obtained with the standard and high-density inocula to determine the presence and magnitude of the inoculum effect.

Visualizations

Experimental_Workflow bacterial_culture Bacterial Culture (18-24h) suspension Bacterial Suspension bacterial_culture->suspension cefaclor_stock This compound Stock Solution serial_dilution Serial Dilution of This compound cefaclor_stock->serial_dilution mcfarland Adjust to 0.5 McFarland Standard suspension->mcfarland dilution Final Dilution (5x10^5 CFU/mL) mcfarland->dilution plate_inoculation Inoculate Microtiter Plate dilution->plate_inoculation serial_dilution->plate_inoculation incubation Incubate (16-20h, 35°C) plate_inoculation->incubation read_mic Read MIC incubation->read_mic

Caption: Workflow for this compound Susceptibility Testing.

Troubleshooting_Flowchart start Inconsistent this compound Susceptibility Results check_inoculum Verify Inoculum Density (0.5 McFarland) start->check_inoculum inoculum_ok Inoculum Correct check_inoculum->inoculum_ok Yes inoculum_bad Inoculum Incorrect check_inoculum->inoculum_bad No check_reagents Check Reagents (this compound, Media) inoculum_ok->check_reagents restandardize Re-standardize Inoculum & Repeat Test inoculum_bad->restandardize restandardize->check_inoculum reagents_ok Reagents Valid check_reagents->reagents_ok Yes reagents_bad Reagents Expired/ Improperly Stored check_reagents->reagents_bad No check_protocol Review Protocol Adherence (Incubation, etc.) reagents_ok->check_protocol replace_reagents Replace Reagents & Repeat Test reagents_bad->replace_reagents replace_reagents->check_inoculum protocol_ok Protocol Followed check_protocol->protocol_ok Yes protocol_bad Protocol Deviation check_protocol->protocol_bad No final_review Review Data Interpretation & Consider Biological Factors (e.g., β-lactamase) protocol_ok->final_review correct_protocol Correct Deviation & Repeat Test protocol_bad->correct_protocol correct_protocol->check_inoculum

Caption: Troubleshooting Inconsistent this compound Results.

References

How to prevent Cefaclor precipitation in culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers prevent the precipitation of Cefaclor (B193732) in culture media.

Frequently Asked Questions (FAQs)

Q1: Why is this compound precipitating in my culture medium?

A1: this compound precipitation in culture media can be attributed to several factors related to its physicochemical properties. This compound has limited aqueous solubility and its stability is highly dependent on pH and temperature.[1][2] Precipitation can occur due to:

  • pH shifts: this compound is more stable in acidic conditions and degrades in neutral to alkaline environments, which can lead to the formation of insoluble degradation products.[3][4]

  • Temperature fluctuations: Higher temperatures, such as the 37°C used for cell culture, can accelerate this compound degradation and precipitation.[1]

  • Improper dissolution: this compound may not fully dissolve if not prepared correctly, leading to particulate matter in the final medium.

  • Interactions with media components: Certain components in the culture medium could potentially interact with this compound, reducing its solubility.

Q2: What is the recommended method for preparing this compound for cell culture use?

A2: Due to its limited water solubility, it is highly recommended to first prepare a concentrated stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). This stock solution can then be further diluted to the final working concentration in the culture medium immediately before use. It is crucial to prepare working solutions fresh for each experiment.

Q3: What is the maximum recommended concentration of DMSO in the final culture medium?

A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should typically be kept at or below 0.5%.

Q4: How does pH affect this compound stability?

A4: this compound is most stable in acidic conditions (pH 2.5-4.5). As the pH increases towards neutral and alkaline conditions (pH 6.0-8.0), its stability decreases significantly, leading to degradation. Standard culture media are typically buffered around pH 7.2-7.4, a range where this compound is less stable.

Q5: Can I store this compound-containing media for a long period?

A5: It is not recommended to store culture media containing this compound for extended periods. This compound degrades in aqueous solutions, especially at physiological pH and temperature. Always prepare fresh this compound-containing media for each experiment.

Troubleshooting Guide

Issue: I observe a precipitate in my culture medium after adding this compound.

Potential Cause Troubleshooting Steps
Improper Dissolution of this compound Ensure this compound is completely dissolved in DMSO before adding it to the culture medium. Vortex the stock solution thoroughly. Gentle warming up to 37°C may aid dissolution, but prolonged heating should be avoided.
High Final Concentration of this compound Determine the optimal and lowest effective concentration of this compound for your specific application through a dose-response experiment to minimize the amount of antibiotic used.
pH of the Culture Medium While altering the pH of the culture medium is generally not advisable for cell health, be aware that the standard physiological pH of most media contributes to this compound instability.
Temperature Effects Prepare the this compound stock solution at room temperature and add it to the culture medium just before use. Avoid repeated freeze-thaw cycles of the stock solution.
Interaction with Media Components If you suspect an interaction with a specific media component, consider preparing a simplified buffer solution to test this compound's solubility with individual components.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

Objective: To prepare a high-concentration, sterile stock solution of this compound.

Materials:

  • This compound powder

  • Cell culture-grade DMSO

  • Sterile microcentrifuge tubes or conical tubes

  • Vortex mixer

  • Sterile syringe filters (0.22 µm)

Methodology:

  • In a sterile tube, accurately weigh the desired amount of this compound powder.

  • Add the appropriate volume of cell culture-grade DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming to 37°C can be used sparingly if needed.

  • Sterile-filter the stock solution using a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Protocol 2: Preparation of this compound Working Solution in Culture Medium

Objective: To prepare a fresh this compound working solution for immediate use in cell culture.

Materials:

  • This compound stock solution in DMSO

  • Complete cell culture medium

Methodology:

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Calculate the volume of the stock solution needed to achieve the desired final concentration in your culture medium.

  • Immediately before adding to your cells, dilute the this compound stock solution directly into the pre-warmed (37°C) complete culture medium.

  • Mix thoroughly by gentle inversion or pipetting.

  • Use the freshly prepared this compound-containing medium immediately.

Data Presentation

Table 1: Stability of this compound in Aqueous Solutions at Different pH and Temperatures

pHTemperature (°C)Stability after 72 hours (% of initial activity)
2.54≥ 90%
4.54≥ 90%
6.0470%
7.0446%
8.0434%
2.52595%
4.52569%
6.02516%
7.0255%
8.0253%
2.53780%
4.537< 20%
6.037< 20%
7.037< 20%
8.037< 20%

Data summarized from Foglesong et al., 1978.

Visualizations

G cluster_prep This compound Preparation Workflow cluster_use Dilution for Use start Weigh this compound Powder dissolve Dissolve in DMSO start->dissolve vortex Vortex until Dissolved dissolve->vortex filter Sterile Filter (0.22 µm) vortex->filter aliquot Aliquot Stock Solution filter->aliquot store Store at -20°C aliquot->store thaw Thaw Stock Aliquot store->thaw dilute Dilute in Culture Medium thaw->dilute add_to_cells Add to Cell Culture dilute->add_to_cells

Caption: Workflow for preparing and using this compound in cell culture.

G cluster_factors Factors Influencing Stability & Precipitation cluster_outcomes Potential Outcomes This compound This compound Stability ph pH (More stable in acidic pH) This compound->ph temp Temperature (Less stable at higher temp.) This compound->temp solvent Solvent (Limited aqueous solubility) This compound->solvent media Media Components (Potential interactions) This compound->media degradation Degradation ph->degradation temp->degradation precipitation Precipitation solvent->precipitation media->precipitation degradation->precipitation

Caption: Factors affecting this compound stability and leading to precipitation.

Alternatives to this compound

If precipitation issues with this compound persist despite following these guidelines, consider using an alternative antibiotic. The choice of an alternative will depend on the specific requirements of your cell culture and the target microorganisms. Common alternatives include:

  • Penicillin-Streptomycin: A widely used combination effective against gram-positive and gram-negative bacteria.

  • Gentamicin: Offers broad-spectrum coverage against gram-positive and gram-negative bacteria.

  • Amphotericin B: An antifungal agent.

  • Other Cephalosporins: Depending on the specific experimental needs, other cephalosporins with different stability profiles could be considered.

Always perform a dose-response test to determine the optimal, non-toxic concentration of any new antibiotic for your specific cell line.

References

Technical Support Center: Optimizing the Enzymatic Synthesis of Cefaclor

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield of enzymatically synthesized Cefaclor (B193732).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound yield is low. What are the most common factors I should investigate?

Low this compound yield can be attributed to several factors. The primary areas to investigate are:

  • Reaction Conditions: pH, temperature, and substrate concentrations are critical parameters that significantly impact enzyme activity and reaction equilibrium.

  • Enzyme Selection and Stability: The choice of penicillin acylase and its stability under your experimental conditions are crucial.

  • Hydrolysis of Substrates and Product: The enzymatic reaction is a kinetically controlled process where hydrolysis of the acyl donor (e.g., D-phenylglycine methyl ester - PGME) and the product (this compound) compete with the synthesis reaction.

  • Product Inhibition: Accumulation of this compound can inhibit the enzyme, reducing the reaction rate.

  • By-product Formation: The formation of by-products, such as D-phenylglycine, can complicate purification and reduce the overall yield.[1][2]

Q2: How does pH affect the enzymatic synthesis of this compound?

The pH of the reaction medium is a critical parameter that influences both the synthesis and hydrolysis rates. An optimal pH maintains the desired ionization state of the enzyme's active site and the substrates. For the enzymatic synthesis of this compound, a pH range of 6.0 to 8.0 is generally preferred, with specific studies showing optimal results at pH 6.2, 6.3, 6.5, and 7.0.[1][2][3][4][5][6] At lower pH values, the rate of synthesis tends to decrease, while at higher pH, the hydrolysis of the acyl donor (PGME) is intensified.[5]

Q3: What is the optimal temperature for the reaction?

Temperature significantly affects enzyme stability and activity. Lower temperatures generally favor the synthesis of this compound by reducing the rates of hydrolysis of both the product and the acyl donor.[3] Studies have demonstrated high yields at temperatures as low as 5°C.[3][4] While higher temperatures can increase the initial reaction rate, they also accelerate enzyme deactivation and hydrolysis, leading to a lower overall yield.[3] A temperature range of 5°C to 25°C is commonly employed.[1][2][3][6][7]

Q4: How can I minimize the hydrolysis of my acyl donor and product?

Minimizing hydrolysis is key to maximizing this compound yield. Several strategies can be employed:

  • Low Temperature: Operating at lower temperatures (e.g., 5°C) significantly reduces the rate of hydrolysis.[3]

  • pH Control: Maintaining an optimal pH (around 6.3) can favor the synthesis reaction over hydrolysis.[5]

  • Organic Cosolvents: The addition of organic cosolvents, such as ethylene (B1197577) glycol, can lower water activity, thereby suppressing hydrolytic side reactions.[3][8]

  • Continuous Acyl Donor Feeding: A continuous feeding strategy for the acyl donor (PGME) can maintain a low, steady concentration, which helps to reduce its hydrolysis.[9][10][11]

Q5: I'm observing significant by-product formation. How can I reduce it?

The primary by-product in this compound synthesis is D-phenylglycine, resulting from the hydrolysis of the acyl donor. To reduce its formation:

  • Optimize Substrate Molar Ratio: A high molar ratio of the acyl donor to the nucleus (7-ACCA) can lead to increased by-product formation.[1][2] Optimizing this ratio is crucial.

  • Continuous Acyl Donor Feeding: This technique has been shown to decrease the production of phenylglycine by more than half compared to a batch process.[9][10][11]

  • Enzyme Selection: Some penicillin acylase variants exhibit a higher synthesis-to-hydrolysis ratio (S/H ratio), leading to less by-product formation.[1][2]

Q6: Can using an immobilized enzyme improve my yield?

Yes, using an immobilized penicillin acylase offers several advantages that can lead to improved yield and process efficiency:

  • Enzyme Reusability: Immobilized enzymes can be easily recovered and reused for multiple reaction cycles, reducing costs.[1][2][6]

  • Enhanced Stability: Immobilization can improve the operational stability of the enzyme, allowing it to withstand harsher reaction conditions.

  • Continuous Processing: Immobilized enzymes are well-suited for continuous reactor configurations, which can improve productivity.

Data on Optimized Reaction Conditions

The following tables summarize quantitative data from various studies on the enzymatic synthesis of this compound, providing a comparative overview of different reaction conditions and their impact on yield.

Table 1: Effect of Temperature on this compound Yield

Temperature (°C)Yield (%)Reference
591.1[3]
3562.7[3]

Table 2: Effect of pH on the Synthesis/Hydrolysis Ratio (Vs/Vh)

pHVs/VhReference
6.0Lower[5]
6.3Higher[5]
6.8Lower[5]

Table 3: Impact of Advanced Synthesis Strategies on Yield

StrategyInitial Yield (%)Improved Yield (%)Reference
In Situ Product Removal (ISPR)6485[4]
ISPR with Continuous Acyl Donor Feeding6591[9][10][11]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound with In Situ Product Removal (ISPR)

This protocol is based on the work by Yang et al. (2003).

Materials:

  • Immobilized penicillin acylase

  • 7-aminodesacetoxymethyl-3-chlorocephalosporanic acid (7ACCA)

  • D-phenylglycine methyl ester (PGME)

  • Phosphate buffer

  • Stirred bioreactors with jackets for temperature control

Methodology:

  • Set up two stirred bioreactors connected for circulation.

  • Maintain the reaction temperature at 5°C using the water jackets.

  • Adjust the pH of the reaction mixture to 6.2.

  • Add 7ACCA and PGME to the reactor at a molar ratio of 1:2.

  • Introduce the immobilized penicillin acylase to initiate the reaction.

  • Continuously circulate the reaction mixture between the two reactors to facilitate in situ product removal.

  • Monitor the reaction progress by HPLC to determine the conversion of 7ACCA to this compound.

Protocol 2: Enzymatic Synthesis with Continuous Acyl Donor Feeding and ISPR

This protocol is an enhancement of the above, as described by Zhang et al. (2006).

Materials:

  • Same as Protocol 1

  • Peristaltic pump

  • Chilled reservoir for PGME solution

Methodology:

  • Follow steps 1-3 from Protocol 1.

  • Add the initial amount of 7ACCA to the reactor.

  • Instead of adding all the PGME at the beginning, prepare a concentrated solution of PGME in a chilled reservoir.

  • Use a peristaltic pump to continuously feed the PGME solution into the enzyme reactor at a controlled rate.

  • Introduce the immobilized penicillin acylase.

  • Maintain the ISPR setup as in Protocol 1.

  • Monitor the reaction by HPLC. This strategy has been shown to improve the conversion of 7ACCA to 91%.[9][10][11]

Visualizations

The following diagrams illustrate key concepts and workflows in the enzymatic synthesis of this compound.

Enzymatic_Synthesis_of_this compound cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products 7-ACCA 7-ACCA Enzyme Immobilized Penicillin Acylase 7-ACCA->Enzyme PGME D-Phenylglycine methyl ester (PGME) PGME->Enzyme This compound This compound Enzyme->this compound Synthesis Methanol Methanol Enzyme->Methanol

Caption: Core reaction pathway for the enzymatic synthesis of this compound.

Competing_Reactions PGME PGME Cefaclor_Synthesis This compound Synthesis (Desired Reaction) PGME->Cefaclor_Synthesis PGME_Hydrolysis PGME Hydrolysis (Side Reaction) PGME->PGME_Hydrolysis Cefaclor_Product This compound Cefaclor_Synthesis->Cefaclor_Product PG D-Phenylglycine (By-product) PGME_Hydrolysis->PG

Caption: Competing synthesis and hydrolysis reactions in this compound production.

Troubleshooting_Workflow Start Low this compound Yield Check_Conditions Verify Reaction Conditions (pH, Temp, Substrate Ratio) Start->Check_Conditions Check_Enzyme Assess Enzyme Activity & Stability Check_Conditions->Check_Enzyme Analyze_Byproducts Quantify By-products (e.g., D-Phenylglycine) Check_Enzyme->Analyze_Byproducts Implement_ISPR Implement In Situ Product Removal (ISPR) Analyze_Byproducts->Implement_ISPR High By-products or Product Inhibition Yield_Improved Yield Improved Analyze_Byproducts->Yield_Improved Low By-products, Re-optimize Conditions Implement_Feeding Implement Continuous Acyl Donor Feeding Implement_ISPR->Implement_Feeding Implement_Feeding->Yield_Improved

Caption: A logical workflow for troubleshooting low this compound yield.

References

Technical Support Center: Cefaclor Interference in Non-Microbial Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter interference from the cephalosporin (B10832234) antibiotic Cefaclor in non-microbial cell-based assays. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues and provide recommendations for mitigating potential artifacts.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound and can it affect mammalian cells?

A1: this compound is a second-generation cephalosporin antibiotic that primarily targets and inhibits bacterial cell wall synthesis, leading to bacterial cell death.[1] While its intended targets are bacterial enzymes, studies on bactericidal antibiotics, including the class this compound belongs to (β-lactams), have shown that they can have off-target effects on mammalian cells.[2] The primary mechanism of this off-target effect is believed to be the induction of mitochondrial dysfunction and oxidative stress.[2][3]

Q2: How can this compound's instability in solutions affect my experiments?

A2: this compound is known to be unstable in aqueous solutions, and its degradation is dependent on pH and temperature.[4] In typical cell culture media with a physiological pH (around 7.4), this compound can degrade, which may lead to inconsistent results in your assays. It is highly recommended to prepare fresh this compound solutions for each experiment to ensure consistent and accurate concentrations.

Q3: Can this compound interfere with cell viability and cytotoxicity assays?

A3: Yes, this compound has the potential to interfere with common cell viability and cytotoxicity assays. For assays that measure metabolic activity as an indicator of cell viability, such as the MTT assay, this compound-induced mitochondrial dysfunction can lead to a reduction in signal, which may be misinterpreted as cytotoxicity. For cytotoxicity assays that measure the release of cellular components like lactate (B86563) dehydrogenase (LDH), it is important to consider that changes in media pH due to this compound degradation or other factors could potentially affect enzyme activity and lead to inaccurate results.

Q4: Are there any known effects of this compound on cellular signaling pathways?

A4: While direct, specific interference with a wide range of signaling pathways by this compound is not extensively documented in non-microbial cells, its ability to induce oxidative stress can have broad downstream effects. Oxidative stress is a known modulator of various signaling pathways, including those involved in inflammation, apoptosis, and cell proliferation. Therefore, it is plausible that this compound could indirectly influence the results of assays designed to measure the activity of these pathways.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Results in Cell Viability Assays (e.g., MTT, XTT)
  • Question: My cell viability results are variable or show decreased viability even at low this compound concentrations. What could be the cause?

  • Possible Cause:

    • Mitochondrial Dysfunction: this compound, as a bactericidal antibiotic, may be inducing mitochondrial dysfunction in your cells, leading to decreased metabolic activity and thus a lower reading in MTT or similar assays. This may not necessarily reflect true cell death.

    • This compound Instability: Degradation of this compound in the culture medium over the course of the experiment could lead to inconsistent effective concentrations and variable results.

  • Troubleshooting Steps:

    • Use an Alternative Viability Assay: Consider using a viability assay that does not rely on mitochondrial function, such as a trypan blue exclusion assay or a cytotoxicity assay that measures membrane integrity (e.g., LDH release).

    • Confirm Cytotoxicity with a Secondary Assay: If you suspect this compound-induced cytotoxicity, confirm your findings using an orthogonal method, such as a live/dead cell staining assay followed by microscopy or flow cytometry.

    • Prepare Fresh this compound Solutions: Always prepare this compound solutions fresh from powder for each experiment to minimize issues related to degradation.

    • Include Vehicle Controls: Ensure you have appropriate vehicle controls (e.g., the solvent used to dissolve this compound, such as DMSO) to rule out any effects of the solvent itself.

Issue 2: Potential Interference with Cytotoxicity Assays (e.g., LDH Release)
  • Question: I am observing unexpected results in my LDH cytotoxicity assay when using this compound. Could there be interference?

  • Possible Cause:

    • pH Effects on LDH Activity: this compound degradation in the medium could potentially alter the pH, which can affect the activity of the LDH enzyme and lead to inaccurate readings.

    • Direct Inhibition of LDH: While not specifically documented for this compound, some compounds can directly inhibit LDH activity, leading to an underestimation of cytotoxicity.

  • Troubleshooting Steps:

    • Monitor Media pH: Check the pH of your cell culture medium at the end of the experiment to see if there are significant changes in the presence of this compound.

    • Perform an LDH Activity Control: Test for direct interference by adding this compound to a known amount of LDH enzyme in cell-free medium and measure the activity.

    • Use an Alternative Cytotoxicity Assay: Consider using a different cytotoxicity assay, such as the propidium (B1200493) iodide uptake assay with flow cytometry, which is less susceptible to chemical interference.

Issue 3: Altered Readouts in Reporter Gene Assays
  • Question: My reporter gene assay results are showing unexpected activation or inhibition in the presence of this compound. What could be the reason?

  • Possible Cause:

    • Oxidative Stress-Induced Pathway Modulation: this compound-induced oxidative stress could be activating or inhibiting signaling pathways that regulate your reporter gene, leading to off-target effects.

    • Effects on General Transcription/Translation: Severe cellular stress caused by this compound could non-specifically affect the overall transcription and translation machinery of the cell.

  • Troubleshooting Steps:

    • Use a Control Reporter Vector: Include a control vector with a constitutively active promoter (e.g., CMV or SV40) to assess for general effects on transcription and translation.

    • Measure Oxidative Stress: Quantify markers of oxidative stress (e.g., reactive oxygen species levels) in your cells in response to this compound treatment to determine if this is a contributing factor.

    • Perform a Time-Course Experiment: Analyze reporter gene expression at different time points to distinguish between early specific effects and later non-specific effects due to cellular stress.

Data Presentation

Table 1: Physicochemical Properties of this compound Relevant to Cell-Based Assays

PropertyValueImplication for Cell-Based Assays
Molecular Weight 367.8 g/mol Important for calculating molar concentrations.
Water Solubility LowStock solutions should be prepared in an organic solvent like DMSO.
Stability in Aqueous Solution Unstable, pH and temperature-dependentPrepare fresh solutions for each experiment to ensure accurate dosing.

Table 2: Summary of Potential this compound Interference in Non-Microbial Cell-Based Assays and Mitigation Strategies

Assay TypePotential Interference MechanismRecommended Mitigation Strategy
Cell Viability (e.g., MTT, XTT) Induction of mitochondrial dysfunction leading to reduced metabolic activity.Use a non-metabolic viability assay (e.g., Trypan Blue) or a cytotoxicity assay (e.g., LDH, Propidium Iodide).
Cytotoxicity (e.g., LDH) Potential for pH changes in media to affect enzyme activity.Monitor media pH; perform an LDH activity control with this compound; use an alternative cytotoxicity assay.
Reporter Gene Assays Oxidative stress-induced modulation of signaling pathways.Use a constitutively active reporter control; measure oxidative stress markers.
General Cell Health Induction of oxidative stress and potential cellular damage.Monitor cell morphology; consider co-treatment with an antioxidant like N-acetyl-L-cysteine (NAC) as a control.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions for Cell-Based Assays

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

    • Sterile microcentrifuge tubes or conical tubes

    • Pre-warmed cell culture medium or buffer (e.g., PBS)

  • Procedure for Stock Solution (e.g., 10 mg/mL):

    • Accurately weigh the desired amount of this compound powder in a sterile tube.

    • Add the appropriate volume of DMSO to achieve a 10 mg/mL concentration.

    • Vortex thoroughly until the this compound is completely dissolved. Gentle warming to 37°C may be used cautiously.

    • Aliquot the stock solution into smaller volumes and store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

  • Procedure for Working Solution:

    • Thaw an aliquot of the this compound stock solution.

    • Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium immediately before adding to the cells.

    • Ensure the final DMSO concentration in the cell culture is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Visualizations

G cluster_0 This compound Application in Non-Microbial Assays This compound This compound Mitochondria Mitochondria This compound->Mitochondria Induces Dysfunction ROS Reactive Oxygen Species (ROS) (Oxidative Stress) Mitochondria->ROS Increased Production Signaling Cellular Signaling Pathways ROS->Signaling Modulates Assay Cell-Based Assay Readout (e.g., Viability, Cytotoxicity, Reporter) ROS->Assay Directly Interferes (e.g., redox-sensitive probes) Signaling->Assay Alters

Caption: Potential mechanism of this compound interference in non-microbial cell-based assays.

G cluster_1 Troubleshooting Workflow for Suspected this compound Interference Start Unexpected Assay Results with this compound Treatment Check_Stability Prepare Fresh this compound Solutions? Start->Check_Stability Yes_Stability Yes Check_Stability->Yes_Stability No_Stability No Check_Stability->No_Stability Check_Assay Assay Relies on Mitochondrial Function? Yes_Stability->Check_Assay Prepare_Fresh Prepare Fresh Solutions for Each Experiment No_Stability->Prepare_Fresh Prepare_Fresh->Check_Stability Yes_Assay Yes Check_Assay->Yes_Assay No_Assay No Check_Assay->No_Assay Use_Alternative Use Non-Mitochondrial Based Assay (e.g., Trypan Blue, LDH) Yes_Assay->Use_Alternative Check_Controls Perform Assay-Specific Controls (e.g., pH, direct enzyme inhibition) No_Assay->Check_Controls End Interpret Results with Caution Use_Alternative->End Check_Controls->End

Caption: A logical workflow for troubleshooting unexpected results in cell-based assays involving this compound.

References

Validation & Comparative

A Comparative Analysis of the In Vitro Activity of Cefaclor and Cephalexin

Author: BenchChem Technical Support Team. Date: December 2025

An objective review of the in vitro potency of two prominent first and second-generation oral cephalosporins, Cefaclor and Cephalexin, supported by microbiological data.

This guide provides a detailed comparison of the in vitro antibacterial activity of this compound, a second-generation cephalosporin (B10832234), and Cephalexin, a first-generation cephalosporin. The analysis is based on a review of published research and presents key quantitative data in a comparative format. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the relative in vitro efficacy of these two important antibiotics.

Executive Summary

This compound consistently demonstrates superior in vitro activity against a broad range of common bacterial pathogens when compared to Cephalexin.[1][2][3][4][5] This difference is particularly notable against certain Gram-negative organisms. While both antibiotics are effective against many Gram-positive bacteria, this compound's enhanced spectrum of activity is a key differentiator.

Comparative In Vitro Susceptibility Data

The in vitro potency of an antibiotic is quantitatively measured by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The following table summarizes the comparative MIC values for this compound and Cephalexin against several clinically significant bacterial species. Lower MIC values indicate greater antibacterial activity.

Bacterial SpeciesAntibioticMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Escherichia coli This compound0.125 - 9628
Cephalexin4 - >128832
Staphylococcus aureus This compound0.25 - 1628
Cephalexin0.5 - 1648
Klebsiella pneumoniae This compound0.5 - 32416
Cephalexin2 - >128864
Proteus mirabilis This compound0.125 - 814
Cephalexin1 - 32416

Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively. Data is compiled from multiple sources and may vary based on the specific strains and testing methodologies used.

Experimental Protocols

The data presented in this guide is primarily derived from studies employing standardized in vitro susceptibility testing methods, principally agar (B569324) dilution and broth microdilution techniques, as outlined by the Clinical and Laboratory Standards Institute (CLSI).

Agar Dilution Method

The agar dilution method is a reference standard for determining the MIC of an antimicrobial agent. The general procedure is as follows:

  • Preparation of Antibiotic Plates: A series of agar plates, typically using Mueller-Hinton agar, are prepared, each containing a specific, doubling concentration of the antibiotic (e.g., 0.25, 0.5, 1, 2, 4, 8 µg/mL).

  • Inoculum Preparation: The bacterial isolates to be tested are cultured to a standardized turbidity, corresponding to a known concentration of bacterial cells (approximately 1-2 x 10⁸ CFU/mL). This suspension is then further diluted to achieve a final inoculum density of about 10⁴ CFU per spot.

  • Inoculation: A small, standardized volume of the prepared bacterial suspension is inoculated onto the surface of each antibiotic-containing agar plate, as well as a growth control plate without any antibiotic.

  • Incubation: The inoculated plates are incubated at 35°C ± 2°C for 16-20 hours.

  • MIC Determination: Following incubation, the plates are examined for bacterial growth. The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Broth Microdilution Method

The broth microdilution method is a widely used, high-throughput technique for MIC determination. The protocol involves:

  • Preparation of Microtiter Plates: Sterile 96-well microtiter plates are prepared with serial twofold dilutions of the antibiotics in a liquid growth medium, such as cation-adjusted Mueller-Hinton broth.

  • Inoculum Preparation: A standardized bacterial inoculum is prepared as described for the agar dilution method and is further diluted in the broth to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Each well of the microtiter plate containing the antibiotic dilutions is inoculated with the standardized bacterial suspension. A growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum) are included.

  • Incubation: The microtiter plates are covered and incubated at 35°C ± 2°C for 16-20 hours.

  • MIC Determination: After incubation, the plates are visually inspected for turbidity, indicating bacterial growth. The MIC is the lowest concentration of the antibiotic in which there is no visible growth.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Both this compound and Cephalexin belong to the β-lactam class of antibiotics and share a common mechanism of action. They exert their bactericidal effect by inhibiting the synthesis of the peptidoglycan layer of the bacterial cell wall. This is achieved through the binding to and inactivation of penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. The disruption of the cell wall integrity leads to cell lysis and bacterial death. The following diagram illustrates this general mechanism.

General Mechanism of Action for Cephalosporins cluster_extracellular Extracellular Space cluster_cell_wall Bacterial Cell Wall cluster_cytoplasm Cytoplasm Cephalosporin Cephalosporin PBP Penicillin-Binding Proteins (PBPs) Cephalosporin->PBP Binds to and inhibits Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Catalyzes Cell_Lysis Cell Lysis and Death Peptidoglycan->Cell_Lysis Inhibition leads to weakened cell wall

Caption: General mechanism of action for cephalosporin antibiotics.

Experimental Workflow for In Vitro Susceptibility Testing

The determination of the in vitro activity of this compound and Cephalexin follows a standardized workflow to ensure the accuracy and reproducibility of the results. The diagram below outlines the key steps involved in this process.

Workflow for In Vitro Susceptibility Testing Start Start: Bacterial Isolate Inoculum_Prep Inoculum Preparation (Standardized to 0.5 McFarland) Start->Inoculum_Prep Method_Choice Select Method Inoculum_Prep->Method_Choice Agar_Dilution Agar Dilution Method_Choice->Agar_Dilution Agar Broth_Microdilution Broth Microdilution Method_Choice->Broth_Microdilution Broth Inoculation Inoculation of Plates/Wells Agar_Dilution->Inoculation Broth_Microdilution->Inoculation Incubation Incubation (35°C, 16-20h) Inoculation->Incubation MIC_Determination MIC Determination (Visual Inspection) Incubation->MIC_Determination End End: Report MIC Value MIC_Determination->End

Caption: Standardized workflow for determining MIC values.

References

Cefaclor's Efficacy Against Ampicillin-Resistant Haemophilus influenzae: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of cefaclor (B193732) and ampicillin (B1664943) against ampicillin-resistant Haemophilus influenzae. The data presented is compiled from multiple in vitro studies to support research and development in antimicrobial chemotherapy.

Executive Summary

Haemophilus influenzae has developed significant resistance to ampicillin, primarily through two mechanisms: the production of β-lactamase enzymes that inactivate the antibiotic, and alterations in penicillin-binding proteins (PBPs) which are the targets of β-lactam antibiotics.[1][2][3] this compound, a second-generation cephalosporin (B10832234), demonstrates efficacy against many ampicillin-resistant strains of H. influenzae, particularly those that produce β-lactamase.[4][5] This is attributed to this compound's greater stability in the presence of β-lactamases, allowing it to reach its PBP targets and inhibit bacterial cell wall synthesis. However, strains with altered PBPs may exhibit reduced susceptibility to this compound.

Comparative In Vitro Efficacy

The following table summarizes the Minimum Inhibitory Concentration (MIC) data for this compound and ampicillin against various strains of Haemophilus influenzae, including ampicillin-resistant phenotypes. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

AntibioticH. influenzae Strain TypeMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
This compound Ampicillin-Sensitive44
β-lactamase-positive, Ampicillin-Resistant (BLPAR)4>32
β-lactamase-negative, Ampicillin-Resistant (BLNAR)Markedly increased MICsMarkedly increased MICs
Ampicillin Ampicillin-Sensitive--
β-lactamase-positive, Ampicillin-Resistant (BLPAR)>32>32
β-lactamase-negative, Ampicillin-Resistant (BLNAR)1-64 (MIC range)-

MIC₅₀: Concentration of the antibiotic that inhibits the growth of 50% of the tested isolates. MIC₉₀: Concentration of the antibiotic that inhibits the growth of 90% of the tested isolates.

Experimental Protocols

The data presented in this guide is primarily derived from antimicrobial susceptibility testing (AST) using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for MIC Determination

This method involves preparing serial dilutions of the antibiotics in a liquid growth medium to determine the minimum concentration that inhibits bacterial growth.

  • Inoculum Preparation: A standardized suspension of H. influenzae is prepared in a suitable broth, such as Haemophilus Test Medium (HTM), to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

  • Antibiotic Dilution: Serial twofold dilutions of this compound and ampicillin are prepared in the wells of a microtiter plate.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours in an atmosphere of 5% CO₂.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

  • Quality Control: Reference strains of H. influenzae with known MIC values, such as ATCC 49247 and ATCC 49766, are included in each assay to ensure the accuracy and reproducibility of the results.

β-Lactamase Production Testing

The presence of β-lactamase is a key determinant of ampicillin resistance. It is commonly detected using a chromogenic cephalosporin method.

  • Reagent: A solution of a chromogenic cephalosporin, such as nitrocefin (B1678963), is used.

  • Procedure: A small amount of bacterial colony is applied to a filter paper or directly into the nitrocefin solution.

  • Interpretation: A rapid color change (e.g., from yellow to red) indicates the hydrolysis of the β-lactam ring by β-lactamase, confirming enzyme production.

Visualizing Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of action and resistance, as well as the experimental workflow.

cluster_0 Mechanism of Action & Resistance This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to AlteredPBP Altered PBPs This compound->AlteredPBP Reduced binding Ampicillin Ampicillin Ampicillin->PBP Binds to Ampicillin->AlteredPBP Reduced binding CellWall Bacterial Cell Wall Synthesis PBP->CellWall Inhibits BetaLactamase β-Lactamase BetaLactamase->this compound Less effective hydrolysis BetaLactamase->Ampicillin Hydrolyzes

Figure 1: Mechanism of action for this compound and ampicillin and bacterial resistance mechanisms.

cluster_1 Antimicrobial Susceptibility Testing Workflow Start Start: Isolate H. influenzae Inoculum Prepare Standardized Inoculum (0.5 McFarland) Start->Inoculum BetaLactamaseTest Perform β-Lactamase Test Start->BetaLactamaseTest Inoculation Inoculate Microtiter Plate Inoculum->Inoculation Dilution Serial Dilution of This compound & Ampicillin Dilution->Inoculation Incubation Incubate 16-20h at 35-37°C Inoculation->Incubation ReadMIC Read Minimum Inhibitory Concentration (MIC) Incubation->ReadMIC End End: Report Results ReadMIC->End BetaLactamaseTest->End

Figure 2: Workflow for determining the antimicrobial susceptibility of H. influenzae.

References

A Comparative Guide to the Validation of Stability-Indicating HPLC Methods for Cefaclor Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the validation of analytical methods is a critical step to ensure the quality, safety, and efficacy of pharmaceutical products. This guide provides a comprehensive comparison of validated stability-indicating High-Performance Liquid Chromatography (HPLC) methods for the analysis of Cefaclor (B193732), a second-generation cephalosporin (B10832234) antibiotic. We will delve into the experimental data, detailed protocols, and a comparison with alternative analytical techniques.

This compound is susceptible to degradation through oxidation, hydrolysis, and racemization, which can be accelerated by factors such as pH, temperature, and light.[1][2][3] Therefore, a stability-indicating analytical method is crucial to separate the intact drug from its degradation products, ensuring accurate quantification of the active pharmaceutical ingredient (API).

Comparison of Validated HPLC Methods

Several studies have reported the development and validation of stability-indicating HPLC methods for this compound. The following tables summarize the key chromatographic conditions and validation parameters from a selection of these methods, providing a clear comparison of their performance.

Table 1: Chromatographic Conditions for this compound Analysis

ParameterMethod 1Method 2Method 3Method 4
Column Kromasil C18Lichrospher RP-18C-18 (Supelcosil)Knauer C18
Mobile Phase Acetonitrile: 1% Orthophosphoric acid: 0.01M Ammonium dihydrogen phosphate (B84403) (50:45:5 v/v)0.067M Potassium dihydrogen phosphate buffer: Methanol (80:20 v/v) with 0.002 M hexane-1-sulphonic acid sodium salt (ion pair)Sodium 1-pentanesulfonate, water, triethylamine, and methanolTriethylamine: Methanol: Acetonitrile: Water (2:10:20:68 v/v)
pH 3.44.52.5 ± 0.1Not Specified
Flow Rate Not Specified1.3 mL/min1.5 mL/min1.0 mL/min
Detection PDA detectorUV at 265 nmUV at 265 nmUV at 265 nm
Retention Time Not SpecifiedNot Specified17 minNot Specified

Table 2: Validation Parameters of Different HPLC Methods for this compound

ParameterMethod 1Method 2Method 3Method 4
Linearity Range 0.1-0.5 mg/mL0.25-20 µg/mL0.39-50 µg/mLNot Specified
Correlation Coefficient (r²) 0.96260.9990.999Not Specified
Accuracy (% Recovery) 104.35%Not SpecifiedNot SpecifiedClose to 100%
Precision (%RSD) < 1Not SpecifiedNot Specified< 2.0%
Limit of Detection (LOD) 40 µg/mLNot SpecifiedNot SpecifiedNot Specified
Limit of Quantification (LOQ) 75 µg/mL0.25 µg/mLNot SpecifiedNot Specified

Experimental Protocols

The validation of a stability-indicating HPLC method involves a series of experiments to demonstrate its suitability for the intended purpose. Below are detailed methodologies for the key validation experiments.

Linearity

The linearity of an analytical method is its ability to produce test results that are directly proportional to the concentration of the analyte within a given range.[4]

  • Preparation of Standard Solutions: Prepare a series of at least five standard solutions of this compound in the mobile phase, covering the expected concentration range of the samples.

  • Injection: Inject each standard solution in triplicate into the HPLC system.

  • Data Analysis: Plot a graph of the mean peak area against the corresponding concentration. Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line. An r² value close to 1 (typically >0.99) indicates good linearity.[5][6]

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.

  • Sample Preparation: Spike a placebo (a mixture of all excipients without the active ingredient) with a known amount of this compound at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Analysis: Analyze these spiked samples using the developed HPLC method.

  • Calculation: Calculate the percentage recovery of this compound at each concentration level. The acceptance criteria for recovery are typically between 98% and 102%.

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Repeatability (Intra-day Precision): Analyze a minimum of six replicate samples of the same batch on the same day and by the same analyst.

  • Intermediate Precision (Inter-day Precision): Repeat the analysis on different days, with different analysts, or with different equipment.

  • Calculation: Calculate the relative standard deviation (RSD) for the series of measurements. An RSD of less than 2% is generally considered acceptable.[7]

Specificity and Forced Degradation Studies

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients. Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.

  • Stress Conditions: Subject the this compound drug substance to various stress conditions, including:

    • Acid Hydrolysis: Treat with an acid (e.g., 0.1N HCl) at an elevated temperature.

    • Base Hydrolysis: Treat with a base (e.g., 0.1N NaOH) at an elevated temperature.

    • Oxidative Degradation: Treat with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

    • Thermal Degradation: Expose the solid drug to dry heat (e.g., 85°C).[8]

    • Photolytic Degradation: Expose the drug solution to UV light.

  • Analysis: Analyze the stressed samples using the developed HPLC method.

  • Evaluation: The method is considered stability-indicating if the degradation products are well-resolved from the parent this compound peak and from each other. The peak purity of the this compound peak should also be assessed using a photodiode array (PDA) detector.

Workflow for Validation of a Stability-Indicating HPLC Method

G Workflow for Validation of a Stability-Indicating HPLC Method A Method Development B Method Optimization (Mobile Phase, Column, Flow Rate, etc.) A->B C Method Validation B->C D Linearity & Range C->D E Accuracy C->E F Precision (Repeatability, Intermediate) C->F G Specificity (Forced Degradation) C->G H Robustness C->H I LOD & LOQ C->I J Validated Method D->J E->J F->J G->J H->J I->J

Caption: Logical workflow for the validation of a stability-indicating HPLC method.

Comparison with Alternative Analytical Methods

While HPLC is the most common and reliable technique for stability-indicating assays, other methods like UV-Visible Spectrophotometry have also been used for the quantification of this compound.

UV-Visible Spectrophotometry:

  • Principle: This method is based on the measurement of the absorption of ultraviolet or visible radiation by the drug substance.

  • Advantages: It is a simple, rapid, and cost-effective method.[7][9]

  • Limitations: The major drawback of UV spectrophotometry is its lack of specificity. It cannot distinguish between the intact drug and its degradation products if they have overlapping absorption spectra. This makes it unsuitable for stability-indicating assays on its own.

  • Application: It can be a suitable method for routine quality control analysis of this compound in pharmaceutical formulations where the presence of degradation products is not a significant concern.[7][9]

A study comparing HPLC and UV spectrophotometric methods for the determination of this compound in pharmaceutical dosages concluded that both methods were accurate and precise for quantification.[7][9] However, the HPLC method is inherently superior for stability studies due to its separative capabilities.

Conclusion

The validation of a stability-indicating HPLC method is paramount for ensuring the quality and stability of this compound formulations. This guide has provided a comparative overview of various validated HPLC methods, detailing their chromatographic conditions and performance characteristics. The provided experimental protocols and workflow diagram offer a practical framework for researchers and scientists involved in the development and validation of analytical methods for this compound and other pharmaceutical compounds. While alternative methods like UV spectrophotometry exist for routine analysis, HPLC remains the gold standard for stability-indicating assays due to its superior specificity and separation capabilities.

References

Navigating Beta-Lactam Cross-Reactivity: A Comparative Guide on Cefaclor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of antibiotics is paramount for both patient safety and the advancement of new therapeutic agents. This guide provides an objective comparison of Cefaclor's cross-reactivity with other beta-lactam antibiotics, supported by experimental data and detailed methodologies.

This compound, a second-generation cephalosporin (B10832234), is a widely prescribed antibiotic for various bacterial infections.[1] However, its structural similarity to other beta-lactam antibiotics, particularly penicillins and other cephalosporins, raises concerns about cross-reactivity in allergic individuals.[1] The primary mechanism behind this cross-reactivity is not typically the core beta-lactam ring but rather the similarities in the R1 side chains of the molecules.[2][3][4]

Quantitative Analysis of Cross-Reactivity

The following table summarizes the reported cross-reactivity rates between this compound and other beta-lactams from various clinical and in-vitro studies. It is crucial to note that these values can vary based on the study population, the specific diagnostic methods employed, and the nature of the allergic reaction (i.e., IgE-mediated immediate hypersensitivity versus delayed T-cell mediated reactions).

Beta-Lactam Class Specific Antibiotic Reported Cross-Reactivity with this compound Key Findings & Citations
Penicillins Amoxicillin / AmpicillinHigh (can be over 30%)Due to identical or very similar R1 side chains (aminopenicillins and aminocephalosporins).[2][3][5][6][7]
Penicillin G/VLow to negligibleDifferent R1 side chains significantly reduce the likelihood of cross-reactivity.[8]
Cephalosporins CephalexinHighShares a similar R1 side chain with this compound.[7]
CefadroxilModerate to HighAlso an aminocephalosporin with a similar R1 side chain.[9]
CefuroximeLowDifferent R1 side chain compared to this compound.[9][10]
CeftriaxoneLowDifferent R1 side chain.[9][11]
CefazolinVery LowPossesses a unique R1 side chain, making cross-reactivity with other beta-lactams, including this compound, unlikely.[12]
Carbapenems Imipenem / MeropenemVery Low (<1%)Generally considered safe for patients with penicillin or cephalosporin allergies not related to the beta-lactam ring itself.[2][8]
Monobactams AztreonamNegligibleStructurally distinct from other beta-lactams, with the exception of ceftazidime (B193861) (shares an identical R1 side chain). No significant cross-reactivity with this compound is expected.[2][4]

Experimental Protocols for Assessing Cross-Reactivity

The determination of beta-lactam cross-reactivity involves a combination of in-vivo and in-vitro diagnostic tests. The following are detailed methodologies commonly cited in research studies.

In-Vivo Testing
  • Skin Prick Test (SPT):

    • A small drop of the antibiotic solution (e.g., this compound, amoxicillin) is placed on the patient's forearm.

    • The skin is lightly pricked through the drop with a sterile lancet.

    • After 15-20 minutes, the site is observed for a wheal and flare reaction, indicating a positive IgE-mediated response. A wheal larger than 3mm compared to the negative control is considered positive.[13]

  • Intradermal Test (IDT):

    • If the SPT is negative, a small amount of a more diluted antibiotic solution is injected into the dermal layer of the skin.[13]

    • The injection site is monitored for 15-20 minutes for a wheal and flare reaction.

    • For suspected non-immediate reactions, a delayed reading at 24-48 hours is performed.[2]

  • Patch Test:

    • Used to investigate delayed (T-cell mediated) hypersensitivity reactions.[10]

    • The antibiotic is applied to a patch, which is then placed on the patient's back for 48 hours.

    • The site is read at 48 and 96 hours for eczematous or maculopapular reactions.

  • Drug Provocation Test (DPT) / Graded Challenge:

    • Considered the gold standard for confirming or ruling out a drug allergy.[13]

    • Administered under strict medical supervision when other tests are negative but a high degree of suspicion remains.

    • The patient is given gradually increasing doses of the antibiotic, starting with a very small fraction of the therapeutic dose, and is closely monitored for any adverse reactions.

In-Vitro Testing
  • Serum Specific IgE (sIgE) Assay (e.g., ImmunoCAP):

    • A blood sample is taken from the patient.

    • The serum is incubated with a solid phase coupled with the antibiotic allergen (e.g., this compound).

    • If specific IgE antibodies are present in the serum, they will bind to the allergen.

    • A fluorescently labeled anti-IgE antibody is added, and the fluorescence is measured to quantify the amount of specific IgE.[2][9][14]

  • Basophil Activation Test (BAT):

    • A flow cytometric assay that measures the activation of basophils (a type of white blood cell) in response to an allergen.[13]

    • Patient's whole blood is incubated with the suspected antibiotic.

    • If the patient is allergic, their basophils will degranulate and express activation markers (like CD63 or CD203c) on their surface.

    • These markers are then detected and quantified using flow cytometry.[13]

Visualizing Methodologies and Relationships

To better illustrate the processes and concepts discussed, the following diagrams have been generated.

Experimental_Workflow_for_Beta_Lactam_Cross_Reactivity_Assessment cluster_patient Patient Presentation cluster_invitro In-Vitro Testing cluster_invivo In-Vivo Testing cluster_confirmation Confirmatory Testing cluster_diagnosis Final Diagnosis Patient Patient with Suspected This compound Allergy sIgE Serum Specific IgE Assay Patient->sIgE BAT Basophil Activation Test Patient->BAT SPT Skin Prick Test Patient->SPT Patch Patch Test (for delayed reactions) Patient->Patch DPT Drug Provocation Test (Graded Challenge) sIgE->DPT If sIgE negative BAT->DPT If BAT negative IDT Intradermal Test SPT->IDT If SPT negative IDT->DPT If IDT negative Patch->DPT If Patch negative Diagnosis Confirmed Cross-Reactivity or Tolerance DPT->Diagnosis Structural_Similarities_and_Cross_Reactivity This compound This compound (Aminocephalosporin) Amoxicillin Amoxicillin (Aminopenicillin) This compound->Amoxicillin Similar R1 Side Chain (High Cross-Reactivity) Cephalexin Cephalexin (Aminocephalosporin) This compound->Cephalexin Similar R1 Side Chain (High Cross-Reactivity) Ceftriaxone Ceftriaxone This compound->Ceftriaxone Different R1 Side Chain (Low Cross-Reactivity)

References

Cefaclor versus other cephalosporins for treating Streptococcus pneumoniae.

Author: BenchChem Technical Support Team. Date: December 2025

Cefaclor's Evolving Role Against Streptococcus pneumoniae

This compound (B193732), a second-generation oral cephalosporin (B10832234), has historically been used to treat respiratory tract infections, including those caused by Streptococcus pneumoniae. However, the emergence of penicillin-resistant S. pneumoniae (PRSP) has significantly challenged its efficacy. This guide provides a comparative analysis of this compound against other cephalosporins, supported by in vitro susceptibility data and clinical trial outcomes, to inform researchers and drug development professionals about its current standing.

In Vitro Susceptibility: A Generational Divide

The in vitro activity of cephalosporins against S. pneumoniae is heavily dependent on the bacteria's susceptibility to penicillin. Later-generation cephalosporins generally exhibit greater potency, especially against resistant strains.

Key Findings:

  • Penicillin-Susceptible S. pneumoniae (PSSP): this compound demonstrates excellent activity against PSSP isolates, with over 99% being susceptible.[1] All tested strains of S. pneumoniae have been shown to be highly susceptible to this compound.[2] Its activity is reported to be four- to sixteen-fold more potent than the first-generation cephalosporin, cephalexin.[3]

  • Penicillin-Intermediate S. pneumoniae: this compound's efficacy begins to wane against these strains. Studies show that only about 7% to 31% of penicillin-intermediate isolates remain susceptible to this compound.[1][4] In contrast, second-generation cephalosporins like Cefuroxime (B34974) and third-generation agents like Cefpodoxime retain susceptibility against approximately 38% of these isolates.[4]

  • Penicillin-Resistant S. pneumoniae (PRSP): this compound shows very limited to no activity against fully resistant strains.[4][5] Studies have demonstrated 0% susceptibility to this compound in PRSP isolates.[4] Third-generation cephalosporins like Cefdinir (B1668824) and Ceftriaxone are significantly more active, although resistance is still a major concern.[6][7][8][9]

Table 1: Comparative In Vitro Activity (MIC) of Oral Cephalosporins against S. pneumoniae

AntibioticGenerationPenicillin SusceptibilityMIC Range (μg/mL)MIC90 (μg/mL)
This compound SecondSusceptible0.25 - 0.5[6][8][9]-
Intermediate->32[4]
Resistant->32[4]
Cefuroxime SecondIntermediate-16[4]
Resistant--
Cefdinir ThirdSusceptible0.03 - 0.06[6][8][9]-
Cefpodoxime ThirdIntermediate-4[4]
Resistant--
Cefditoren ThirdResistant-0.5[4]

MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

Clinical Efficacy and Bacteriological Eradication

Clinical outcomes often reflect in vitro data. While this compound can be effective for infections caused by susceptible pneumococci, its utility diminishes in regions with a high prevalence of resistance.

A comparative study on lower respiratory tract infections found that high-dose Cefuroxime axetil (500 mg every 12 hours) resulted in an 86% bacteriological cure rate, compared to 60% for this compound (500 mg every 8 hours).[10] In a trial comparing Cefdinir and this compound for community-acquired pneumonia, the microbiological eradication rates were comparable at 92% and 93%, respectively, for the pathogens isolated.[11] Similarly, another study found no statistically significant difference in clinical and bacteriological response rates between an advanced formulation of this compound and standard this compound in treating pneumonia.[12]

Table 2: Clinical and Bacteriological Outcomes in Community-Acquired Pneumonia (CAP)

TreatmentDosageClinical Success Rate (Cured + Improved)Bacteriological Eradication RateStudy Population
Cefdinir 300 mg BID89%[11]92%[11]Evaluable CAP patients
This compound 500 mg TID86%[11]93%[11]Evaluable CAP patients
Sparfloxacin 200 mg Daily86.6%Comparable to this compoundClinically assessable CAP patients
This compound 500 mg TID84.4%Comparable to SparfloxacinClinically assessable CAP patients

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The data presented in Table 1 are primarily derived from susceptibility testing conducted according to guidelines established by the Clinical and Laboratory Standards Institute (CLSI). The broth microdilution method is a standard quantitative technique.

Protocol:

  • Preparation of Inoculum: S. pneumoniae isolates are grown on an appropriate medium (e.g., blood agar) for 18-24 hours. Colonies are then suspended in a saline or broth solution to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-4 x 10⁸ CFU/mL. This suspension is further diluted to yield a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Antibiotic Dilution: The cephalosporins are prepared in Mueller-Hinton broth supplemented with lysed horse blood. Serial two-fold dilutions of each antibiotic are made in 96-well microtiter plates to achieve a range of concentrations.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. The plates are then incubated at 35°C in an atmosphere of 5% CO₂ for 20-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism. This is typically assessed by visual inspection or with an automated plate reader. For S. pneumoniae, reliable MIC methods for β-lactam agents include broth microdilution or gradient diffusion tests like the Etest®.[13] Disk diffusion is considered unreliable for this class of drugs against this organism.[13]

Visualizing the Experimental Workflow

The following diagram illustrates the standardized workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic against S. pneumoniae.

MIC_Determination_Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis p1 Isolate S. pneumoniae from clinical sample p2 Culture on Blood Agar (18-24 hours) p1->p2 p3 Prepare 0.5 McFarland Standard Suspension p2->p3 e1 Dilute & Inoculate Plates (Final conc. ~5x10^5 CFU/mL) p3->e1 p4 Prepare Serial Antibiotic Dilutions in Microplate p4->e1 e2 Incubate at 35°C in 5% CO2 (20-24 hours) e1->e2 a1 Visually Inspect for Growth or Use Automated Reader e2->a1 a2 Determine MIC: Lowest concentration with no visible growth a1->a2 r1 Final MIC Value (e.g., 2 µg/mL) a2->r1 Report Result

Caption: Workflow for MIC determination using broth microdilution.

References

Cefaclor in Combination with Beta-Lactamase Inhibitors: A Comparative Guide to In Vitro Synergy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rising tide of antimicrobial resistance, particularly from extended-spectrum β-lactamase (ESBL)-producing bacteria, necessitates a thorough investigation into combination therapies to preserve the efficacy of existing antibiotics. This guide provides a comprehensive overview of the in vitro synergistic activity of Cefaclor, a second-generation oral cephalosporin, when combined with beta-lactamase inhibitors. By summarizing key experimental findings, detailing methodologies, and presenting logical workflows, this document aims to facilitate further research and development in this critical area.

This compound exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall.[1] It is prescribed for a variety of infections, including those of the respiratory tract, skin, and urinary tract.[1] However, its effectiveness is compromised by bacteria that produce β-lactamase enzymes, which inactivate β-lactam antibiotics like this compound.[1] The most compelling evidence for enhancing this compound's activity lies in its combination with β-lactamase inhibitors such as clavulanic acid and sulbactam (B1307).[1]

Quantitative Analysis of Synergy

A key study investigating the in vitro activity of this compound alone and in combination with clavulanic acid (CA) and sulbactam (SUL) against 52 ESBL-producing Escherichia coli isolates from urinary tract infections demonstrated a significant synergistic and bactericidal effect.[1][2] The following tables summarize the pivotal quantitative findings from this research, highlighting the enhanced efficacy of this compound in these combinations.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and its Combinations against ESBL-Producing E. coli [1][2]

Antimicrobial Agent/CombinationMIC50 (µg/mL)MIC90 (µg/mL)
This compound (CFC)>128>128
This compound/Clavulanic Acid (CFC/CA)8/464/32
This compound/Sulbactam (CFC/SUL)8/464/32
This compound/Clavulanic Acid/Sulbactam (CFC/CA/SUL)8/4/464/32/32

Table 2: Susceptibility Restoration and Inhibition Zone Diameters for this compound Combinations against ESBL-Producing E. coli [1]

Antimicrobial Agent/CombinationMean Inhibition Zone (mm)Susceptibility Restoration (%)
This compound (CFC)6.6-
This compound/Clavulanic Acid (CFC/CA)16.454%
This compound/Sulbactam (CFC/SUL)18.356%
This compound/Clavulanic Acid/Sulbactam (CFC/CA/SUL)19.669.2%

Experimental Protocols

The evaluation of in vitro synergy between this compound and beta-lactamase inhibitors employs several standard laboratory techniques.

Broth Microdilution Method (Checkerboard Assay)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents, both individually and in combination, to assess for synergistic, additive, indifferent, or antagonistic interactions.

  • Preparation of Reagents: Stock solutions of this compound and the beta-lactamase inhibitor (e.g., clavulanic acid or sulbactam) are prepared in a suitable solvent and then diluted in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Plate Setup: A 96-well microtiter plate is used. Serial twofold dilutions of this compound are made along the x-axis, and serial twofold dilutions of the beta-lactamase inhibitor are made along the y-axis. This creates a checkerboard of varying concentration combinations of the two agents.[3]

  • Inoculation: A bacterial suspension is prepared from an overnight culture and adjusted to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[3] This is further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.[4]

  • Incubation: The plate is incubated at 35°C for 16-24 hours.[5]

  • Data Analysis: The MIC is defined as the lowest concentration of the drug, alone or in combination, that completely inhibits visible bacterial growth.[3] The interaction is quantified by calculating the Fractional Inhibitory Concentration (FIC) Index.

The FIC Index is calculated as follows:

FIC Index = FIC of this compound + FIC of Inhibitor

Where:

  • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

  • FIC of Inhibitor = (MIC of Inhibitor in combination) / (MIC of Inhibitor alone)

The results are interpreted as:

  • Synergy: FIC Index ≤ 0.5

  • Additive/Indifference: 0.5 < FIC Index ≤ 4

  • Antagonism: FIC Index > 4[1][5]

Time-Kill Assay

This dynamic method assesses the bactericidal or bacteriostatic activity of antimicrobial agents over time.

  • Preparation: Bacterial cultures are grown to the logarithmic phase and then diluted to a starting inoculum of approximately 5 x 10⁵ CFU/mL in flasks containing CAMHB with the desired concentrations of the antimicrobial agents (this compound alone, inhibitor alone, and the combination).[6]

  • Incubation and Sampling: The flasks are incubated at 37°C with shaking. Aliquots are removed at specified time points (e.g., 0, 4, 8, 12, and 24 hours).[7]

  • Quantification: Serial dilutions of the aliquots are plated on agar (B569324) plates, and the number of viable colonies (CFU/mL) is determined after overnight incubation.

  • Data Analysis: The change in log₁₀ CFU/mL over time is plotted. Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.[6] Bactericidal activity is defined as a ≥ 3-log₁₀ reduction in CFU/mL from the initial inoculum.

Visualizing the Workflow and Mechanism

To better understand the experimental process and the underlying mechanism of synergy, the following diagrams are provided.

G cluster_prep Preparation cluster_testing In Vitro Synergy Testing cluster_analysis Data Analysis cluster_interpretation Interpretation Isolate Bacterial Isolate (e.g., ESBL-producing E. coli) Checkerboard Checkerboard Assay (MIC Determination) Isolate->Checkerboard TimeKill Time-Kill Assay (Bactericidal Activity) Isolate->TimeKill Media Culture Media (e.g., CAMHB) Media->Checkerboard Media->TimeKill Antimicrobials Antimicrobial Agents (this compound, Inhibitor) Antimicrobials->Checkerboard Antimicrobials->TimeKill FIC Calculate FIC Index Checkerboard->FIC LogReduction Determine Log10 CFU/mL Reduction TimeKill->LogReduction Synergy Synergy / Additivity / Antagonism FIC->Synergy Bactericidal Bactericidal / Bacteriostatic Effect LogReduction->Bactericidal

Workflow for In Vitro Synergy Testing of this compound.

G cluster_bacteria Bacterial Cell ESBL β-Lactamase (ESBL) Degradation This compound Degradation ESBL->Degradation PBP Penicillin-Binding Protein (PBP) CellLysis Cell Wall Synthesis Inhibition → Cell Lysis PBP->CellLysis This compound This compound This compound->ESBL Hydrolysis This compound->PBP Binds to & Inhibits Inhibitor β-Lactamase Inhibitor Inhibitor->ESBL Inactivates

References

The Direct Link: Correlating Cefaclor MIC with Clinical Success in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the relationship between the in vitro susceptibility of a pathogen and the in vivo efficacy of an antibiotic is paramount. This guide provides a comparative analysis of how the Minimum Inhibitory Concentration (MIC) of Cefaclor, a second-generation cephalosporin, correlates with clinical outcomes in various animal infection models. The data presented herein is crucial for preclinical assessments and for predicting the potential clinical success of this compound against key bacterial pathogens.

This guide synthesizes experimental data from animal studies to provide a clear correlation between this compound MIC values and corresponding clinical outcomes, such as bacterial clearance and survival rates. Detailed experimental protocols and visual workflows are included to ensure reproducibility and a comprehensive understanding of the methodologies.

Correlating this compound Efficacy with MIC in a Murine Peritonitis Model

A key study investigated the relationship between the in vitro activity (MIC) of 14 cephalosporins, including this compound, and their in vivo efficacy (50% effective dose, ED50) in a mouse model of peritonitis caused by Streptococcus pneumoniae. A highly significant correlation was found between the MIC and the ED50, demonstrating that a lower MIC is associated with a more effective dose in vivo.[1]

Furthermore, the study highlighted the critical role of pharmacokinetic parameters, showing a significant correlation between the ED50 and the duration that the serum drug concentration remains above the MIC (T>MIC).[1] This reinforces the understanding that for cephalosporins like this compound, maintaining a concentration above the MIC for a sufficient period is a key determinant of a successful clinical outcome.

PathogenAnimal ModelThis compound MIC (µg/mL)This compound ED50 (mg/kg)T>MIC for ED50 (hours)Reference
Streptococcus pneumoniae type 3Mouse (Peritonitis)0.2102.5[1]

This compound Efficacy in a Murine Thigh Infection Model

The neutropenic murine thigh infection model is a standard for evaluating the in vivo efficacy of antimicrobial agents. In a study comparing this compound with cefcanel (B1210410) daloxate, this compound demonstrated significant efficacy against various bacterial strains.

PathogenAnimal ModelDosing RegimenClinical OutcomeReference
Staphylococcus aureusMouse (Neutropenic Thigh)0.1 or 0.5 mmol/kg (three doses)~90% reduction in viable bacterial count[2]
Escherichia coliMouse (Neutropenic Thigh)0.1 or 0.5 mmol/kg (three doses)~90% reduction in viable bacterial count[2]
Klebsiella pneumoniaeMouse (Neutropenic Thigh)0.1 or 0.5 mmol/kg (three doses)~90% reduction in viable bacterial count

Experimental Protocols

Murine Peritonitis Model for Streptococcus pneumoniae

This model is utilized to assess the in vivo efficacy of antibiotics against systemic infections.

  • Animal Model: Inbred female mice are used.

  • Inoculum Preparation: Streptococcus pneumoniae type 3 is grown in broth, and a standardized suspension is prepared.

  • Infection: Mice are inoculated intraperitoneally with the bacterial suspension.

  • Treatment: A single subcutaneous dose of the antibiotic is administered one hour after inoculation.

  • Outcome Assessment: The 50% effective dose (ED50), the dose required to protect 50% of the animals from death, is calculated.

  • Pharmacokinetic Analysis: Serum concentrations of the antibiotic are measured at various time points after administration to determine pharmacokinetic parameters like T>MIC.

G cluster_protocol Murine Peritonitis Model Workflow prep Bacterial Culture (S. pneumoniae) infect Intraperitoneal Inoculation prep->infect Standardized Suspension treat Subcutaneous Antibiotic Dose infect->treat 1 hour post-infection observe Observation Period treat->observe outcome Determine ED50 observe->outcome

Murine Peritonitis Model Workflow
Neutropenic Murine Thigh Infection Model

This model is designed to evaluate antibiotic efficacy with minimal influence from the host's immune system.

  • Neutropenia Induction: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.

  • Inoculum Preparation: A clinical isolate of the target bacterium (e.g., S. aureus) is grown to a specific concentration.

  • Infection: The bacterial suspension is injected into the thigh muscle of the neutropenic mice.

  • Treatment: Oral administration of this compound is initiated at predetermined time points post-infection. Various dosages are used to establish a dose-response relationship.

  • Efficacy Assessment: At 24 hours post-infection, the mice are euthanized, and the infected thigh muscle is homogenized. The number of colony-forming units (CFU) per gram of tissue is determined by plating serial dilutions. The reduction in bacterial load in treated groups is compared to a vehicle-treated control group.

G cluster_protocol Neutropenic Murine Thigh Infection Model neutropenia Induce Neutropenia (Cyclophosphamide) infection Intramuscular Infection (e.g., S. aureus) neutropenia->infection treatment Oral this compound Administration infection->treatment assessment Efficacy Assessment (CFU count at 24h) treatment->assessment

Neutropenic Thigh Infection Model Workflow

The Importance of Inoculum Size

It is important to note that the efficacy of this compound can be influenced by the bacterial inoculum size. Studies have shown that for Haemophilus influenzae type b, this compound is effective at a standard inoculum of 10^5 CFU/mL. However, at higher inocula (excess of 10^6 CFU/mL), the bacteria were not inhibited even at high concentrations of the antibiotic. This "inoculum effect" is a critical consideration in the design and interpretation of both in vitro and in vivo studies.

Conclusion

The available data from animal studies demonstrates a clear correlation between the MIC of this compound and its in vivo efficacy. For S. pneumoniae, a lower MIC is directly associated with a lower effective dose, with the T>MIC being a key pharmacodynamic driver of the therapeutic outcome. In the murine thigh infection model, this compound has shown significant bactericidal activity against common pathogens like S. aureus, E. coli, and K. pneumoniae. These findings underscore the predictive value of MIC in assessing the potential clinical utility of this compound and provide a solid foundation for further research and development. The detailed experimental protocols provided in this guide offer a framework for conducting robust and reproducible in vivo efficacy studies.

References

A Comparative Analysis of Cefaclor Synthesis: The Enzymatic Route vs. the Chemical Pathway

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the two primary methodologies for synthesizing the second-generation cephalosporin (B10832234) antibiotic, Cefaclor (B193732), reveals a significant divergence in efficiency, environmental impact, and process complexity. This guide provides a comprehensive comparison of the enzymatic and chemical synthesis routes, supported by experimental data, to inform researchers, scientists, and drug development professionals.

The synthesis of this compound, a widely prescribed oral antibiotic, predominantly follows two main pathways: a biocatalytic approach utilizing enzymes and a conventional chemical method involving Dane salts. While both routes yield the desired active pharmaceutical ingredient, they differ substantially in key performance indicators such as yield, purity, cost-effectiveness, and environmental sustainability.

The Enzymatic Synthesis: A Greener Approach

The enzymatic synthesis of this compound has gained considerable traction as a more sustainable alternative to traditional chemical methods.[1] This route typically involves the coupling of 7-amino-3-chloro-cephalosporanic acid (7-ACCA) with an activated form of D-phenylglycine, such as D-phenylglycine methyl ester (PGM), catalyzed by an immobilized enzyme, most commonly penicillin G acylase.[2][3]

This biocatalytic approach offers several advantages, including milder reaction conditions (typically at or near room temperature and neutral pH), reduced use of hazardous organic solvents, and higher specificity, which often leads to fewer byproducts and a cleaner product profile.[1][4]

The Chemical Synthesis: The Conventional Dane Salt Method

The traditional chemical synthesis of this compound often employs the Dane salt method. This multi-step process begins with the protection of the amino group of D-phenylglycine as a Dane salt. The core of the synthesis involves the acylation of 7-ACCA with the activated Dane salt derivative. Key stages in this pathway include silylation, the formation of a mixed acid anhydride (B1165640), a condensation reaction, and finally, acidolysis to yield this compound.[5]

While this method has been historically significant in the production of beta-lactam antibiotics, it is often associated with the use of harsh reagents, organic solvents, and more complex purification procedures to remove impurities.[5]

Comparative Performance Analysis

The choice between the enzymatic and chemical synthesis routes for this compound production is often a trade-off between various performance parameters. The following tables summarize the available quantitative data for each route.

ParameterEnzymatic SynthesisChemical Synthesis (Dane Salt Method)Source
Overall Yield 59% - 98%Information on a directly comparable overall yield is limited in the reviewed literature. The process involves multiple steps, and the overall yield is dependent on the efficiency of each.[3][6][7]
Purity Up to 99.4%High purity can be achieved, but often requires extensive purification to remove byproducts and residual solvents. A patent describes a final product with HPLC content >98.0%.[2][5]

Table 1: Comparison of Yield and Purity

ParameterEnzymatic SynthesisChemical Synthesis (Dane Salt Method)Source
Key Reagents 7-ACCA, Activated D-phenylglycine (e.g., PGM), Immobilized Penicillin G Acylase7-ACCA, D-phenylglycine Dane salt, Silylating agents (e.g., TMCS, HMDS), Ethyl chloroformate, Organic solvents (e.g., Dichloromethane (B109758), DMF)[2][5]
Reaction Conditions Mild (e.g., 5-35°C, pH 6-8)Often involves very low temperatures (e.g., -70°C to -20°C) and anhydrous conditions.[2][5]
Solvent Usage Primarily aqueous media, though some organic cosolvents may be used.Extensive use of organic solvents like dichloromethane and dimethylformamide.[5][8]

Table 2: Comparison of Reagents and Reaction Conditions

ParameterEnzymatic SynthesisChemical Synthesis (Dane Salt Method)Source
Cost-Effectiveness Potentially lower operational costs due to reduced energy consumption and waste treatment. The initial cost of the enzyme can be a factor.Can be cost-intensive due to the use of multiple reagents, organic solvents, and the need for complex purification steps and energy-intensive cooling.[4][9]
Environmental Impact (Green Chemistry Metrics) Generally considered more environmentally friendly. Expected to have a lower E-factor and Process Mass Intensity (PMI) due to less solvent usage and waste generation. Specific values for this compound synthesis are not widely published.Higher environmental impact due to the significant use of organic solvents and reagents, leading to a larger amount of waste. Expected to have a higher E-factor and PMI.[10][11][12][13][14]

Table 3: Comparison of Cost and Environmental Impact

Experimental Protocols

Enzymatic Synthesis of this compound

The following protocol is a representative example of the enzymatic synthesis of this compound:

  • Reaction Setup: A reactor is charged with 7-ACCA and water. The pH is adjusted to approximately 7.0 with a base such as ammonia. The mixture is brought to the desired reaction temperature (e.g., 12°C).

  • Enzyme Addition: Immobilized penicillin G acylase is added to the reactor.

  • Substrate Addition: A solution of an activated D-phenylglycine derivative (e.g., D-phenylglycine methyl ester hydrochloride) is prepared separately and fed into the reactor at a controlled rate.

  • Reaction Monitoring: The pH is maintained at a constant level (e.g., 7.0) by the continuous addition of a base. The reaction progress is monitored by analyzing the concentrations of this compound, 7-ACCA, and the D-phenylglycine derivative.

  • Product Isolation and Purification: Upon completion of the reaction, the pH is typically lowered to precipitate the this compound. The solid product is then filtered, washed, and dried. A final purity of up to 99.4% can be achieved.[7]

Chemical Synthesis of this compound (Dane Salt Method)

The following outlines the key steps in the chemical synthesis of this compound via the Dane salt method, as described in patent literature:

  • Silylation of 7-ACCA: 7-ACCA is reacted with silylating agents, such as trimethylchlorosilane (TMCS) and hexamethyldisilazane (B44280) (HMDS), in a solvent like dichloromethane to protect the carboxylic acid and amino groups.[5]

  • Preparation of Mixed Acid Anhydride: In a separate reactor, the D-phenylglycine Dane salt is dissolved in a solvent (e.g., dichloromethane) and cooled to a very low temperature (e.g., -70°C). Ethyl chloroformate is then added to form the mixed acid anhydride.[5]

  • Condensation Reaction: The silylated 7-ACCA solution is then added to the mixed acid anhydride solution at a low temperature. The reaction mixture is slowly warmed to facilitate the condensation reaction, forming the protected this compound molecule.[5]

  • Acidolysis and Product Isolation: The protecting groups are removed by acidolysis, typically by adding a hydrochloric acid solution. The this compound is then precipitated, often by adjusting the pH, and subsequently filtered, washed, and dried to yield the final product.[5]

Visualizing the Synthesis Pathways

The logical flow of both the enzymatic and chemical synthesis routes can be visualized using the following diagrams.

Enzymatic_Synthesis 7-ACCA 7-ACCA Reaction_Vessel Reaction Vessel (Aqueous Buffer) 7-ACCA->Reaction_Vessel Activated_D-Phenylglycine Activated D-Phenylglycine (e.g., PGM) Activated_D-Phenylglycine->Reaction_Vessel Coupling_Reaction Enzymatic Coupling Reaction_Vessel->Coupling_Reaction Immobilized_Enzyme Immobilized Penicillin G Acylase Immobilized_Enzyme->Reaction_Vessel Cefaclor_Precipitation pH Adjustment & Precipitation Coupling_Reaction->Cefaclor_Precipitation Filtration_Washing Filtration & Washing Cefaclor_Precipitation->Filtration_Washing Drying Drying Filtration_Washing->Drying Final_Product This compound Drying->Final_Product

Caption: Workflow for the enzymatic synthesis of this compound.

Chemical_Synthesis cluster_0 Preparation of Reactants cluster_1 Condensation and Deprotection 7-ACCA 7-ACCA Silylation Silylation 7-ACCA->Silylation Silylating_Agents Silylating Agents (e.g., TMCS, HMDS) Silylating_Agents->Silylation Silylated_7ACCA Silylated 7-ACCA Silylation->Silylated_7ACCA Condensation Condensation Silylated_7ACCA->Condensation Dane_Salt D-Phenylglycine Dane Salt Mixed_Anhydride_Formation Mixed Anhydride Formation Dane_Salt->Mixed_Anhydride_Formation Ethyl_Chloroformate Ethyl Chloroformate Ethyl_Chloroformate->Mixed_Anhydride_Formation Mixed_Anhydride Mixed Anhydride Mixed_Anhydride_Formation->Mixed_Anhydride Mixed_Anhydride->Condensation Protected_this compound Protected this compound Condensation->Protected_this compound Acidolysis Acidolysis Protected_this compound->Acidolysis Cefaclor_Isolation Precipitation, Filtration & Washing Acidolysis->Cefaclor_Isolation Final_Product This compound Cefaclor_Isolation->Final_Product

Caption: Workflow for the chemical synthesis of this compound via the Dane salt method.

Conclusion

The comparative analysis of this compound synthesis routes clearly indicates a trend towards the adoption of enzymatic processes. The enzymatic route consistently demonstrates higher yields and purity under milder, more environmentally benign conditions. While the initial investment in enzyme technology may be a consideration, the long-term benefits of reduced operational costs, simplified purification, and a smaller environmental footprint present a compelling case for its broader implementation in pharmaceutical manufacturing.[4]

Conversely, the traditional chemical synthesis, while effective, is hampered by its reliance on harsh reagents, extensive use of organic solvents, and complex, energy-intensive procedures. These factors not only contribute to a higher environmental burden but can also impact the overall cost-effectiveness of the process.

For researchers and drug development professionals, the choice of synthesis route will depend on a variety of factors, including scalability, cost constraints, and sustainability goals. However, the data strongly suggests that the future of this compound synthesis, and indeed the synthesis of many other pharmaceuticals, lies in the continued development and optimization of biocatalytic methods.

References

Validating the Kirby-Bauer Method for Cefaclor Against New Bacterial Isolates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Kirby-Bauer disk diffusion method for determining the susceptibility of bacterial isolates to Cefaclor. The performance of this established method is evaluated in the context of emerging antimicrobial resistance, with supporting data and detailed experimental protocols for both the Kirby-Bauer test and alternative susceptibility testing methods.

Data Presentation: this compound Susceptibility Testing

The interpretation of antimicrobial susceptibility testing is crucial for effective clinical outcomes. The following tables summarize the standardized interpretive criteria for the this compound Kirby-Bauer test and present available data on the susceptibility of various bacterial isolates.

Table 1: Kirby-Bauer Disk Diffusion Zone Diameter Interpretive Criteria for this compound (30 µg disk)

OrganismMethodSusceptible (S)Intermediate (I)Resistant (R)
Haemophilus influenzaeCLSI≥ 20 mm17-19 mm≤ 16 mm[1]
EnterobacteralesCLSI≥ 18 mm15-17 mm≤ 14 mm[2]

Note: Interpretive criteria can be subject to updates by regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Always refer to the latest versions of their guidelines for the most current information.[3][4][5]

Table 2: this compound Susceptibility Data for Select Bacterial Isolates

Bacterial SpeciesMethodNumber of Isolates% SusceptibleKey Findings & Citations
Haemophilus influenzae (β-lactamase positive and negative)E-test~700>90%Remained highly susceptible in a global surveillance study.
Moraxella catarrhalis (>90% β-lactamase positive)E-test~700>90%High susceptibility observed in recent clinical isolates.
Escherichia coliE-test~70085%A significant percentage of recent isolates were susceptible.
Staphylococcus aureus (methicillin-susceptible)E-test~700>90%This compound demonstrated good activity against MSSA.
EnterobacteriaceaeDisk Diffusion & MIC586VariableShowed low resistance rates against E. coli (1.2%), Klebsiella (2%), and Proteus mirabilis (3.1%), but high resistance in indole-positive Proteus (60%) and Serratia (80%).
Streptococcus pneumoniaeBroth Dilution180-This compound was found to be 4- to 16-fold more active than cephalexin.

Experimental Protocols

Accurate and reproducible results in antimicrobial susceptibility testing are contingent on strict adherence to standardized protocols. The following sections detail the methodologies for the Kirby-Bauer disk diffusion test and alternative methods.

Kirby-Bauer Disk Diffusion Method for this compound

This method is a standardized, qualitative test to determine the susceptibility of bacteria to this compound.

1. Inoculum Preparation:

  • Select 3-5 well-isolated colonies of the test organism from a fresh (18-24 hour) culture on a non-selective agar (B569324) plate.
  • Transfer the colonies to a tube with 4-5 mL of sterile saline or Mueller-Hinton broth.
  • Vortex the tube to create a uniform suspension.
  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

2. Inoculation of Agar Plate:

  • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the adjusted suspension.
  • Rotate the swab against the inside of the tube above the liquid level to remove excess fluid.
  • Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.

3. Application of this compound Disk:

  • Using sterile forceps, aseptically place a this compound (30 µg) disk onto the surface of the inoculated agar plate.
  • Gently press the disk to ensure complete contact with the agar. Do not move the disk once it has been placed.
  • If testing multiple antimicrobials, ensure disks are spaced at least 24 mm apart from center to center.

4. Incubation:

  • Invert the plates and incubate them at 35 ± 2°C for 16-20 hours in ambient air.
  • For H. influenzae, incubate in a CO2-enriched atmosphere (5% CO2).

5. Interpretation of Results:

  • After incubation, measure the diameter of the zone of complete inhibition (including the disk diameter) to the nearest millimeter using a ruler or calipers.
  • View the plate from the back against a dark background with reflected light.
  • Interpret the results as susceptible, intermediate, or resistant based on the zone diameter interpretive criteria (see Table 1).

Alternative Antimicrobial Susceptibility Testing Methods

While the Kirby-Bauer method is widely used, other methods can provide quantitative data in the form of a Minimum Inhibitory Concentration (MIC).

1. Broth Microdilution: This method determines the MIC of an antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. A series of two-fold dilutions of this compound are prepared in cation-adjusted Mueller-Hinton broth. Each well is then inoculated with a standardized bacterial suspension. Following incubation, the lowest concentration of this compound that prevents visible growth is recorded as the MIC.

2. Etest®: The Etest® consists of a plastic strip with a predefined gradient of antibiotic concentrations. The strip is placed on an inoculated agar plate, and after incubation, an elliptical zone of inhibition is formed. The MIC is read where the edge of the inhibition ellipse intersects the MIC scale on the strip.

3. Automated Systems: Several automated systems, such as VITEK® 2, Phoenix™, and MicroScan, offer rapid and standardized antimicrobial susceptibility testing. These systems typically use miniaturized versions of broth microdilution in combination with optical systems to detect bacterial growth.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow of the Kirby-Bauer method and the logical process for interpreting the results.

Kirby_Bauer_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Inoculum_Prep Inoculum Preparation (0.5 McFarland Standard) Inoculation Inoculate Agar Plate Inoculum_Prep->Inoculation Standardized Suspension Agar_Plate Mueller-Hinton Agar Plate Agar_Plate->Inoculation Disk_Application Apply this compound Disk (30 µg) Inoculation->Disk_Application Incubation Incubate at 35°C for 16-20h Disk_Application->Incubation Measure_Zone Measure Zone of Inhibition Incubation->Measure_Zone Interpret_Results Interpret Results Measure_Zone->Interpret_Results Zone Diameter (mm) Interpretation_Logic start Measure Zone Diameter (mm) for Haemophilus influenzae decision Zone Diameter ≥ 20 mm? start->decision decision2 Zone Diameter ≤ 16 mm? decision->decision2 No susceptible Susceptible (S) decision->susceptible Yes intermediate Intermediate (I) decision2->intermediate No (17-19 mm) resistant Resistant (R) decision2->resistant Yes

References

A Head-to-Head Comparison of Cefaclor and Amoxicillin-Clavulanate Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of the antibacterial activity of Cefaclor (B193732) and amoxicillin-clavulanate. The information presented is collated from in vitro studies and clinical trials to assist researchers and drug development professionals in evaluating these two widely used β-lactam antibiotics.

Introduction

This compound, a second-generation cephalosporin, and amoxicillin-clavulanate, a combination of an aminopenicillin and a β-lactamase inhibitor, are both established oral antibiotics effective against a range of bacterial pathogens.[1][2][3] While both function by disrupting bacterial cell wall synthesis, their distinct chemical structures and the addition of clavulanate to amoxicillin (B794) result in different spectrums of activity and clinical applications.[4] This guide delves into a head-to-head comparison of their in vitro and clinical performance, supported by experimental data.

In Vitro Activity: A Comparative Analysis

The in vitro activity of an antibiotic is a critical indicator of its potential clinical efficacy. Minimum Inhibitory Concentration (MIC) is a key metric, representing the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the comparative in vitro activities of this compound and amoxicillin-clavulanate against common respiratory and other pathogens.

Table 1: Comparative In Vitro Activity (MIC µg/mL) Against Key Respiratory Pathogens
OrganismAntibioticMIC50MIC90Susceptibility (%)Reference(s)
Streptococcus pneumoniae This compound-≥64-[5]
Amoxicillin-Clavulanate---[5]
Haemophilus influenzae This compound---[6]
Amoxicillin-Clavulanate≤0.8/0.4≤0.8/0.4>98[6][7]
Moraxella catarrhalis This compound--91.7[8]
Amoxicillin-Clavulanate0.1250.25100[8][9]

Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Dashes indicate where specific MIC50/MIC90 values were not provided in the cited sources.

Table 2: In Vitro Activity of Amoxicillin-Clavulanate Against Various Pathogens
Organism (No. of Isolates)MIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Haemophilus influenzae (13)1–412
Streptococcus pneumoniae (12)≤0.03–20.061
Staphylococcus aureus (10)0.25–10.51
Peptostreptococcus magnus (12)≤0.03–10.121
Prevotella spp. (16)≤0.03–10.251
Fusobacterium spp. (10)≤0.03–0.120.060.12

Data synthesized from a study on isolates from patients with sinusitis.[4]

Clinical Efficacy: A Comparative Overview

Clinical trials provide essential data on the in vivo performance of antibiotics. The following table summarizes the results of comparative studies between this compound and amoxicillin-clavulanate in various infectious diseases.

Table 3: Summary of Comparative Clinical Trials
IndicationStudy DesignNo. of PatientsDosageClinical Success RateBacteriological Eradication RateAdverse EventsReference(s)
Acute Otitis Media (Pediatric) Multicenter, prospective352This compound vs. Amoxicillin-ClavulanateThis compound: 98%, Amoxicillin-Clavulanate: 85% (p<0.05)This compound: 95%, Amoxicillin-Clavulanate: 78%-[1]
Pharyngotonsillitis (Pediatric) Multicenter, randomized, single-blind100This compound: 20 mg/kg/d, Amoxicillin-Clavulanate: 25 mg/kg/dBoth ~98% post-therapy. Higher relapse with Amoxicillin-Clavulanate at follow-up.-Higher gastrointestinal events with Amoxicillin-Clavulanate (p<0.02).[10][11]
Tonsillopharyngitis (Adults & Adolescents) Multicenter, randomized, single-blind200This compound: 375 mg BID, Amoxicillin-Clavulanate: 625 mg BIDBoth ~99% post-therapy. Higher relapse with Amoxicillin-Clavulanate at follow-up.All GABHS strains susceptible in vitro.Higher gastrointestinal events with Amoxicillin-Clavulanate (29.89% vs 16.84%, p<0.03).[2]
Soft Tissue Infections Double-blind, comparative88This compound vs. Amoxicillin-ClavulanateHigh cure rates in all groups (64-85%)-Higher gastrointestinal side effects with Amoxicillin-Clavulanate (34% vs 3%, p<0.005).[3]

Mechanisms of Action and Resistance

This compound

This compound, a β-lactam antibiotic, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[4] It specifically targets and binds to penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This binding inactivates the PBPs, leading to a weakened cell wall and subsequent cell lysis.

Resistance to this compound can arise through several mechanisms, including:

  • Hydrolysis by β-lactamases: Bacterial enzymes that can inactivate the antibiotic.

  • Alteration of PBPs: Modifications in the target proteins reduce the binding affinity of this compound.

  • Decreased permeability: Changes in the bacterial outer membrane can limit the entry of the antibiotic into the cell.

G cluster_bacterium Bacterial Cell cluster_resistance Resistance Mechanisms Cefaclor_out This compound (extracellular) Porin Porin Channel Cefaclor_out->Porin Enters cell Cefaclor_in This compound (intracellular) Porin->Cefaclor_in PBP Penicillin-Binding Proteins (PBPs) Cefaclor_in->PBP Inhibits CellWall Peptidoglycan Synthesis PBP->CellWall Catalyzes Lysis Cell Lysis CellWall->Lysis Leads to BetaLactamase β-Lactamase Production BetaLactamase->Cefaclor_in Hydrolyzes AlteredPBP Altered PBPs AlteredPBP->Cefaclor_in Reduced Binding ReducedPermeability Reduced Permeability ReducedPermeability->Cefaclor_out Blocks Entry

Caption: Mechanism of action and resistance of this compound.

Amoxicillin-Clavulanate

Amoxicillin, like this compound, is a β-lactam antibiotic that inhibits bacterial cell wall synthesis by binding to PBPs. However, its efficacy can be compromised by β-lactamase enzymes. Clavulanic acid is a potent inhibitor of many clinically important plasmid-mediated β-lactamases. By binding to and inactivating these enzymes, clavulanic acid protects amoxicillin from degradation, thereby restoring its activity against β-lactamase-producing bacteria.

Primary resistance mechanisms to amoxicillin-clavulanate include:

  • Production of β-lactamases not inhibited by clavulanate.

  • Alterations in PBPs.

  • Reduced permeability.

G cluster_bacterium Bacterial Cell Amox_out Amoxicillin (extracellular) Porin Porin Channel Amox_out->Porin Clav_out Clavulanate (extracellular) Clav_out->Porin Amox_in Amoxicillin (intracellular) Porin->Amox_in Clav_in Clavulanate (intracellular) Porin->Clav_in PBP Penicillin-Binding Proteins (PBPs) Amox_in->PBP Inhibits BetaLactamase β-Lactamase Clav_in->BetaLactamase Inhibits BetaLactamase->Amox_in Hydrolyzes CellWall Peptidoglycan Synthesis PBP->CellWall Catalyzes Lysis Cell Lysis CellWall->Lysis Leads to G Start Start Prepare_Inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) Start->Prepare_Inoculum Serial_Dilution Perform serial two-fold dilutions of antibiotic in microtiter plate Prepare_Inoculum->Serial_Dilution Inoculate Inoculate each well with bacterial suspension Serial_Dilution->Inoculate Incubate Incubate plates at 35-37°C for 16-20 hours Inoculate->Incubate Read_Results Visually inspect for turbidity (bacterial growth) Incubate->Read_Results Determine_MIC MIC is the lowest concentration with no visible growth Read_Results->Determine_MIC End End Determine_MIC->End

References

Safety Operating Guide

Cefaclor proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of Cefaclor (B193732) is essential for laboratory safety, regulatory compliance, and environmental protection. Improper disposal can lead to environmental contamination and contribute to the development of antibiotic-resistant bacteria.[1][2] This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste safely and effectively.

Immediate Safety and Handling

Before disposal, ensure that all handling of this compound adheres to safety protocols to minimize exposure and risk.

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including gloves, a lab coat, and safety glasses when handling this compound in solid or liquid form.[3]

  • Ventilation : Handle this compound powder in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[3]

  • Spill Management : In the event of a spill, immediately contain the material and follow established institutional protocols for chemical spills.[3][4]

    • Minor Spills : For dry spills, use dry clean-up procedures to avoid generating dust. Dampen with water if necessary before sweeping. Place collected residue in a sealed, labeled container for disposal.[4]

    • Major Spills : Alert personnel in the area. Wear protective clothing and prevent the spillage from entering drains or water courses. Recover the product wherever possible and place it in labeled containers for disposal.[4]

Regulatory Context

Under the Resource Conservation and Recovery Act (RCRA), this compound is not typically classified as a P-listed or U-listed acutely hazardous waste.[3] However, it must be managed as a chemical or pharmaceutical waste. A crucial regulation is the EPA's Final Rule (40 CFR 266 Subpart P), which prohibits the disposal of hazardous waste pharmaceuticals down the drain.[5][6] The primary goal is to prevent active pharmaceutical ingredients (APIs) from entering sewer systems and the environment.[3][7]

Step-by-Step Disposal Protocol

The standard and preferred method for the final disposal of pharmaceutical waste is incineration, handled by a licensed waste management contractor.[3]

  • Segregation : this compound waste must be segregated at the point of generation. Do not dispose of this compound down the drain or in general laboratory trash .[3]

  • Containment : Use separate, dedicated containers for solid and liquid this compound waste.

    • Solid Waste : Place expired powders, contaminated lab materials (e.g., weighing boats, contaminated gloves), and other solid residues in a designated, leak-proof container.[3]

    • Liquid Waste : Collect experimental solutions and other liquid formulations containing this compound in a separate, sealed, and chemically compatible container.[3]

  • Labeling : Clearly label all waste containers. The label should include "Pharmaceutical Waste for Incineration" and the chemical name "this compound."

  • Storage : Store sealed waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be secure, away from drains, and segregated from incompatible chemicals.[3][8]

  • Collection : Once a container is full, or according to your institution's waste pickup schedule, arrange for its collection by a licensed hazardous or pharmaceutical waste disposal contractor.[3][5]

Disposal and Safety Data Summary

The following table summarizes the essential logistical information for this compound waste management.

Waste TypeContainer RequirementsLabeling InstructionsDisposal Method
Solid this compound Waste (Expired powder, contaminated materials)Leak-proof, sealed container."Pharmaceutical Waste for Incineration" "this compound"Collection by a licensed waste contractor for incineration.
Liquid this compound Waste (Experimental solutions, media)Sealed, compatible container that will not leak."Pharmaceutical Waste for Incineration" "this compound"Collection by a licensed waste contractor for incineration.
Empty Stock Containers Must be rinsed and air-dried before disposal. Deface or remove all labels. Note: Containers that held acutely toxic (P-listed) waste have different requirements and must be managed as hazardous waste.[8]Mark box as "Glass Waste" or "Broken Glass."[8]Place in a designated broken glass disposal box.
Spill Residue Sealed, leak-proof plastic bags or other appropriate containers.[4]"Pharmaceutical Waste for Incineration" "this compound Spill Debris"Collection by a licensed waste contractor for incineration.

Experimental Protocol: Radiolytic Decomposition of this compound

Advanced methods for breaking down pharmaceutical compounds are a subject of ongoing research. One cited method involves the use of gamma radiation to decompose and mineralize this compound in aqueous solutions.[9] This serves as an example of a treatment protocol rather than a routine disposal procedure.

Objective : To evaluate the effectiveness of gamma radiation in degrading this compound in an aqueous solution.

Methodology :

  • Preparation of Solutions : Prepare aqueous solutions of this compound at various initial concentrations (e.g., 8.9, 13.3, 20.0, and 30.0 mg/L).[9]

  • Irradiation : Expose the this compound solutions to a gamma radiation source (such as Cobalt-60).

  • Dosimetry : Apply varying doses of gamma radiation to different samples to study the kinetics of decomposition. For example, a 30 mg/L solution of this compound was completely degraded with a dose of 1,000 Gy.[9]

  • Analysis :

    • Monitor the decomposition of this compound at different radiation doses using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC).

    • Measure the mineralization of this compound by monitoring the Total Organic Carbon (TOC) removal. For instance, under O₂ saturation, 90% TOC removal was observed with a dose of 100,000 Gy.[9]

  • Radical Scavenging (Optional) : To identify the primary degradation mechanism, conduct experiments with radical scavengers like methanol (B129727) or thiourea (B124793) to determine the role of hydroxyl radicals (•OH), aqueous electrons (e aq-), and hydrogen atoms (•H).[9]

This compound Disposal Workflow

The following diagram illustrates the procedural workflow for the proper management and disposal of this compound waste in a laboratory setting.

G This compound Disposal Workflow cluster_generation Waste Generation cluster_segregation Segregation & Containment cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Emergency Protocol A This compound Waste Generated (Solid or Liquid) B_Solid Place Solid Waste in Designated Solid Container A->B_Solid Solid B_Liquid Place Liquid Waste in Designated Liquid Container A->B_Liquid Liquid C Securely Seal and Label Container: 'Pharmaceutical Waste for Incineration' B_Solid->C B_Liquid->C D Store in Designated Satellite Accumulation Area (SAA) C->D E Arrange Pickup by Licensed Waste Management Contractor D->E F Transport for Incineration E->F Spill Spill Occurs Spill_Action Follow Spill Cleanup Protocol (Contain, Clean, Collect) Spill->Spill_Action Spill_Action->B_Solid Collected Spill Debris

Caption: Procedural workflow for this compound waste management.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。